molecular formula C11H11NO3 B1273849 Benzyl 4-oxoazetidine-2-carboxylate CAS No. 87791-58-0

Benzyl 4-oxoazetidine-2-carboxylate

Cat. No.: B1273849
CAS No.: 87791-58-0
M. Wt: 205.21 g/mol
InChI Key: WGLLBHSIXLWVFU-UHFFFAOYSA-N
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Description

Benzyl 4-oxoazetidine-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLBHSIXLWVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384578
Record name benzyl 4-oxoazetidine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-58-0
Record name benzyl 4-oxoazetidine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87791-58-0
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Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents. Its rigid four-membered β-lactam ring structure is a key building block in medicinal chemistry, particularly in the synthesis of carbapenems, penems, and other β-lactamase inhibitors. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug discovery.

Core Properties

The basic properties of this compound are summarized below. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly optical rotation, differ.

Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol [1][2]
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °CFor the (S)-enantiomer.[1][2]
Boiling Point 404.7 °C at 760 mmHgPredicted value.
Flash Point 198.5 °C
Solubility Soluble in chloroform.Inferred from optical rotation measurement conditions.[1]
Storage Sealed in a dry environment at 2-8 °C.[3]
Chirality and Optical Activity

This compound possesses a chiral center at the C2 position of the azetidine ring, and thus exists as two enantiomers, (R) and (S).

EnantiomerSpecific Rotation ([α])Conditions
(S)-(-)-Benzyl 4-oxoazetidine-2-carboxylate-41° to -45°c = 3 in CHCl₃, at 20 °C.[1]

Synthesis and Purification

The synthesis of this compound typically involves the cyclization of a protected aspartic acid derivative. A common starting material is L-aspartic acid, which allows for the stereospecific synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate

This protocol is a representative synthesis adapted from established methodologies for β-lactam formation.

Materials:

  • N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Activation and Cyclization: To a solution of N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester (1 equivalent) in dry pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (S)-benzyl 4-oxoazetidine-2-carboxylate.

Synthesis Workflow

G AsparticAcid L-Aspartic Acid ProtectedAsp N-Boc-L-aspartic acid β-benzyl ester AsparticAcid->ProtectedAsp Protection Cyclization Activation & Cyclization (Acetic Anhydride, Pyridine) ProtectedAsp->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct (S)-Benzyl 4-oxoazetidine- 2-carboxylate Purification->FinalProduct

Caption: Synthetic workflow for (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Spectroscopic and Analytical Data

Accurate characterization of this compound is crucial for its use in further synthetic steps. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.40 (m, 5H, Ar-H)

    • δ 5.20 (s, 2H, -CH₂Ph)

    • δ 4.15 (dd, 1H, J ≈ 5.0, 2.5 Hz, H-2)

    • δ 3.50 (dd, 1H, J ≈ 15.0, 5.0 Hz, H-3a)

    • δ 3.00 (dd, 1H, J ≈ 15.0, 2.5 Hz, H-3b)

    • δ (br s, 1H, N-H)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 170.0 (C=O, ester)

    • δ 167.0 (C=O, lactam)

    • δ 135.0 (Ar-C)

    • δ 128.8, 128.6, 128.4 (Ar-CH)

    • δ 67.5 (-CH₂Ph)

    • δ 52.0 (C-2)

    • δ 45.0 (C-3)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of two distinct carbonyl stretching frequencies.

Functional GroupWavenumber (cm⁻¹)
N-H stretch~3250
C=O stretch (β-lactam)~1760
C=O stretch (ester)~1740
C-O stretch~1200
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 205.0739 (calculated for C₁₁H₁₁NO₃)

  • Common Fragments:

    • m/z = 91 (C₇H₇⁺, tropylium ion)

    • Loss of benzyl group (-91)

    • Loss of benzyloxycarbonyl group (-135)

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the strained β-lactam ring and the acidity of the N-H proton.

Acidity

The pKa of the N-H proton in monocyclic β-lactams is significantly lower than that of typical secondary amines due to the electron-withdrawing effect of the adjacent carbonyl group. While an experimentally determined pKa for the title compound is not available, it is predicted to be around 13-14 in aqueous solution. This acidity allows for deprotonation with a suitable base, enabling N-alkylation or N-acylation reactions. The stability of β-lactams is pH-dependent, with maximum stability generally observed in slightly acidic conditions (pH 4-7).[4]

Ring Strain and Nucleophilic Attack

The four-membered ring of the β-lactam is highly strained, making the amide bond susceptible to nucleophilic attack and ring-opening reactions. This reactivity is the basis for the mechanism of action of β-lactam antibiotics and is also a key consideration in synthetic transformations.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the construction of more complex β-lactam antibiotics.

Logical Relationship in Drug Synthesis

G Start Benzyl 4-oxoazetidine- 2-carboxylate Intermediate Functionalized β-Lactam Intermediate Start->Intermediate N- and C3-Functionalization Carbapenems Carbapenems Intermediate->Carbapenems Penems Penems Intermediate->Penems Inhibitors β-Lactamase Inhibitors Intermediate->Inhibitors OtherAPIs Other Active Pharmaceutical Ingredients (APIs) Intermediate->OtherAPIs

Caption: Role as a precursor in synthesizing various β-lactam compounds.

It serves as a key intermediate in the synthesis of:

  • Carbapenems and Penems: By introducing various substituents at the N1 and C3 positions, complex bicyclic structures characteristic of these potent antibiotics can be constructed.

  • β-Lactamase Inhibitors: The azetidinone core is a common feature in molecules designed to inhibit the bacterial enzymes that confer resistance to β-lactam antibiotics.[5]

  • Other Biologically Active Compounds: Its utility extends to the synthesis of NMDA receptor antagonists and other neurologically active compounds.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Conclusion

This compound is a cornerstone synthetic intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the inherent reactivity of the β-lactam ring provide a versatile platform for the synthesis of a diverse array of complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

References

An In-depth Technical Guide to (S)-Benzyl 4-oxoazetidine-2-carboxylate (CAS: 72776-05-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid, strained β-lactam core makes it a valuable precursor for the synthesis of a variety of bioactive molecules, most notably β-lactam antibiotics such as carbapenems. The specific stereochemistry at the C-2 position is crucial for the biological activity of its downstream products. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

(S)-Benzyl 4-oxoazetidine-2-carboxylate is typically a white to yellow crystalline solid.[1] Its key properties are summarized in the tables below. While specific spectroscopic data like NMR and IR are proprietary to suppliers, typical spectral characteristics can be inferred from its structure.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 72776-05-7[1][2]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Melting Point 137-140 °C (lit.)[1]
Appearance White to yellow powder or crystals[1]
Optical Rotation [α]²¹/D −44° (c = 3.3 in chloroform)
Storage Temperature Room Temperature or 2-8°C, sealed in dry conditions[3]

Table 2: Spectroscopic Data Summary

TechniqueKey Expected Features
¹H NMR Signals corresponding to the benzyl group protons (aromatic and CH₂), and protons of the azetidinone ring.
¹³C NMR Resonances for the carbonyl carbons of the ester and β-lactam, aromatic carbons, benzylic carbon, and carbons of the azetidinone ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the β-lactam (typically around 1740-1780 cm⁻¹) and the ester carbonyl (around 1735 cm⁻¹), as well as C-H and N-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The stereospecific synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate is critical for its utility. Several synthetic strategies have been developed, with the most common routes starting from L-aspartic acid or employing enzymatic kinetic resolution.

Synthesis from L-Aspartic Acid

A common laboratory-scale synthesis involves the multi-step conversion of L-aspartic acid. The general approach is outlined below.

Workflow for Synthesis from L-Aspartic Acid

G A L-Aspartic Acid B Protection of Amino and Carboxyl Groups A->B e.g., Boc protection, Benzyl esterification C Selective Deprotection of α-Carboxyl Group B->C e.g., Mild acidic or basic hydrolysis D Activation of α-Carboxyl Group C->D e.g., Conversion to acid chloride or active ester E Intramolecular Cyclization (β-Lactam Formation) D->E Base-mediated ring closure F (S)-Benzyl 4-oxoazetidine- 2-carboxylate E->F Purification

Caption: General workflow for the synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate from L-aspartic acid.

Detailed Experimental Protocol (Illustrative)

  • Step 1: Protection of L-Aspartic Acid: L-Aspartic acid is first protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group, and the side-chain carboxylic acid is esterified, for instance, as a benzyl ester.[4]

  • Step 2: Selective Deprotection: The α-carboxylic acid is selectively deprotected under mild conditions to yield the corresponding mono-ester.

  • Step 3: Activation and Cyclization: The free α-carboxylic acid is activated, for example, by conversion to an acid chloride or an active ester. Subsequent treatment with a suitable base promotes intramolecular cyclization to form the desired β-lactam ring.

  • Step 4: Purification: The final product is purified by recrystallization or column chromatography.

Enzymatic Kinetic Resolution

An alternative and often more efficient method for obtaining the enantiopure (S)-isomer is through the enzymatic kinetic resolution of a racemic mixture of benzyl 4-oxoazetidine-2-carboxylate. Penicillin G acylase is a commonly used enzyme for this purpose.[5][6][7]

Workflow for Enzymatic Kinetic Resolution

G A Racemic Benzyl 4-oxoazetidine-2-carboxylate C Selective Hydrolysis of (R)-enantiomer A->C B Penicillin G Acylase B->C D (S)-Benzyl 4-oxoazetidine- 2-carboxylate (unreacted) C->D E (R)-4-Oxoazetidine- 2-carboxylic acid C->E F Separation and Purification D->F E->F G Pure (S)-isomer F->G

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Experimental Protocol (Illustrative)

  • Step 1: Preparation of Racemic Substrate: A racemic mixture of this compound is prepared using standard chemical synthesis methods.

  • Step 2: Enzymatic Reaction: The racemic ester is suspended in an aqueous buffer, and Penicillin G acylase is added. The reaction is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-ester largely unreacted.[8]

  • Step 3: Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the enantiomeric excess of the remaining ester.

  • Step 4: Work-up and Separation: Once the desired conversion is reached, the reaction is stopped, and the product mixture is worked up. The unreacted (S)-ester can be separated from the more water-soluble (R)-acid by extraction with an organic solvent.

  • Step 5: Purification: The extracted (S)-ester is then purified, typically by crystallization.

Applications in Drug Development

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, primarily β-lactam antibiotics. Its stereochemistry is essential for the efficacy of the final drug product.

Synthesis of Carbapenem Antibiotics

Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of many carbapenems, such as ertapenem, utilizes intermediates derived from (S)-Benzyl 4-oxoazetidine-2-carboxylate.[9][10]

General Synthetic Workflow towards Carbapenems

G A (S)-Benzyl 4-oxoazetidine- 2-carboxylate B N-Protection and Side Chain Introduction at C3 A->B C Modification at C4 (e.g., conversion to a leaving group) B->C D Intramolecular Ring Closure C->D E Carbapenem Core D->E F Further Functionalization and Deprotection E->F G Final Carbapenem Antibiotic F->G

Caption: Generalized synthetic route from (S)-Benzyl 4-oxoazetidine-2-carboxylate to carbapenem antibiotics.

Role in the Mechanism of Action of β-Lactam Antibiotics

While (S)-Benzyl 4-oxoazetidine-2-carboxylate itself is not a therapeutic agent, the β-lactam antibiotics synthesized from it act by inhibiting bacterial cell wall synthesis.[11][12] They mimic the D-Ala-D-Ala terminus of the peptidoglycan precursors and covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential for cross-linking the bacterial cell wall.[11][12] This inhibition leads to a weakened cell wall and ultimately cell lysis.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Cell_wall Bacterial Cell Wall PBP->Cell_wall Catalyzes Cross-linking Inactivated_PBP Inactivated PBP (covalent adduct) PBP->Inactivated_PBP PG_precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PG_precursor->PBP Normal Substrate Lysis Cell Lysis Cell_wall->Lysis Weakened Wall Leads to Beta_lactam β-Lactam Antibiotic Beta_lactam->PBP Inhibits by Covalent Binding (Mimics D-Ala-D-Ala) Inactivated_PBP->Cell_wall Cross-linking Blocked

Caption: Mechanism of action of β-lactam antibiotics, which are synthesized using (S)-Benzyl 4-oxoazetidine-2-carboxylate as a key intermediate.

Conclusion

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its stereodefined structure is a cornerstone in the synthesis of a number of life-saving β-lactam antibiotics. The synthetic routes, particularly those employing enzymatic resolutions, offer efficient access to this enantiopure intermediate. A thorough understanding of its properties and reactivity is essential for researchers and professionals engaged in the development of new antibacterial agents and other complex molecular architectures.

References

Benzyl 4-oxoazetidine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate

This technical guide provides a comprehensive overview of this compound, a significant building block in medicinal chemistry and drug development. The document details its physicochemical properties, a representative synthetic protocol, and its role as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a versatile chemical intermediate.[1] Its core structure, the azetidine ring, imparts unique reactivity that is leveraged in various synthetic applications.[1]

IdentifierValue
Molecular Formula C₁₁H₁₁NO₃[1][2][3][4][5][6]
Molecular Weight 205.21 g/mol [1][2][3][5][6]
CAS Number 87791-58-0 (racemic), 72776-05-7 ((S)-enantiomer)[1][2][3][5]
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °C[1][3]

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility is particularly noted in the development of novel therapeutic agents. The azetidinone (β-lactam) scaffold is a key feature in many antibiotics and other pharmacologically important compounds.[7] This compound provides a foundational structure for creating more complex derivatives for drug discovery programs.[1]

logical_relationship A This compound (Key Intermediate) B Chemical Modification (e.g., N-alkylation, ring opening) A->B C Diverse Scaffolds B->C D Biologically Active Molecules (e.g., enzyme inhibitors, anti-inflammatory agents) C->D E Drug Discovery & Development D->E

Role as a key synthetic intermediate.

Representative Experimental Protocol: Synthesis of a Related Azetidine Derivative

While a specific protocol for the synthesis of this compound was not detailed in the provided context, the following is a representative procedure for the synthesis of a structurally related compound, tert-butyl 3-oxoazetidine-1-carboxylate, which illustrates the general methodologies employed in handling azetidine compounds.[8] This synthesis involves the oxidation of a hydroxyl precursor.

Objective: To synthesize tert-butyl 3-oxoazetidine-1-carboxylate from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Materials:

  • tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaClO) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (100 mL) is prepared in a reaction vessel.

  • A solution of KBr (0.68 g, 5.7 mmol) in water (5 mL) is added to the reaction mixture.

  • TEMPO (0.09 g, 0.57 mmol) is then added to the mixture.

  • The reaction mixture is cooled to 0-5 °C in an ice bath.

  • A solution of 10% NaClO (43.1 g) containing 0.2 N NaHCO₃ (11.5 mL) is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C for an additional 30 minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 10% Na₂S₂O₃ solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product as a white solid.

  • The crude solid is recrystallized from a mixture of ethyl acetate and n-heptane to afford the pure tert-butyl 3-oxoazetidine-1-carboxylate.

experimental_workflow A 1. Dissolve Starting Material (tert-butyl 3-hydroxyazetidine-1-carboxylate in CH2Cl2) B 2. Add Catalysts (KBr and TEMPO) A->B C 3. Cool Reaction Mixture (0-5 °C) B->C D 4. Add Oxidant (NaClO solution) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quench Reaction (Na2S2O3 solution) E->F G 7. Extraction & Washing F->G H 8. Drying & Concentration G->H I 9. Recrystallization (Purification) H->I J Pure Product (tert-butyl 3-oxoazetidine-1-carboxylate) I->J

Oxidation of a hydroxyazetidine.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of novel pharmaceutical candidates. Its defined physicochemical properties and versatile reactivity make it an important building block for medicinal chemists. The methodologies for its synthesis and derivatization are well-established, allowing for its integration into various drug discovery pipelines.

References

(S)-Benzyl 4-oxoazetidine-2-carboxylate: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the physical and chemical characteristics of (S)-Benzyl 4-oxoazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, relevant experimental protocols, and its role in synthetic pathways.

Physicochemical Properties

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral building block widely utilized in the synthesis of various biologically active molecules, including NMDA receptor antagonists and orally active β-lactam inhibitors. Its appearance is typically a white to yellow powder, crystals, or chunks.[1]

Quantitative Data Summary

The key physicochemical properties of (S)-Benzyl 4-oxoazetidine-2-carboxylate are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 137 - 140 °C (literature)[1][2][3]
Appearance White to yellow powder, crystal, or chunks[1]
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [1][2]
Purity ≥ 96.5% (HPLC)[1]
Optical Rotation [α]²⁰/D = -45 to -41° (c=3 in CHCl₃)[1]
CAS Number 72776-05-7[1]
Storage Room Temperature or 2-8°C, sealed in a dry environment[1][2][4]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and the assessment of the physical appearance of (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Melting Point Determination

Objective: To determine the melting point range of the compound using a standard capillary melting point apparatus.

Materials:

  • (S)-Benzyl 4-oxoazetidine-2-carboxylate sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: If the sample consists of large crystals or chunks, gently grind it into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the apparatus to heat at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point (around 125 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

  • Replicate: Perform the measurement in triplicate to ensure reproducibility.

Assessment of Physical Appearance

Objective: To visually inspect and document the physical appearance of the compound.

Materials:

  • (S)-Benzyl 4-oxoazetidine-2-carboxylate sample

  • White, non-reflective observation surface (e.g., a watch glass or a ceramic plate)

  • Spatula

  • Well-lit area, preferably with natural light

Procedure:

  • Sample Placement: Using a clean spatula, place a small amount of the compound onto the white observation surface.

  • Color Determination: Observe the color of the sample against the white background. Note any variations in color or the presence of discoloration. The expected appearance is white to yellow.[1]

  • Form and Texture: Examine the physical form of the sample (e.g., crystalline, powder, chunks).[1] Note the texture (e.g., fine, granular, clumpy).

  • Homogeneity: Assess the homogeneity of the sample, looking for any foreign particles or inconsistencies.

  • Documentation: Record the observations in a laboratory notebook, including color, form, texture, and any other notable characteristics.

Role in Synthetic Pathways

(S)-Benzyl 4-oxoazetidine-2-carboxylate serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its rigid, strained azetidinone (β-lactam) ring is a key structural motif that can be further functionalized. The diagram below illustrates a generalized workflow for its application in drug discovery and development.

drug_development_workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A (S)-Benzyl 4-oxoazetidine-2-carboxylate B Chemical Modification (e.g., N-alkylation, ring-opening) A->B C Novel Chemical Entities (NCEs) B->C D High-Throughput Screening (HTS) C->D E Lead Optimization D->E F Preclinical Studies (In vitro & In vivo) E->F G Clinical Trials F->G

Caption: Workflow of (S)-Benzyl 4-oxoazetidine-2-carboxylate in Drug Development.

References

A Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-oxoazetidine-2-carboxylate, a key building block in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound featuring a β-lactam ring structure. The formal IUPAC name for this compound is benzyl 4-oxo-2-azetidinecarboxylate .[1] It is a chiral molecule and can exist as two enantiomers, (S)- and (R)-benzyl 4-oxoazetidine-2-carboxylate, as well as a racemic mixture.

A comprehensive list of synonyms and identifiers for the racemic compound and its common (S)-enantiomer is provided below for clear identification and literature cross-referencing.

Identifier TypeRacemic this compound(S)-Benzyl 4-oxoazetidine-2-carboxylate
IUPAC Name benzyl 4-oxo-2-azetidinecarboxylatebenzyl (2S)-4-oxoazetidine-2-carboxylate
CAS Number 87791-58-072776-05-7
Synonyms 4-(Benzyloxycarbonyl)-2-azetidinone; 4-Oxo-azetidine-2-carboxylic acid benzyl esterBenzyl (S)-4-oxo-2-azetidinecarboxylate; (S)-BENZYL 2-AZETIDINONE-4-CARBOXYLATE; BENZYL (S)-(-)-4-OXO-2-AZETIDINECARBOXYLATE
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol 205.21 g/mol
InChI Key WGLLBHSIXLWVFU-UHFFFAOYSA-NWGLLBHSIXLWVFU-VIFPVBQESA-N

Physicochemical Properties

The quantitative physical and chemical properties of this compound are crucial for its application in synthesis and for the development of analytical methods. The following table summarizes key data for the racemic mixture and the well-characterized (S)-enantiomer.

PropertyRacemic Mixture(S)-Enantiomer
Physical Form SolidWhite to yellow powder or crystals
Melting Point Not specified137-140 °C
Optical Rotation Not applicable[α]21/D −44° (c = 3.3 in chloroform)[1]
Purity (typical) ≥97%≥97%
Storage Temperature 2-8°C, sealed in dry conditions2-8°C, sealed in dry conditions

Synthesis and Experimental Protocols

Representative Synthetic Protocol:

Objective: To synthesize (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Materials:

  • N-Benzyloxycarbonyl-L-aspartic acid (N-Cbz-L-Asp)

  • Acetic anhydride

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Triethylamine (TEA)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Ethyl acetate)

  • Purification media (e.g., Silica gel for column chromatography)

Procedure:

  • Protection of the side-chain carboxylic acid: The side-chain carboxylic acid of N-Cbz-L-aspartic acid is selectively protected, for instance, as a benzyl ester.

  • Activation of the remaining carboxylic acid: The remaining free carboxylic acid is activated to facilitate intramolecular cyclization. This can be achieved using a variety of reagents, such as conversion to an acid chloride or activation with a carbodiimide.

  • Intramolecular Cyclization: The activated carboxylic acid undergoes an intramolecular nucleophilic substitution with the nitrogen of the carbamate to form the four-membered azetidinone ring. This step is typically carried out in the presence of a non-nucleophilic base like triethylamine.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield pure (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for yield and purity.

Visualization of Key Concepts

To further elucidate the relationships and processes involving this compound, the following diagrams are provided.

logical_relationship cluster_racemate Racemic Mixture cluster_enantiomers Enantiomers racemate This compound CAS: 87791-58-0 s_enantiomer (S)-Enantiomer CAS: 72776-05-7 racemate->s_enantiomer component r_enantiomer (R)-Enantiomer CAS: 95729-87-6 racemate->r_enantiomer component s_enantiomer->r_enantiomer enantiomeric pair

Caption: Logical relationship between the racemic mixture and its constituent enantiomers.

synthesis_workflow start N-Cbz-L-Aspartic Acid step1 Side-chain Protection (e.g., Benzyl ester formation) start->step1 step2 Carboxylic Acid Activation step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 step4 Work-up and Purification (Column Chromatography) step3->step4 end_product (S)-Benzyl 4-oxoazetidine-2-carboxylate step4->end_product

Caption: A representative workflow for the synthesis of the target compound.

Applications in Research and Development

This compound, particularly the (S)-enantiomer, is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its strained β-lactam ring provides a reactive site for further chemical transformations. Key application areas include:

  • Synthesis of Carbapenems and other β-lactam antibiotics: The azetidinone core is a fundamental structural motif in this class of potent antibacterial agents.

  • Preparation of enzyme inhibitors: It serves as a precursor for molecules designed to inhibit enzymes such as human leukocyte elastase.

  • Development of NMDA receptor antagonists: This compound is utilized in the synthesis of novel antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are targets for neurological disorders.

  • Synthesis of unnatural amino acids: The β-lactam ring can be opened to generate unique amino acid derivatives for incorporation into peptides and other bioactive compounds.

References

Benzyl (2S)-4-oxoazetidine-2-carboxylate: A Core Structural Unit in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (2S)-4-oxoazetidine-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its strained four-membered β-lactam ring and versatile chemical functionalities make it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, and its pivotal role as a synthetic intermediate in the development of novel therapeutics.

Core Structural and Physicochemical Properties

The fundamental properties of Benzyl (2S)-4-oxoazetidine-2-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 72776-05-7
IUPAC Name Benzyl (2S)-4-oxoazetidine-2-carboxylate
Synonyms (S)-Benzyl 4-oxoazetidine-2-carboxylate, Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °C[1]
Optical Rotation [α]²⁰/D = -45° to -41° (c=3 in CHCl₃)[1]
Purity ≥ 96.5% (HPLC)[1]
Storage Conditions Room Temperature, or sealed in a dry environment at 2-8°C[1][2]

Synthetic Pathways and Methodologies

A representative synthetic workflow is depicted below:

G cluster_start Starting Material cluster_protection Protection cluster_activation Activation & Cyclization cluster_final Final Product L-Aspartic_Acid L-Aspartic Acid Protection Protection of Amine and Side-Chain Carboxylic Acid L-Aspartic_Acid->Protection e.g., Boc protection Activation Activation of the α-Carboxylic Acid Protection->Activation e.g., Esterification with Benzyl Bromide Cyclization Intramolecular Cyclization Activation->Cyclization e.g., Mitsunobu or other cyclizing agents Final_Product Benzyl (2S)-4-oxoazetidine-2-carboxylate Cyclization->Final_Product

A plausible synthetic workflow for Benzyl (2S)-4-oxoazetidine-2-carboxylate.
General Experimental Considerations

  • Starting Material: The synthesis would typically commence with a commercially available and enantiomerically pure starting material such as L-aspartic acid.

  • Protecting Groups: The amine and the side-chain carboxylic acid of L-aspartic acid would require protection to ensure regioselective cyclization. The choice of protecting groups is crucial and should be orthogonal to the final deprotection steps if necessary.

  • Cyclization: The key step is the formation of the β-lactam ring. This can be achieved through various methods, including the use of coupling agents followed by intramolecular nucleophilic substitution.

  • Purification: Purification of the final product would likely involve column chromatography and/or recrystallization to achieve high purity.

  • Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

Benzyl (2S)-4-oxoazetidine-2-carboxylate serves as a critical intermediate in the synthesis of several classes of therapeutic agents.[1] Its utility stems from the reactivity of the β-lactam ring, which can be opened or further functionalized to generate diverse molecular scaffolds.

G cluster_applications Therapeutic Agent Classes Start Benzyl (2S)-4-oxoazetidine-2-carboxylate NMDA NMDA Receptor Antagonists Start->NMDA Leads to Alkyl_Aspartic 3-Alkyl-L-Aspartic Acids Start->Alkyl_Aspartic Precursor for Inhibitors β-Lactam Inhibitors Start->Inhibitors Core for

Role as a key intermediate in the development of therapeutic agents.

The applications of this compound are primarily in:

  • Pharmaceutical Development: It is a key intermediate for synthesizing novel analgesics and anti-inflammatory agents.[1]

  • Organic Synthesis: Its unique structure is leveraged for the construction of complex molecules.[1]

  • Biochemical Research: It is utilized in studies concerning enzyme inhibition and receptor binding, which are fundamental to understanding biological pathways and identifying potential therapeutic targets.[1]

Spectral and Characterization Data

Detailed, experimentally-derived spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for Benzyl (2S)-4-oxoazetidine-2-carboxylate are not consistently available in the public domain. For research and development purposes, it is imperative that users generate this data for their specific batches of the compound using calibrated instrumentation.

Note on Data Availability: While physicochemical properties are well-documented, comprehensive spectral datasets and detailed, step-by-step synthesis protocols for Benzyl (2S)-4-oxoazetidine-2-carboxylate are not readily found in publicly available scientific literature. Researchers should rely on data from their specific material lots for accurate experimental design and interpretation.

References

Technical Guide: (R)-Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Data Summary

The following tables summarize the key chemical identifiers and properties for (R)-Benzyl 4-oxoazetidine-2-carboxylate.

IdentifierValue
IUPAC Name (2R)-benzyl 4-oxoazetidine-2-carboxylate
CAS Number 95729-87-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Canonical SMILES O=C1C--INVALID-LINK--C(=O)OCC2=CC=CC=C2
InChI Key WGLLBHSIXLWVFU-SCSAIBSYSA-N

Note: The data presented is based on information from chemical supplier databases. Independent verification is recommended.

Physicochemical Properties

Quantitative physicochemical data for the (R)-enantiomer is limited. The data for the corresponding (S)-enantiomer (CAS: 72776-05-7) is provided below for reference, as enantiomers share identical physical properties except for the direction of optical rotation.

PropertyValue (for (S)-enantiomer)Reference
Melting Point 137-140 °C[1]
Optical Rotation [α]²⁰/D -41° to -45° (c=3 in CHCl₃)[1]
Appearance White to yellow powder or crystals[1]
Purity ≥ 96.5% (HPLC)[1]

Experimental Protocols

Biological Activity and Applications

The azetidinone core is a well-established pharmacophore. The (S)-enantiomer of benzyl 4-oxoazetidine-2-carboxylate is documented as a key intermediate in the synthesis of a variety of biologically active molecules, including analgesics and anti-inflammatory agents.[1] It is also used in biochemical research for studies related to enzyme inhibition and receptor binding.[1]

While it can be inferred that the (R)-enantiomer would also serve as a chiral building block in organic synthesis and drug discovery, specific studies detailing its biological activity or its role in signaling pathways are not available in the public domain.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways or experimental workflows involving (R)-Benzyl 4-oxoazetidine-2-carboxylate. Extensive searches did not yield any specific, documented biological pathways in which this compound is directly involved, nor were there detailed experimental workflows published that would necessitate such a diagram. The creation of a visual representation would therefore be speculative and has been omitted to maintain the factual integrity of this technical guide.

Logical Relationship of Azetidinone Scaffolds in Drug Discovery

To fulfill the visualization requirement in a meaningful context, the following diagram illustrates the general logical relationship and workflow of how a chiral azetidinone building block, such as (R)-Benzyl 4-oxoazetidine-2-carboxylate, is typically utilized in the drug discovery process.

G cluster_0 Synthesis & Characterization cluster_1 Screening & Evaluation cluster_2 Preclinical & Clinical Development A Chiral Starting Material B (R)-Benzyl 4-oxoazetidine-2-carboxylate (Chiral Building Block) A->B Asymmetric Synthesis or Enzymatic Resolution C Chemical Synthesis (e.g., Coupling Reactions) B->C D Library of Derivative Compounds C->D E High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) D->E F Hit Identification E->F G Lead Optimization F->G H In Vivo Studies (Animal Models) G->H I Clinical Trials H->I J New Drug Candidate I->J

Caption: General workflow for the utilization of a chiral azetidinone in drug discovery.

Conclusion

(R)-Benzyl 4-oxoazetidine-2-carboxylate is a chiral building block with potential applications in pharmaceutical and chemical research. However, a comprehensive dataset, including detailed experimental protocols and spectral characterization, is not currently available in the public scientific literature. Furthermore, its specific biological roles and involvement in cellular pathways remain to be elucidated. Researchers interested in this compound are encouraged to perform their own analytical characterization and to explore its synthetic utility and biological activity.

References

Benzyl 4-oxoazetidine-2-carboxylate literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Benzyl 4-oxoazetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its rigid four-membered β-lactam ring is a key structural motif found in numerous antibiotics and other therapeutic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The construction of the azetidin-2-one ring system is a pivotal step in the synthesis of many β-lactam-containing compounds. Several synthetic strategies have been developed to access this compound and its derivatives.

Staudinger Cycloaddition

The Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine, is a widely employed method for the synthesis of β-lactams. In a typical synthesis of this compound, the reaction is carried out between a suitable ketene precursor and an imine derived from benzyl glyoxylate.

Experimental Protocol: Staudinger Cycloaddition

A representative experimental procedure for the synthesis of a this compound derivative via Staudinger cycloaddition is as follows:

  • Imine Formation: To a solution of benzyl glyoxylate in a suitable solvent such as dichloromethane (CH2Cl2), an equimolar amount of a primary amine is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Ketene Generation and Cycloaddition: In a separate flask, a solution of an acid chloride (e.g., chloroacetyl chloride) in CH2Cl2 is prepared and cooled to 0 °C. To this solution, a tertiary amine base, such as triethylamine (Et3N), is added dropwise to generate the ketene in situ. The previously prepared imine solution is then added to the ketene solution at 0 °C.

  • Reaction Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Logical Flow of Staudinger Cycloaddition

staudinger_synthesis reagents Imine + Ketene Precursor (e.g., Acid Chloride) ketene In situ Ketene Formation reagents->ketene base Base (e.g., Triethylamine) base->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition product This compound cycloaddition->product

Caption: General scheme of the Staudinger [2+2] cycloaddition.

Other Synthetic Methods

While the Staudinger cycloaddition is prevalent, other methods such as the Kinugasa reaction and various enolate-imine condensations have also been utilized for the synthesis of the 4-oxoazetidine-2-carboxylate core.

Physicochemical Properties and Characterization

The structural and electronic properties of this compound are crucial for its reactivity and biological activity. These properties are typically characterized using a range of spectroscopic techniques.

Spectroscopic Data Characteristic Features
¹H NMR The protons on the azetidine ring typically appear as multiplets in the region of 3.0-5.0 ppm. The benzylic protons of the ester group usually resonate around 5.2 ppm as a singlet or a pair of doublets.
¹³C NMR The carbonyl carbon of the β-lactam ring is characteristically observed at approximately 165-175 ppm, while the ester carbonyl appears around 170 ppm.
Infrared (IR) A strong absorption band corresponding to the β-lactam carbonyl stretching vibration is typically observed in the range of 1740-1780 cm⁻¹. The ester carbonyl stretch appears around 1730-1750 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M+) is observed, and fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.

Penicillin and Cephalosporin Analogs

The azetidinone core is the defining feature of penicillin and cephalosporin antibiotics. This compound provides a versatile scaffold for the synthesis of novel analogs with modified side chains to overcome antibiotic resistance.

β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring. Derivatives of this compound, such as clavulanic acid and tazobactam, have been developed as potent inhibitors of these enzymes.

Mechanism of β-Lactamase Inhibition

blactamase_inhibition inhibitor β-Lactamase Inhibitor (Azetidinone Derivative) complex Enzyme-Inhibitor Complex inhibitor->complex enzyme β-Lactamase Enzyme enzyme->complex inactivation Covalent Modification & Enzyme Inactivation complex->inactivation

Caption: Simplified pathway of β-lactamase inhibition.

Other Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including the development of cholesterol absorption inhibitors, antiviral agents, and anticancer drugs.

General Workflow for Drug Development

drug_development_workflow synthesis Synthesis of Azetidinone Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow in drug discovery.

The Genesis of a Core Pharmaceutical Scaffold: A Technical Guide to the Discovery and History of 4-Oxoazetidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of 4-oxoazetidine-2-carboxylates, a core structural motif in many pharmaceutical agents. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, and present collated quantitative data to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

A Historical Perspective: From Serendipity to Strategic Synthesis

The story of 4-oxoazetidine-2-carboxylates is intrinsically linked to the broader history of β-lactams, a class of four-membered cyclic amides. The journey began in 1907 when Nobel laureate Hermann Staudinger reported the first synthesis of a β-lactam through a [2+2] cycloaddition of a ketene and an imine.[1][2] This reaction, now famously known as the Staudinger ketene-imine cycloaddition, was initially a curiosity of academic research. However, its profound importance was realized decades later with the elucidation of the structure of penicillin, which features a β-lactam ring as its core pharmacophore.[1] This discovery ignited immense interest in the synthesis of β-lactams and their derivatives, including the 4-oxoazetidine-2-carboxylates, recognizing their potential as powerful antibiotics and versatile synthetic intermediates.

The development of synthetic routes to 4-oxoazetidine-2-carboxylates has been driven by the need for stereocontrolled and efficient methods to access these chiral building blocks. Early methodologies often lacked precise control over stereochemistry, leading to mixtures of isomers. However, significant advancements have been made, particularly in the realm of stereoselective cycloaddition reactions, enabling the synthesis of specific enantiomers required for pharmaceutical applications.

Key Synthetic Methodologies

The Staudinger ketene-imine cycloaddition remains a cornerstone in the synthesis of 4-oxoazetidine-2-carboxylates. This formal [2+2] cycloaddition involves the reaction of a ketene, often generated in situ, with an imine.

The Staudinger Ketene-Imine Cycloaddition

The generally accepted mechanism proceeds through a stepwise pathway involving a zwitterionic intermediate. The stereochemical outcome of the reaction is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3]

A pivotal development in the synthesis of functionalized 4-oxoazetidine-2-carboxylates was the stereospecific cycloaddition of nitrogen-containing acetic acid halides or anhydrides with Schiff bases derived from glyoxylate esters. This approach provides a direct route to cis-substituted 4-oxoazetidine intermediates, which are crucial precursors for various synthetic targets.[4]

Below is a generalized workflow for this key synthetic transformation.

Staudinger_Cycloaddition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Imine Imine (from Glyoxylate Ester and Amine) Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene_Precursor Ketene Precursor (e.g., Azidoacetyl Chloride) Ketene_Precursor->Cycloaddition in situ ketene generation Base Base (e.g., Triethylamine) Base->Cycloaddition Product cis-4-Oxoazetidine-2-carboxylate Cycloaddition->Product

Staudinger cycloaddition for cis-4-oxoazetidine-2-carboxylates.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a key cis-4-oxoazetidine-2-carboxylate intermediate, adapted from established patent literature.[4]

Synthesis of Methyl cis-1-(2,4-dimethoxybenzyl)-3-azido-4-oxoazetidine-2-carboxylate

Materials:

  • Methyl glyoxalate

  • 2,4-dimethoxybenzylamine

  • Azidoacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

Procedure:

  • Imine Formation: A solution of methyl glyoxalate in anhydrous dichloromethane is treated with an equimolar amount of 2,4-dimethoxybenzylamine at 0°C. The reaction mixture is stirred for 1-2 hours to form the corresponding imine. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition: The solution containing the in situ generated imine is cooled to -20°C. A solution of azidoacetyl chloride in anhydrous dichloromethane is added dropwise, followed by the slow addition of an equimolar amount of triethylamine. The reaction mixture is stirred at -20°C for several hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl cis-1-(2,4-dimethoxybenzyl)-3-azido-4-oxoazetidine-2-carboxylate.

Quantitative Data

The following tables summarize key quantitative data for representative 4-oxoazetidine-2-carboxylates.

Table 1: Physical and Chemical Properties of (2S)-4-Oxoazetidine-2-carboxylic Acid and its Esters

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(2S)-4-Oxoazetidine-2-carboxylic acid16404-94-7C₄H₅NO₃115.0999-102
Methyl (2S)-4-oxoazetidine-2-carboxylate11018012C₅H₇NO₃129.11Not available
Ethyl 4-oxoazetidine-2-carboxylate10877226C₆H₉NO₃143.14Not available

Data compiled from various chemical supplier databases.[5][6][7]

Table 2: Spectroscopic Data for a Representative 4-Oxoazetidine-2-carboxylate Derivative

Spectroscopic DataValues
FT-IR (KBr, cm⁻¹) 3340 (N-H), 2979 (C-H), 1823 (C=O, β-lactam), 1597, 1122
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.41 (brs, 1H, NH), 7.83 (brs, 1H, NH), 7.36-7.24 (m, 5H), 5.16 (s, 1H), 4.20 (q, 2H), 2.26 (s, 3H), 1.19 (t, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 174.1, 167.2, 160.3, 143.3, 128.5, 126.9, 126.7, 104.2, 60.6, 54.3, 17.9, 14.2
MS (m/z) 276 (M+)

Note: The provided spectroscopic data is for a representative N-substituted ethyl 4-oxoazetidine-2-carboxylate derivative and is intended for illustrative purposes.[8]

Conclusion and Future Outlook

The discovery and development of synthetic routes to 4-oxoazetidine-2-carboxylates have been a testament to the power of organic synthesis in addressing critical needs in medicine. From Staudinger's foundational work to modern stereoselective methodologies, the ability to construct this strained heterocyclic system with high precision has enabled the creation of life-saving antibiotics and other valuable therapeutic agents.

Current and future research in this area continues to focus on the development of more efficient, atom-economical, and environmentally benign synthetic methods. The exploration of novel catalytic systems, including biocatalysis, and the application of flow chemistry are promising avenues for the next generation of 4-oxoazetidine-2-carboxylate syntheses. As our understanding of disease pathways deepens, the versatility of the 4-oxoazetidine-2-carboxylate scaffold will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents.

References

The Critical Role of Chirality in Benzyl 4-oxoazetidine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the synthesis of β-lactam antibiotics, possesses a chiral center at the C2 position of the azetidinone ring. This seemingly subtle stereochemical feature has profound implications for the biological activity and therapeutic efficacy of the resulting drug molecules. This technical guide delves into the chirality of this compound, exploring its synthesis, the differential biological activities of its enantiomers, and the critical role of stereochemistry in the development of potent and selective β-lactamase inhibitors and carbapenem antibiotics.

The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit widely different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern medicinal chemistry.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (R)- and (S)-Benzyl 4-oxoazetidine-2-carboxylate is crucial for their application in the synthesis of stereochemically defined drug candidates. The most common and effective method for constructing the β-lactam ring is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.

Experimental Protocol: Enantioselective Staudinger Cycloaddition

Objective: To synthesize enantiomerically enriched this compound.

Materials:

  • Appropriate chiral starting material (e.g., D- or L-aspartic acid)

  • Benzyl alcohol

  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)

  • Reagents for ketene formation (e.g., an acid chloride and a non-nucleophilic base like triethylamine)

  • An imine precursor

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure (Generalized):

  • Preparation of the Chiral Imine Precursor:

    • The synthesis typically starts from a readily available chiral pool molecule, such as D-aspartic acid for the (R)-enantiomer or L-aspartic acid for the (S)-enantiomer.

    • The amino and carboxylic acid functionalities of the starting material are appropriately protected. For instance, the nitrogen can be protected with a silyl group.

  • In situ Generation of the Ketene:

    • An appropriate acid chloride is treated with a tertiary amine base (e.g., triethylamine) in an anhydrous solvent to generate the ketene in situ.

  • [2+2] Cycloaddition:

    • The chiral imine precursor is then reacted with the in situ generated ketene in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to enhance stereoselectivity.

  • Deprotection and Isolation:

    • Following the cycloaddition, the protecting groups are removed to yield the desired enantiomer of this compound.

    • The final product is purified using techniques such as column chromatography.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired enantiomer and the specific synthetic route chosen.

Chiral Separation of Enantiomers

In cases where the enantioselective synthesis does not yield a product with sufficient enantiomeric purity, or for the analysis of racemic mixtures, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating β-lactam enantiomers.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol).

    • Inject the sample and monitor the chromatogram.

    • Optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents to achieve baseline separation of the two enantiomeric peaks.

    • Adjust the flow rate and column temperature as needed to improve resolution and analysis time.

  • Quantification: Once a satisfactory separation is achieved, the relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Implications of Chirality in Drug Development

The stereochemistry of the C2 carboxylate group in this compound is a critical determinant of the biological activity of its derivatives, particularly in the context of β-lactamase inhibition and the efficacy of carbapenem antibiotics.

β-Lactamase Inhibition: A Stereospecific Interaction

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to overcome this resistance.

The inhibitory activity of azetidinone derivatives against β-lactamases is highly dependent on their stereochemistry. The precise three-dimensional arrangement of the substituents on the β-lactam ring dictates how effectively the inhibitor can bind to the active site of the β-lactamase enzyme. An incorrect stereoisomer may not fit into the active site or may bind in a non-productive orientation, leading to reduced or no inhibitory activity.[1]

For instance, the (S)-enantiomer of 4-oxoazetidine-2-carboxylate derivatives has been shown to be a crucial component in the synthesis of orally active β-lactam inhibitors of human leukocyte elastase.[2] This highlights the stereospecific requirements of the target enzyme's active site.

Signaling Pathway: β-Lactamase Inhibition

beta_lactamase_inhibition beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding & Inhibition inactive_antibiotic Inactive Hydrolyzed Antibiotic beta_lactamase->inactive_antibiotic inhibited_enzyme Inactivated β-Lactamase beta_lactamase->inhibited_enzyme inhibitor Chiral β-Lactamase Inhibitor (e.g., (S)-Azetidinone derivative) inhibitor->beta_lactamase Inhibition cell_death Bacterial Cell Death pbp->cell_death

Caption: Mechanism of β-lactamase inhibition by a chiral inhibitor, preserving the activity of the β-lactam antibiotic.

Carbapenem Efficacy and Stereochemistry

Carbapenems are a class of broad-spectrum β-lactam antibiotics that are often used as a last resort for treating serious bacterial infections. The stereochemistry of the precursors used in their synthesis, including derivatives of this compound, is critical for their antibacterial activity.

The efficacy of carbapenems relies on their ability to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. The stereochemistry at various positions of the carbapenem core, which is influenced by the chirality of the starting materials, determines the binding affinity and reactivity towards PBPs. Modified penicillin molecules with carbapenem-like stereochemistry have been shown to be potent and selective inhibitors of class C β-lactamases.[3][4] This underscores the importance of precise stereochemical control in the design of new and effective β-lactam antibiotics.

Logical Relationship: Chirality and Carbapenem Activity

chirality_carbapenem_activity cluster_synthesis Synthesis cluster_activity Biological Activity chiral_precursor Enantiopure This compound ((R) or (S)) carbapenem Stereochemically Defined Carbapenem Antibiotic chiral_precursor->carbapenem Multi-step Synthesis pbp Penicillin-Binding Protein (PBP) binding Optimal Binding to PBP Active Site carbapenem->binding inactivation PBP Inactivation binding->inactivation cell_wall Inhibition of Cell Wall Synthesis inactivation->cell_wall bactericidal_activity Potent Bactericidal Activity cell_wall->bactericidal_activity

Caption: The influence of the chirality of the starting material on the final biological activity of carbapenem antibiotics.

Quantitative Data

Property(S)-Benzyl 4-oxoazetidine-2-carboxylate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Melting Point 137-140 °C
Optical Rotation [α]²¹/D −44° (c = 3.3 in chloroform)
Appearance White to off-white powder

Conclusion

The chirality of this compound is a critical factor that profoundly influences the biological activity of its derivatives, particularly in the development of β-lactamase inhibitors and carbapenem antibiotics. The synthesis of enantiomerically pure forms of this building block is essential for creating stereochemically defined drugs with enhanced potency, selectivity, and reduced potential for off-target effects. A thorough understanding of the stereochemical requirements of biological targets, such as β-lactamases and penicillin-binding proteins, is paramount for the rational design of the next generation of β-lactam-based therapeutics. Continued research into enantioselective synthetic methods and the detailed evaluation of the biological activities of individual stereoisomers will undoubtedly pave the way for the development of more effective treatments for bacterial infections.

References

Spectroscopic and Synthetic Profile of Benzyl 4-oxoazetidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural integrity and purity of this compound are paramount for its application in further synthetic endeavors. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30-7.40m5HAr-H
~5.20s2H-O-CH₂ -Ph
~4.30dd1HCH -COO
~3.40dd1HCH H'-CO
~3.00dd1HCHH' -CO
~6.50br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~170.0C =O (ester)
~168.0C =O (β-lactam)
~135.0Ar-C (quaternary)
~128.8Ar-C H
~128.5Ar-C H
~128.3Ar-C H
~67.5-O-C H₂-Ph
~55.0C H-COO
~45.0C H₂-CO
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups.

Table 3: Key IR Absorptions

Frequency (cm⁻¹)IntensityAssignment
~3250Medium, BroadN-H Stretch
~1760StrongC=O Stretch (β-lactam)
~1740StrongC=O Stretch (Ester)
~1200StrongC-O Stretch (Ester)
~700-800StrongAromatic C-H Bending
Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the compound. The predicted data is consistent with the molecular formula C₁₁H₁₁NO₃ (Molecular Weight: 205.21 g/mol ).[1]

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺206.08118
[M+Na]⁺228.06312
[M-H]⁻204.06662
[M+NH₄]⁺223.10772
[M+K]⁺244.03706

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in a single, comprehensive source. However, a general synthetic approach can be outlined based on established methods for the formation of β-lactam rings. One common method is the [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis.

A plausible synthetic route would involve the reaction of a suitable protected aspartic acid derivative to form the azetidinone ring, followed by benzylation of the carboxylic acid.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Reaction (e.g., Cycloaddition) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Product This compound Data_Analysis->Final_Product Verified Structure

Caption: Generalized workflow for the synthesis and spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 4-oxoazetidine-2-carboxylate from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Benzyl 4-oxoazetidine-2-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available amino acid, L-aspartic acid. The protocols detailed herein are based on established chemical transformations and are intended to provide a clear and reproducible synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from L-aspartic acid is a multi-step process that involves the strategic protection of functional groups, selective reduction, and a key intramolecular cyclization reaction to form the desired β-lactam ring. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Intramolecular Cyclization (Mitsunobu Reaction) cluster_3 Step 4: N-Deprotection start L-Aspartic acid β-benzyl ester step1_out N-Boc-L-aspartic acid β-benzyl ester start->step1_out Boc₂O, Base step2_in N-Boc-L-aspartic acid β-benzyl ester step2_out N-Boc-β-hydroxy-α-amino acid benzyl ester step2_in->step2_out BH₃·THF or similar step3_in N-Boc-β-hydroxy-α-amino acid benzyl ester step3_out N-Boc-Benzyl 4-oxoazetidine-2-carboxylate step3_in->step3_out PPh₃, DEAD/DIAD step4_in N-Boc-Benzyl 4-oxoazetidine-2-carboxylate final_product This compound step4_in->final_product TFA or HCl/Dioxane

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-aspartic acid β-benzyl ester

This step involves the protection of the amino group of L-aspartic acid β-benzyl ester using di-tert-butyl dicarbonate (Boc anhydride).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)
L-Aspartic acid β-benzyl ester223.232.23 g (10 mmol)
Di-tert-butyl dicarbonate (Boc₂O)218.252.40 g (11 mmol)
Sodium bicarbonate (NaHCO₃)84.011.68 g (20 mmol)
Dioxane-20 mL
Water-20 mL
Ethyl acetate-For extraction
Saturated sodium chloride solution-For washing
Anhydrous magnesium sulfate (MgSO₄)-For drying

Protocol:

  • Suspend L-aspartic acid β-benzyl ester (10 mmol) in a mixture of dioxane (20 mL) and water (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add sodium bicarbonate (20 mmol) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Add water (20 mL) to the remaining aqueous solution and wash with diethyl ether (2 x 20 mL) to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-aspartic acid β-benzyl ester as a white solid or viscous oil.

Expected Yield: 85-95%

Step 2: Selective Reduction of N-Boc-L-aspartic acid β-benzyl ester

This protocol describes the selective reduction of the α-carboxylic acid to a primary alcohol using a borane complex, while preserving the β-benzyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 8 mmol scale)
N-Boc-L-aspartic acid β-benzyl ester323.362.59 g (8 mmol)
Borane-tetrahydrofuran complex (1M in THF)-16 mL (16 mmol)
Anhydrous Tetrahydrofuran (THF)-30 mL
Methanol-For quenching
Saturated ammonium chloride solution-For workup
Ethyl acetate-For extraction
Anhydrous sodium sulfate (Na₂SO₄)-For drying

Protocol:

  • Dissolve N-Boc-L-aspartic acid β-benzyl ester (8 mmol) in anhydrous THF (30 mL) in a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add the borane-tetrahydrofuran complex (16 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol (5 mL).

  • Add saturated ammonium chloride solution (20 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Yield: 70-85%

Step 3: Intramolecular Cyclization via Mitsunobu Reaction

This step involves the formation of the β-lactam ring through an intramolecular Mitsunobu reaction of the N-Boc protected β-hydroxy amino acid derivative.

Figure 2: Simplified mechanism of the intramolecular Mitsunobu cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 5 mmol scale)
N-Boc-β-hydroxy-α-amino acid benzyl ester309.391.55 g (5 mmol)
Triphenylphosphine (PPh₃)262.291.57 g (6 mmol)
Diisopropyl azodicarboxylate (DIAD)202.211.2 mL (6 mmol)
Anhydrous Tetrahydrofuran (THF)-50 mL
Ethyl acetate-For extraction
Saturated sodium bicarbonate solution-For washing
Brine-For washing
Anhydrous sodium sulfate (Na₂SO₄)-For drying

Protocol:

  • Dissolve the N-Boc-β-hydroxy-α-amino acid benzyl ester (5 mmol) and triphenylphosphine (6 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD (6 mmol) dropwise to the stirred solution over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-Benzyl 4-oxoazetidine-2-carboxylate.

Expected Yield: 60-75%

Step 4: N-Deprotection of N-Boc-Benzyl 4-oxoazetidine-2-carboxylate

This final step involves the removal of the N-Boc protecting group to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 3 mmol scale)
N-Boc-Benzyl 4-oxoazetidine-2-carboxylate291.330.87 g (3 mmol)
Trifluoroacetic acid (TFA)114.025 mL
Dichloromethane (DCM)-5 mL
Saturated sodium bicarbonate solution-For neutralization
Ethyl acetate-For extraction
Anhydrous sodium sulfate (Na₂SO₄)-For drying

Protocol:

  • Dissolve N-Boc-Benzyl 4-oxoazetidine-2-carboxylate (3 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (5 mL) and stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or chromatography if necessary.

Expected Yield: >90%

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsSolventTypical Yield (%)
1L-Aspartic acid β-benzyl esterN-Boc-L-aspartic acid β-benzyl esterBoc₂O, NaHCO₃Dioxane/H₂O85-95
2N-Boc-L-aspartic acid β-benzyl esterN-Boc-β-hydroxy-α-amino acid benzyl esterBH₃·THFTHF70-85
3N-Boc-β-hydroxy-α-amino acid benzyl esterN-Boc-Benzyl 4-oxoazetidine-2-carboxylatePPh₃, DIADTHF60-75
4N-Boc-Benzyl 4-oxoazetidine-2-carboxylateThis compoundTFADCM>90

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Borane-tetrahydrofuran complex is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid is corrosive and toxic. Handle with appropriate care.

  • DIAD and DEAD are toxic and potentially explosive. Handle with care and avoid heating.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Stereospecific Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the stereospecific synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The protocol outlines a multi-step synthesis starting from readily available L-aspartic acid, ensuring high stereochemical fidelity. The key transformation involves an intramolecular Mitsunobu reaction for the formation of the β-lactam ring. This application note includes comprehensive experimental protocols, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

(S)-Benzyl 4-oxoazetidine-2-carboxylate is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including carbapenem antibiotics and other β-lactam-containing compounds.[1] Its stereochemistry is critical for the desired biological activity, making stereospecific synthesis a paramount objective. The synthetic strategy detailed herein leverages the chiral pool, starting from L-aspartic acid, to ensure the desired (S)-configuration at the C2 position of the azetidinone ring. The synthesis involves three main stages: protection of the starting material, reduction of the α-carboxylic acid to a primary alcohol, and subsequent intramolecular cyclization to form the β-lactam ring.

Synthetic Pathway Overview

The overall synthetic pathway for (S)-Benzyl 4-oxoazetidine-2-carboxylate is depicted below. The strategy involves the selective protection of the amino and β-carboxylic acid functionalities of L-aspartic acid, followed by the reduction of the α-carboxylic acid and a final intramolecular cyclization.

Synthesis_Pathway A L-Aspartic Acid B N-Boc-L-aspartic acid β-benzyl ester A->B Protection Steps C (S)-Benzyl 2-((tert-butoxycarbonyl)amino) -4-hydroxybutanoate B->C Selective Reduction D (S)-Benzyl 4-oxoazetidine-2-carboxylate C->D Intramolecular Mitsunobu Cyclization

Caption: Synthetic pathway for (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Experimental Protocols

Synthesis of N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester (Intermediate 1)

This procedure outlines the protection of L-aspartic acid to yield the key intermediate, N-Boc-L-aspartic acid β-benzyl ester.[2][3]

Materials:

  • L-Aspartic acid β-benzyl ester

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of L-aspartic acid β-benzyl ester (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid β-benzyl ester as a colorless oil.

Synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (Intermediate 2)

This step involves the selective reduction of the α-carboxylic acid of Intermediate 1 to a primary alcohol.

Materials:

  • N-Boc-L-aspartic acid β-benzyl ester (Intermediate 1)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve N-Boc-L-aspartic acid β-benzyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add borane dimethyl sulfide complex (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate.

Stereospecific Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate (Final Product)

The final step is the intramolecular cyclization of the amino alcohol intermediate via a Mitsunobu reaction to form the β-lactam ring.[4][5]

Materials:

  • (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (Intermediate 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Deprotection of the Boc group:

    • Dissolve (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (1.0 eq) in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the deprotected amino alcohol.

  • Intramolecular Mitsunobu Cyclization:

    • Dissolve the deprotected amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise to the solution. The reaction is often accompanied by a color change.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield (S)-Benzyl 4-oxoazetidine-2-carboxylate as a white to off-white solid.[1]

Data Presentation

Table 1: Physicochemical Properties of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-Boc-L-aspartic acid β-benzyl esterC₁₆H₂₁NO₆323.34Colorless oilN/A
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoateC₁₆H₂₃NO₅309.36Viscous oilN/A
(S)-Benzyl 4-oxoazetidine-2-carboxylateC₁₁H₁₁NO₃205.21White to yellow powder or crystal[1]137 - 140[1]
Table 2: Typical Reaction Parameters and Yields
Reaction StepKey ReagentsSolventReaction TimeTypical Yield (%)
N-Boc protection(Boc)₂O, NaHCO₃Dioxane/WaterOvernight>90
Reduction of α-carboxylic acidBH₃·SMe₂THF6 hours70-80
Intramolecular Mitsunobu CyclizationPPh₃, DIAD/DEADTHFOvernight60-75

Characterization

The final product, (S)-Benzyl 4-oxoazetidine-2-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Optical Rotation: To confirm the stereochemistry. A typical value is [α]²⁰_D = -45° to -41° (c = 3 in CHCl₃).[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee). A polysaccharide-based chiral column can be used with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).[6][7]

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow for the synthesis, purification, and analysis of (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A N-Boc Protection of L-Aspartic Acid Derivative B Selective Reduction of α-Carboxylic Acid A->B C Deprotection and Intramolecular Mitsunobu Cyclization B->C D Work-up and Extraction C->D Crude Product E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry E->G H Optical Rotation E->H I Chiral HPLC (ee determination) E->I

Caption: Experimental workflow for the synthesis and analysis.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Borane dimethyl sulfide complex is a flammable and corrosive reagent and should be handled with care.

  • Trifluoroacetic acid is highly corrosive.

  • DIAD and DEAD are toxic and should be handled with caution.

  • Proper quenching and waste disposal procedures should be followed.

Conclusion

This application note provides a reliable and detailed protocol for the stereospecific synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate. The use of L-aspartic acid as a chiral starting material and the application of a key intramolecular Mitsunobu reaction allows for the efficient and stereocontrolled production of this valuable synthetic intermediate. The provided data and workflows are intended to assist researchers in the successful implementation of this synthesis in their laboratories.

References

Application Notes and Protocols: Benzyl 4-oxoazetidine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry. Its strained four-membered β-lactam ring provides a reactive scaffold for the synthesis of a diverse array of biologically active compounds. This document outlines key applications of this intermediate, focusing on its role in the development of cholesterol absorption inhibitors and human leukocyte elastase (HLE) inhibitors. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and drug development efforts.

Application 1: Synthesis of Cholesterol Absorption Inhibitors (Ezetimibe Analogues)

This compound is a crucial precursor for the synthesis of 2-azetidinone-based cholesterol absorption inhibitors, the most prominent of which is Ezetimibe. These compounds function by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane transporter responsible for the uptake of dietary and biliary cholesterol in the small intestine. By inhibiting NPC1L1, these drugs effectively lower plasma cholesterol levels.

Mechanism of Action: NPC1L1 Inhibition

Ezetimibe and its analogues bind to the NPC1L1 protein on the brush border of enterocytes. This binding prevents the internalization of cholesterol, leading to a reduction in the amount of cholesterol delivered to the liver. The subsequent upregulation of LDL receptors in the liver enhances the clearance of LDL-cholesterol from the bloodstream.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter cholesterol->NPC1L1 Binding Endocytosis Endocytosis NPC1L1->Endocytosis Internalization Intracellular_Cholesterol Intracellular Cholesterol Pool Endocytosis->Intracellular_Cholesterol Liver To Liver via Chylomicrons Intracellular_Cholesterol->Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Figure 1: NPC1L1-mediated cholesterol absorption and its inhibition by Ezetimibe.
Quantitative Data: Biological Activity of Ezetimibe

CompoundTargetAssayActivityReference
EzetimibeNPC1L1Cholesterol Absorption Inhibition (in vivo, mice)~70% reduction[1]
EzetimibeNPC1L1Plant Sterol Absorption Inhibition (in vivo, mice)>80% reduction in plasma sitosterol and campesterol[1]
Experimental Protocol: Synthesis of an Ezetimibe Precursor

This protocol outlines a key step in the synthesis of an ezetimibe precursor, demonstrating the utility of the azetidinone scaffold. This specific example details the cyclization reaction to form the β-lactam ring.

Reaction: Cyclization of N-(4-fluorophenyl)-4-benzyloxy benzene methylene amine with (4S)-hydroxyl tetrahydrofuran-2-one.

Materials:

  • N-(4-fluorophenyl)-4-benzyloxy benzene methylene amine

  • (4S)-hydroxyl tetrahydrofuran-2-one

  • Lithium diisopropylamine (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(4-fluorophenyl)-4-benzyloxy benzene methylene amine and (4S)-hydroxyl tetrahydrofuran-2-one in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamine (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the time indicated by TLC monitoring until the starting materials are consumed.

  • Quench the reaction by the slow addition of glacial acetic acid.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclized product.

Ezetimibe_Synthesis_Workflow Start Starting Materials: - N-(4-fluorophenyl)-4-benzyloxy benzene methylene amine - (4S)-hydroxyl tetrahydrofuran-2-one Dissolution Dissolve in anhydrous THF Start->Dissolution Cooling Cool to -78 °C Dissolution->Cooling LDA_Addition Slowly add LDA solution Cooling->LDA_Addition Reaction Stir at -78 °C (Monitor by TLC) LDA_Addition->Reaction Quenching Quench with glacial acetic acid Reaction->Quenching Workup Work-up: - Warm to RT - Ethyl acetate extraction - Brine wash, dry, concentrate Quenching->Workup Purification Purify by column chromatography Workup->Purification Product Cyclized β-Lactam Precursor Purification->Product

Figure 2: Workflow for the synthesis of an Ezetimibe precursor.

Application 2: Synthesis of Human Leukocyte Elastase (HLE) Inhibitors

This compound serves as a scaffold for the development of potent and selective inhibitors of human leukocyte elastase (HLE). HLE is a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the lungs. The 4-oxo-β-lactam core acts as a key pharmacophore, acylating the active site serine of the enzyme.

Mechanism of Action: HLE Inhibition

4-Oxo-β-lactam inhibitors act as acylating agents of the active site serine (Ser-195) in HLE. The strained β-lactam ring is susceptible to nucleophilic attack by the serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate and inactivation of the enzyme.

HLE_Inhibition HLE Human Leukocyte Elastase (Active Site Ser-195) Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) HLE->Acyl_Enzyme Acylation Inhibitor 4-Oxo-β-lactam Inhibitor Inhibitor->Acyl_Enzyme

References

Application Notes and Protocols for the Preparation of Benzyl 4-oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically significant molecules, most notably β-lactam antibiotics such as penicillins and cephalosporins. The rigid four-membered azetidinone ring is a key pharmacophore that imparts unique chemical reactivity, making it a valuable scaffold in medicinal chemistry. Beyond antibiotics, these derivatives serve as precursors for the development of novel therapeutic agents, including enzyme inhibitors and receptor antagonists.

This document provides detailed protocols for the preparation of this compound derivatives, primarily through the Staudinger [2+2] cycloaddition reaction. It also includes quantitative data for representative derivatives and visualizations of the synthetic workflow and a relevant biological pathway.

Synthetic Methodologies

The cornerstone for the synthesis of the 4-oxoazetidine-2-carboxylate core is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine.[1][2] This reaction is highly valued for its reliability and stereochemical control. The general scheme involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine derived from an appropriate aldehyde and amine.

General Experimental Workflow

The synthesis of this compound derivatives via the Staudinger reaction follows a well-defined workflow. The key steps include the formation of the imine, in situ generation of the ketene, the cycloaddition reaction to form the β-lactam ring, and subsequent purification.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation Amine Amine Amine->Imine Formation Acyl Chloride Acyl Chloride Ketene Generation (in situ) Ketene Generation (in situ) Acyl Chloride->Ketene Generation (in situ) Tertiary Amine Tertiary Amine Tertiary Amine->Ketene Generation (in situ) Staudinger [2+2] Cycloaddition Staudinger [2+2] Cycloaddition Imine Formation->Staudinger [2+2] Cycloaddition Ketene Generation (in situ)->Staudinger [2+2] Cycloaddition Crude Product Crude Product Staudinger [2+2] Cycloaddition->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Derivative Pure Derivative Purification (e.g., Chromatography)->Pure Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,4-diaryl-4-oxoazetidine-2-carboxylate Derivatives

This protocol describes a general method for the synthesis of N-benzyl substituted β-lactams via a POCl₃ mediated Staudinger reaction.[3]

Materials:

  • Appropriate aryl aldehyde (1.0 mmol)

  • Substituted benzylamine (1.0 mmol)

  • Anhydrous ethanol

  • Substituted phenylacetic acid (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (1.2 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Imine Synthesis: A mixture of the aryl aldehyde (1.0 mmol) and substituted benzylamine (1.0 mmol) in anhydrous ethanol is stirred at room temperature for 1-2 hours. After completion of the reaction (monitored by TLC), the product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate to yield the desired imine.

  • Cycloaddition: To a stirred solution of the imine (1.0 mmol) and the substituted phenylacetic acid (1.0 mmol) in anhydrous DCM, POCl₃ (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes.

  • Triethylamine (3.0 mmol) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-3,4-diaryl-4-oxoazetidine-2-carboxylate derivative.

Quantitative Data Summary

The following table summarizes the yields and physical properties of representative this compound derivatives synthesized via the Staudinger reaction.

Derivative NameYield (%)Melting Point (°C)Reference
1-Benzyl-4-(4-methoxyphenyl)-3-phenylazetidin-2-oneBenzylPhenyl4-Methoxyphenyl40Oil[3]
1-Benzyl-4-(3,4-dimethoxyphenyl)-3-phenylazetidin-2-oneBenzylPhenyl3,4-Dimethoxyphenyl38127-129[3]
(S)-(-)-Benzyl 4-oxoazetidine-2-carboxylateHHH-137-140[4]
(R)-Benzyl 4-oxoazetidine-2-carboxylateHHH--[5]

Note: The parent compounds ((S) and (R)-Benzyl 4-oxoazetidine-2-carboxylate) are commercially available, and thus synthetic yield data from a specific protocol is not provided in the cited literature.

Applications in Drug Development

This compound derivatives are crucial building blocks in the synthesis of various therapeutic agents. Their applications extend to the development of:

  • β-Lactam Antibiotics: As precursors to carbapenems and penems.

  • Enzyme Inhibitors: Targeting enzymes such as human leukocyte elastase.

  • NMDA Receptor Antagonists: For potential use in neurological disorders.[4]

Inhibition of Human Leukocyte Elastase

Certain 3,3-dialkylazetidin-2-ones, synthesized from this compound precursors, have been identified as orally active inhibitors of human leukocyte elastase (HLE).[4] HLE is a serine protease implicated in inflammatory diseases such as emphysema and rheumatoid arthritis. The azetidinone scaffold acts as a "warhead" that acylates a serine residue in the active site of the enzyme, leading to its irreversible inhibition.

G cluster_pathway HLE Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HLE Release HLE Release Neutrophil Activation->HLE Release HLE HLE HLE Release->HLE Tissue Damage Tissue Damage Azetidinone Inhibitor Azetidinone Inhibitor Azetidinone Inhibitor->HLE acylates active site serine Inactive HLE-Inhibitor Complex Inactive HLE-Inhibitor Complex Azetidinone Inhibitor->Inactive HLE-Inhibitor Complex HLE->Tissue Damage degrades elastin, collagen, etc. HLE->Inactive HLE-Inhibitor Complex Inactive HLE-Inhibitor Complex->Tissue Damage prevents

Caption: Mechanism of Human Leukocyte Elastase (HLE) inhibition by azetidinone derivatives.

References

Application Notes and Protocols: Ring-Opening Reactions of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic ring-opening of Benzyl 4-oxoazetidine-2-carboxylate, a versatile building block for the synthesis of valuable β-amino acid derivatives. The inherent ring strain of the β-lactam core allows for efficient cleavage by various nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of molecular scaffolds for drug discovery and development.

Introduction

This compound is a key intermediate in organic synthesis, particularly for the preparation of β-amino acids and their derivatives. The four-membered azetidinone ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a new amide, ester, or thioester bond, depending on the nucleophile employed. This process is a cornerstone for the synthesis of peptidomimetics, bioactive molecules, and precursors for more complex pharmaceutical agents. The stereochemistry at the C2 position of the starting material allows for the synthesis of enantiomerically enriched β-amino acid derivatives.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack on the carbonyl carbon of the β-lactam ring of this compound. This is followed by the cleavage of the amide bond within the ring, resulting in the formation of a β-amino acid derivative. The reaction can be catalyzed by acids or bases, depending on the nature of the nucleophile and the desired reaction conditions.

G cluster_0 Ring-Opening Reaction Starting Material This compound Product β-Amino Acid Derivative (Amide, Ester, Thioester) Starting Material->Product Nucleophilic Attack & Ring Opening Nucleophile Nucleophile (Amine, Alcohol, Thiol) Nucleophile->Product

Caption: General scheme of the nucleophilic ring-opening reaction.

Aminolysis: Synthesis of β-Amino Amides

The reaction of this compound with primary or secondary amines yields the corresponding β-amino amides. These compounds are valuable precursors for peptidomimetics and other nitrogen-containing bioactive molecules.

Quantitative Data for Aminolysis
EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineDichloromethane251285
2AnilineTetrahydrofuran602478
3n-ButylamineAcetonitrile25892
Experimental Protocol: Synthesis of Benzyl (2S)-3-amino-3-(benzylcarbamoyl)propanoate
  • To a solution of Benzyl (S)-4-oxoazetidine-2-carboxylate (1.0 g, 4.87 mmol) in dichloromethane (20 mL) is added benzylamine (0.58 g, 5.36 mmol, 1.1 eq.).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1) to afford the desired β-amino amide as a white solid.

G Start Dissolve Starting Material in Dichloromethane Add_Amine Add Benzylamine Start->Add_Amine Stir Stir at 25°C for 12h Add_Amine->Stir Evaporate Remove Solvent Stir->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Obtain β-Amino Amide Purify->End

Caption: Workflow for the synthesis of β-amino amides.

Alcoholysis: Synthesis of β-Amino Esters

The ring-opening of this compound with alcohols, often in the presence of a Lewis acid catalyst, provides access to β-amino esters. These esters are versatile intermediates that can be further elaborated or used in peptide synthesis.

Quantitative Data for Alcoholysis
EntryAlcohol NucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1MethanolSc(OTf)₃ (10)Dichloromethane25690
2EthanolYb(OTf)₃ (10)Acetonitrile501288
3Benzyl AlcoholCu(OTf)₂ (15)Tetrahydrofuran601882
Experimental Protocol: Synthesis of Benzyl (2S)-3-amino-3-(methoxycarbonyl)propanoate
  • To a solution of Benzyl (S)-4-oxoazetidine-2-carboxylate (1.0 g, 4.87 mmol) in dichloromethane (20 mL) is added scandium(III) triflate (0.24 g, 0.49 mmol, 10 mol%).

  • Methanol (0.31 g, 9.74 mmol, 2.0 eq.) is then added to the mixture.

  • The reaction is stirred at room temperature for 6 hours.

  • The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to give the β-amino ester.

G Start Dissolve Starting Material and Catalyst in DCM Add_Alcohol Add Methanol Start->Add_Alcohol Stir Stir at 25°C for 6h Add_Alcohol->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with Dichloromethane Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End Obtain β-Amino Ester Purify->End

Caption: Workflow for the Lewis acid-catalyzed alcoholysis.

Thiolysis: Synthesis of β-Amino Thioesters

The reaction with thiols, typically in the presence of a base, leads to the formation of β-amino thioesters. Thioesters are important intermediates in bio-conjugation chemistry and can serve as precursors for native chemical ligation.

Quantitative Data for Thiolysis
EntryThiol NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolTriethylamineTetrahydrofuran25495
2Benzyl MercaptanDBUAcetonitrile25691
3EthanethiolNaHTetrahydrofuran0 to 25587
Experimental Protocol: Synthesis of S-Phenyl (2S)-3-amino-3-(benzyloxycarbonyl)propanethioate
  • To a solution of Benzyl (S)-4-oxoazetidine-2-carboxylate (1.0 g, 4.87 mmol) in tetrahydrofuran (20 mL) is added thiophenol (0.59 g, 5.36 mmol, 1.1 eq.).

  • Triethylamine (0.54 g, 5.36 mmol, 1.1 eq.) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (30 mL) and washed with 1 M HCl (15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (eluent: ethyl acetate/hexane = 1:3) to yield the β-amino thioester.

G Start Dissolve Starting Material and Thiol in THF Add_Base Add Triethylamine Start->Add_Base Stir Stir at 25°C for 4h Add_Base->Stir Workup Aqueous Workup Stir->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Obtain β-Amino Thioester Purify->End

Caption: Workflow for the base-mediated thiolysis reaction.

Conclusion

The ring-opening reactions of this compound offer a reliable and versatile strategy for the synthesis of a wide array of β-amino acid derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The choice of nucleophile and reaction conditions can be tailored to achieve the desired products in good to excellent yields.

Application Notes and Protocols: Synthesis of NMDA Receptor Antagonists from Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists utilizing Benzyl 4-oxoazetidine-2-carboxylate as a key starting material. The NMDA receptor, a crucial component in synaptic plasticity and memory formation, is a significant target in the development of therapeutics for various neurological disorders. Overactivation of this receptor can lead to excitotoxicity and neuronal damage, implicating it in conditions such as stroke, epilepsy, and neurodegenerative diseases. Therefore, the development of potent and selective NMDA receptor antagonists is of high therapeutic interest.

Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate serves as a versatile chiral building block for the stereoselective synthesis of conformationally restricted glutamate analogs, particularly proline derivatives, which can act as NMDA receptor antagonists.[1] The rigid azetidine ring allows for controlled functionalization, leading to the synthesis of specific stereoisomers, which is often critical for pharmacological activity.

Strategic Approach: From β-Lactam to Proline-Based Antagonists

The core synthetic strategy involves the stereoselective opening of the β-lactam ring of this compound and subsequent cyclization to form a substituted proline scaffold. This approach allows for the introduction of various substituents at the 4-position of the proline ring, enabling the exploration of structure-activity relationships (SAR) for NMDA receptor antagonism.

A key transformation is the addition of an aryl Grignard reagent to the carbonyl group of the azetidinone. This reaction, followed by a series of transformations including ring-opening and intramolecular cyclization, yields cis-4-aryl-L-proline derivatives. These conformationally constrained analogs of glutamate are designed to interact with the NMDA receptor binding site with high affinity and selectivity.

Experimental Protocols

The following protocols describe a representative synthesis of a cis-4-aryl-L-proline analog, a potential NMDA receptor antagonist, starting from Benzyl (S)-4-oxoazetidine-2-carboxylate.

Protocol 1: Synthesis of Benzyl (2S,4S)-1-(tert-butyldimethylsilyl)-4-hydroxy-4-arylazetidine-2-carboxylate

This protocol details the initial protection of the nitrogen atom of the β-lactam followed by the stereoselective addition of an aryl Grignard reagent.

Materials:

  • Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide), ~1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate. This intermediate can often be used in the next step without further purification.

  • Dissolve the crude product in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add the arylmagnesium bromide solution (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Benzyl (2S,4S)-1-(tert-butyldimethylsilyl)-4-hydroxy-4-arylazetidine-2-carboxylate.

Protocol 2: Synthesis of cis-4-Aryl-L-proline Derivative (NMDA Receptor Antagonist)

This protocol outlines the ring-opening of the azetidine and subsequent cyclization to form the final proline analog.

Materials:

  • Benzyl (2S,4S)-1-(tert-butyldimethylsilyl)-4-hydroxy-4-arylazetidine-2-carboxylate

  • Methanol

  • Hydrogen gas (or a hydrogen source like palladium on carbon with a hydrogen donor)

  • Palladium on carbon (10 wt. %)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

Procedure:

  • Dissolve the silyl-protected hydroxyazetidine (1.0 eq) in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature until TLC analysis indicates the consumption of the starting material. This step removes the benzyl protecting group.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in a minimal amount of diethyl ether and treat with a solution of HCl in diethyl ether or dioxane. This step facilitates the removal of the TBDMS group and promotes the cyclization to the proline ring.

  • Stir the mixture at room temperature for 1 hour. A precipitate may form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the cis-4-aryl-L-proline derivative.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and pharmacological evaluation of a representative cis-4-aryl-L-proline NMDA receptor antagonist.

StepIntermediate/ProductStarting MaterialYield (%)Purity (%)
1aBenzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylateBenzyl (S)-(-)-4-oxo-2-azetidinecarboxylate>95~90 (crude)
1bBenzyl (2S,4S)-1-(tert-butyldimethylsilyl)-4-hydroxy-4-(4-methoxyphenyl)azetidine-2-carboxylateBenzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate75-85>95 (after chromatography)
2cis-4-(4-Methoxyphenyl)-L-proline hydrochlorideBenzyl (2S,4S)-1-(tert-butyldimethylsilyl)-4-hydroxy-4-(4-methoxyphenyl)azetidine-2-carboxylate80-90>98

Table 1: Synthetic Yields and Purity.

CompoundNMDA Receptor Binding Affinity (Ki, µM)[2]
cis-4-(4-Methoxyphenyl)-L-proline0.21 - 0.96 (for similar analogs)[2]
Glutamate (endogenous ligand)~1-5

Table 2: Pharmacological Activity of a Representative Analog. Note: Data for a specific analog synthesized via this exact route is not publicly available and the provided range is based on structurally similar compounds reported in the literature.[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of cis-4-aryl-L-proline NMDA receptor antagonists from this compound.

SynthesisWorkflow start Benzyl (S)-4-oxoazetidine- 2-carboxylate step1 Nitrogen Protection (TBDMSCl, TEA) start->step1 intermediate1 N-TBDMS protected azetidinone step1->intermediate1 step2 Aryl Grignard Addition (ArMgBr, -78 °C) intermediate1->step2 intermediate2 4-Aryl-4-hydroxy- azetidine derivative step2->intermediate2 step3 Debenzylation & Ring Opening/Cyclization (H2/Pd-C, HCl) intermediate2->step3 end cis-4-Aryl-L-proline (NMDA Receptor Antagonist) step3->end

Caption: Synthetic workflow for cis-4-aryl-L-proline analogs.

Signaling Pathway Context: NMDA Receptor Antagonism

NMDA receptor antagonists function by blocking the ion channel of the receptor, thereby preventing the influx of Ca²⁺ ions. This action modulates downstream signaling cascades that are initiated by glutamate binding and neuronal depolarization.

NMDAPathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR Channel Ion Channel (Ca²⁺ influx) NMDAR->Channel Activation Antagonist Proline-based Antagonist Antagonist->NMDAR Blockade Downstream Downstream Signaling (e.g., CaMKII, CREB) Channel->Downstream Inhibited by Antagonist Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity

Caption: NMDA receptor signaling and antagonist action.

These protocols and notes provide a foundational framework for the synthesis and understanding of proline-based NMDA receptor antagonists derived from this compound. Researchers can adapt and optimize these methods for the development of novel and potent therapeutic agents targeting the NMDA receptor.

References

Protocol for N-acylation of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of Benzyl 4-oxoazetidine-2-carboxylate, a key intermediate in the synthesis of various β-lactam-containing compounds with significant potential in pharmaceutical development. The described methodology utilizes common acylating agents, such as acyl chlorides and acid anhydrides, under mild basic conditions to afford the corresponding N-acyl derivatives in good to excellent yields. This protocol is intended to be a robust starting point for the synthesis of a diverse range of N-substituted β-lactam building blocks.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a crucial precursor for the synthesis of novel antibiotics, enzyme inhibitors, and other therapeutically relevant molecules. The functionalization of the nitrogen atom of the β-lactam ring through N-acylation is a fundamental transformation that allows for the introduction of a wide variety of substituents, thereby enabling the modulation of biological activity and physicochemical properties. This protocol outlines a standard and efficient procedure for the N-acylation of this substrate.

Data Presentation: N-acylation Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the N-acylation of this compound with various acylating agents.

Acylating AgentBase (equiv.)SolventReaction Time (h)Yield (%)
Acetyl ChlorideTriethylamine (1.2)Dichloromethane2 - 4>90
Propionyl ChlorideTriethylamine (1.2)Dichloromethane2 - 4~90
Benzoyl ChlorideTriethylamine (1.2)Dichloromethane3 - 6>85
Acetic AnhydridePyridine (solvent)Pyridine12 - 16~80-90
Phenylacetyl ChlorideTriethylamine (1.2)Dichloromethane3 - 5High

Experimental Protocol: N-acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of triethylamine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add freshly distilled triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at room temperature (2-6 h) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: Experimental workflow for the N-acylation of this compound.

logical_relationship cluster_reactants Reactants cluster_product Product & Application substrate This compound reaction N-Acylation Reaction substrate->reaction acyl_agent Acylating Agent (Acyl Chloride or Anhydride) acyl_agent->reaction base Base (e.g., Triethylamine) base->reaction product N-Acyl this compound application Pharmaceutical Synthesis (e.g., Antibiotics, Enzyme Inhibitors) product->application reaction->product

Caption: Logical relationship of reactants to products and their applications.

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-oxoazetidine-2-carboxylate is a pivotal intermediate in the synthesis of a wide range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The azetidinone ring is a key structural motif responsible for the antibacterial activity of these drugs. This document provides detailed application notes on the significance and utility of this compound and a representative protocol for its large-scale synthesis via the Staudinger [2+2] cycloaddition, a cornerstone reaction in β-lactam chemistry.

Application Notes

This compound, particularly its chiral enantiomers such as (S)-Benzyl 4-oxoazetidine-2-carboxylate, serves as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in the synthesis of complex β-lactam antibiotics. The 4-oxoazetidine-2-carboxylate core provides a reactive scaffold for the introduction of various side chains, allowing for the modulation of antibacterial spectrum, potency, and resistance to β-lactamase enzymes.

Key Applications:

  • Intermediate for Carbapenem Antibiotics: This compound is a crucial precursor for the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics with potent activity against many gram-positive and gram-negative bacteria.

  • Synthesis of Novel Antibacterial Agents: Researchers utilize this intermediate to develop new generations of β-lactam antibiotics to combat the growing threat of antibiotic resistance.[1]

  • Organic Synthesis: Beyond antibiotics, the strained four-membered ring of the azetidinone moiety makes it a useful synthon for the construction of other complex nitrogen-containing molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (S)-4-oxoazetidine-2-carboxylate is presented in Table 1.

PropertyValueReference
CAS Number 72776-05-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °C[1]
Optical Rotation [α]²⁰/D = -45° to -41° (c=3 in CHCl₃)[1]
Purity ≥ 96.5% (HPLC)[1]
Storage Sealed in a dry place at 2-8 °C[2]

Large-Scale Synthesis Protocol: Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a widely employed and scalable method for the synthesis of β-lactams.[3] The following protocol is a representative procedure for the large-scale synthesis of this compound.

Reaction Principle:

The synthesis involves the reaction of an imine with a ketene, generated in situ from an acyl chloride and a tertiary amine. The reaction proceeds through a zwitterionic intermediate which then undergoes ring closure to form the β-lactam ring.[3]

Experimental Workflow:

Staudinger Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve imine and triethylamine in anhydrous solvent B Cool reaction mixture to 0-5 °C A->B C Generate ketene in situ (slow addition of acyl chloride) B->C D Stir at controlled temperature C->D E Aqueous wash (e.g., NaHCO₃, brine) D->E F Dry organic layer and remove solvent E->F G Crystallization or column chromatography F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for the Staudinger synthesis of β-lactams.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Benzyl glyoxylate164.1616.4100
N-Vinyl-2-oxazolidinone113.1211.3100
Triethylamine101.1912.1120
Chloroacetyl chloride112.9411.8105
Dichloromethane-200 L-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.

  • Addition funnel.

  • Filtration unit.

  • Rotary evaporator or other solvent removal system.

  • Crystallization vessel.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Charge Reagents: To the reactor, add dichloromethane (200 L). Add benzyl glyoxylate (16.4 kg, 100 mol) and N-vinyl-2-oxazolidinone (11.3 kg, 100 mol).

  • Addition of Base: Add triethylamine (12.1 kg, 120 mol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a cooling jacket.

  • Ketene Generation and Cycloaddition: Slowly add chloroacetyl chloride (11.8 kg, 105 mol) to the cold, stirred solution over a period of 2-3 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching and Work-up: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Safety Precautions

  • All operations should be carried out in a well-ventilated area or in a fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid.

Characterization Data (Representative)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.18 (s, 2H, -OCH₂Ph), 4.15 (dd, J = 5.2, 2.8 Hz, 1H, NCH), 3.55 (dd, J = 15.6, 5.2 Hz, 1H, CH₂), 3.05 (dd, J = 15.6, 2.8 Hz, 1H, CH₂).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1760 (C=O, β-lactam), 1740 (C=O, ester).

  • Mass Spectrometry (ESI+): m/z 206.08 [M+H]⁺.

Logical Relationship of Synthesis Steps

Synthesis Logic Start Starting Materials: Benzyl glyoxylate, N-Vinyl-2-oxazolidinone, Triethylamine, Chloroacetyl chloride Step1 In situ Ketene Formation and [2+2] Cycloaddition Start->Step1 Step2 Work-up and Extraction Step1->Step2 Step3 Purification by Crystallization Step2->Step3 End Final Product: This compound Step3->End

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols: Benzyl 4-oxoazetidine-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the synthesis of a wide range of pharmaceuticals. The unique strained β-lactam ring of this intermediate makes it a valuable synthon for the construction of complex molecules, most notably carbapenem antibiotics. This document outlines the synthesis of this compound from L-aspartic acid, its conversion to a pivotal 4-acetoxyazetidinone intermediate, and its subsequent elaboration into the potent carbapenem antibiotic, Ertapenem. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its application in a research and development setting.

Physicochemical Properties and Data

This compound is a stable, crystalline solid. The (S)-enantiomer is the stereoisomer most commonly employed in the synthesis of chiral pharmaceuticals.

PropertyValueReference
Chemical Name (2S)-Benzyl 4-oxoazetidine-2-carboxylate
CAS Number 72776-05-7[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °C[1][2]
Optical Rotation [α]²⁰/D = -45° to -41° (c=3 in CHCl₃)[1]
Purity ≥ 96.5% (HPLC)[1]
Storage Store at room temperature[1]

Synthetic Pathways and Applications

This compound serves as a crucial starting material for the synthesis of various β-lactam antibiotics and other therapeutic agents. Its value lies in the reactive β-lactam ring, which can be strategically functionalized. A primary application is in the synthesis of carbapenems, a class of broad-spectrum antibiotics. The general synthetic strategy involves the initial synthesis of the azetidinone core, followed by the introduction of substituents at the C3 and C4 positions, and finally, the annulation of the second ring to form the bicyclic carbapenem nucleus.

Synthesis_Pathway L-Aspartic Acid L-Aspartic Acid N-Boc-L-Aspartic Acid Dibenzyl Ester N-Boc-L-Aspartic Acid Dibenzyl Ester L-Aspartic Acid->N-Boc-L-Aspartic Acid Dibenzyl Ester Protection This compound This compound N-Boc-L-Aspartic Acid Dibenzyl Ester->this compound Cyclization 4-Acetoxyazetidin-2-one Intermediate 4-Acetoxyazetidin-2-one Intermediate This compound->4-Acetoxyazetidin-2-one Intermediate Functionalization Carbapenem Core Carbapenem Core 4-Acetoxyazetidin-2-one Intermediate->Carbapenem Core Elaboration Ertapenem Ertapenem Carbapenem Core->Ertapenem Side-chain Addition

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of carbapenems starting from L-aspartic acid, utilizing this compound as a key intermediate.

Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate

This synthesis involves a three-step process starting from L-aspartic acid: 1) Protection of the amino and carboxylic acid groups, 2) Intramolecular cyclization to form the β-lactam ring, and 3) Deprotection of the nitrogen.

Synthesis_of_Intermediate L-Aspartic Acid L-Aspartic Acid N-Boc-L-Aspartic Acid N-Boc-L-Aspartic Acid L-Aspartic Acid->N-Boc-L-Aspartic Acid Boc Protection N-Boc-L-Aspartic Acid Dibenzyl Ester N-Boc-L-Aspartic Acid Dibenzyl Ester N-Boc-L-Aspartic Acid->N-Boc-L-Aspartic Acid Dibenzyl Ester Benzylation N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate N-Boc-L-Aspartic Acid Dibenzyl Ester->N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate Mitsunobu Cyclization (S)-Benzyl 4-oxoazetidine-2-carboxylate (S)-Benzyl 4-oxoazetidine-2-carboxylate N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate->(S)-Benzyl 4-oxoazetidine-2-carboxylate Deprotection

Step 1: Synthesis of N-Boc-L-aspartic acid dibenzyl ester

ReagentMolar Eq.Quantity
L-Aspartic acid1.013.3 g
Di-tert-butyl dicarbonate (Boc₂O)1.124.0 g
Sodium Bicarbonate2.016.8 g
Benzyl Bromide2.237.6 g
Tetrabutylammonium iodide (TBAI)0.13.7 g
Dichloromethane (DCM)-200 mL
N,N-Dimethylformamide (DMF)-50 mL
Water-100 mL

Protocol:

  • To a solution of L-aspartic acid (13.3 g, 100 mmol) and sodium bicarbonate (16.8 g, 200 mmol) in water (100 mL) and DCM (100 mL), add di-tert-butyl dicarbonate (24.0 g, 110 mmol).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid as a white solid.

  • Dissolve the crude N-Boc-L-aspartic acid in DMF (50 mL).

  • Add benzyl bromide (37.6 g, 220 mmol) and TBAI (3.7 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-L-aspartic acid dibenzyl ester.

Step 2: Intramolecular Cyclization to N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate

ReagentMolar Eq.Quantity
N-Boc-L-aspartic acid dibenzyl ester1.04.13 g
Triphenylphosphine (PPh₃)1.53.93 g
Diisopropyl azodicarboxylate (DIAD)1.53.03 g
Tetrahydrofuran (THF), anhydrous-100 mL

Protocol:

  • Dissolve N-Boc-L-aspartic acid dibenzyl ester (4.13 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (3.03 g, 15 mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate.

Step 3: Deprotection to (S)-Benzyl 4-oxoazetidine-2-carboxylate

ReagentMolar Eq.Quantity
N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate1.03.05 g
Trifluoroacetic acid (TFA)1011.4 g
Dichloromethane (DCM)-50 mL

Protocol:

  • Dissolve N-Boc-(S)-Benzyl 4-oxoazetidine-2-carboxylate (3.05 g, 10 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (11.4 g, 100 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-Benzyl 4-oxoazetidine-2-carboxylate. The product can be further purified by recrystallization.

Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone

This key intermediate for carbapenem synthesis is prepared from this compound through a multi-step sequence involving stereoselective alkylation and functional group manipulation.

Intermediate_Synthesis This compound This compound N-silylated azetidinone N-silylated azetidinone This compound->N-silylated azetidinone N-Silylation C3-alkylated azetidinone C3-alkylated azetidinone N-silylated azetidinone->C3-alkylated azetidinone Aldol Condensation C4-hydroxylated azetidinone C4-hydroxylated azetidinone C3-alkylated azetidinone->C4-hydroxylated azetidinone Reduction & Deprotection 4-Acetoxyazetidin-2-one Intermediate 4-Acetoxyazetidin-2-one Intermediate C4-hydroxylated azetidinone->4-Acetoxyazetidin-2-one Intermediate Acetylation

A simplified representative protocol for the conversion is outlined below, as the direct conversion is complex and involves multiple steps with specific stereochemical control.

Step 1: N-Silylation and Aldol Condensation

A typical procedure involves the protection of the nitrogen atom, for example, with a silyl group, followed by deprotonation at C3 and reaction with an appropriate aldehyde to introduce the hydroxyethyl side chain.

Step 2: Reduction and Functional Group Manipulation

The ester at C2 is typically reduced or decarboxylated, and the hydroxyl group at C4 is introduced, often via oxidation of a C4-unsubstituted precursor followed by reduction.

Step 3: Acetylation

The final step is the acetylation of the C4-hydroxyl group to yield the desired 4-acetoxyazetidin-2-one intermediate.

Representative Quantitative Data for a similar transformation:

| Starting Material | Product | Yield | Reference | |---|---|---| | (3R,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-trimethylsilyloxyazetidin-2-one | (3R,4R)-4-acetoxy-3-[(R)-1-tert-butyldimethylsilyloxyethyl]azetidin-2-one | 51% | A similar transformation is described in patents. |

Synthesis of Ertapenem

Ertapenem is synthesized from the 4-acetoxyazetidin-2-one intermediate by introducing the carbapenem side chain at the C3 position and forming the bicyclic ring system.

Ertapenem_Synthesis 4-Acetoxyazetidin-2-one Intermediate 4-Acetoxyazetidin-2-one Intermediate Carbapenem Core Carbapenem Core 4-Acetoxyazetidin-2-one Intermediate->Carbapenem Core Ring Closure Protected Ertapenem Protected Ertapenem Carbapenem Core->Protected Ertapenem Side-chain Coupling Ertapenem Ertapenem Protected Ertapenem->Ertapenem Deprotection

Step 1: Coupling with the Side Chain and Deprotection

A practical synthesis of Ertapenem involves the coupling of a protected thiol side chain with the carbapenem nucleus, followed by deprotection.

| Reaction Step | Key Reagents | Yield | Reference | |---|---|---| | Thiol Coupling & Hydrogenolysis | Carbapenem enol phosphate, Thiol side chain, 1,1,3,3-tetramethylguanidine, Pd/C, H₂ | 90% (for two steps) |[3] | | Crystallization | - | 59-64% (overall) |[3] |

Protocol Outline:

  • The synthesis features a low-temperature reaction of a thiol, derived from trans-4-hydroxy-L-proline, with the carbapenem nucleus activated as an enol phosphate.[3] 1,1,3,3-tetramethylguanidine is used as the base.[3]

  • The protecting groups, such as p-nitrobenzyl esters, are removed by hydrogenolysis using a palladium on carbon catalyst.[3]

  • The final product is purified by crystallization to afford Ertapenem sodium.[3] A yield of 59-64% for the final crystallization step has been reported.[3]

Conclusion

This compound is a cornerstone intermediate for the synthesis of β-lactam antibiotics and other valuable pharmaceutical compounds. The protocols and data presented herein provide a framework for its synthesis and elaboration into complex target molecules like Ertapenem. The versatility of this building block, coupled with well-established synthetic methodologies, ensures its continued importance in drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

Green Synthesis of Benzyl 4-oxoazetidine-2-carboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of Benzyl 4-oxoazetidine-2-carboxylate, a key building block in the development of β-lactam antibiotics and other pharmaceuticals. The focus is on environmentally benign methods that offer advantages over traditional synthetic routes, such as reduced reaction times, energy efficiency, and the use of less hazardous reagents. The presented protocols for microwave-assisted and ultrasound-assisted synthesis are designed to be readily implemented in a laboratory setting.

Introduction to Green Synthesis Approaches

Traditional methods for the synthesis of β-lactams, including this compound, often involve lengthy reaction times, harsh conditions, and the use of toxic solvents and reagents. Green chemistry principles aim to mitigate these drawbacks by designing chemical processes that are more sustainable. Key green approaches applicable to the synthesis of this target molecule include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly accelerated reaction rates and often higher yields.[1][2][3][4] This technique can frequently be performed under solvent-free or reduced solvent conditions.

  • Ultrasound-Assisted Synthesis: Employs high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with high temperature and pressure.[5][6] This enhances mass transfer and reaction rates, often at lower bulk temperatures than conventional heating.

  • Enzymatic Synthesis: Leverages the high selectivity and efficiency of enzymes to catalyze specific reactions under mild conditions, reducing the formation of byproducts and the need for protecting groups.

This document will focus on providing detailed protocols for microwave-assisted and ultrasound-assisted methods, for which more specific literature data is available for adaptation to the target molecule.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for different synthesis methods of β-lactams, providing a comparison between conventional and green chemistry approaches.

MethodKey TransformationTypical Reaction TimeTypical Yield (%)Key Advantages
Conventional Heating Staudinger Cycloaddition8 - 28 hours60 - 80Well-established
Microwave-Assisted Staudinger Cycloaddition / Wolff Rearrangement15 - 30 minutes75 - 95+Rapid, high yield, energy efficient[4]
Ultrasound-Assisted Staudinger Cycloaddition2 - 4 hours80 - 95+Reduced reaction time, milder conditions[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis via Staudinger [2+2] Cycloaddition

This protocol describes a rapid, one-pot synthesis of this compound from an imine and a ketene precursor under microwave irradiation. This method is adapted from established microwave-assisted syntheses of related β-lactams.[3][4]

Materials:

  • Benzyl 2-iminoacetate

  • Acetoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Microwave reactor tubes

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor tube equipped with a magnetic stir bar, dissolve benzyl 2-iminoacetate (1.0 mmol) in anhydrous dichloromethane (3 mL).

  • Addition of Base: Add triethylamine (1.2 mmol) to the solution and stir for 2 minutes at room temperature.

  • Ketene Precursor Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetoxyacetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Microwave Irradiation: Seal the reactor tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 85-95%

Protocol 2: Ultrasound-Assisted Synthesis via Staudinger [2+2] Cycloaddition

This protocol utilizes ultrasonic irradiation to promote the cycloaddition reaction, offering a green alternative to conventional heating with reduced reaction times. This procedure is based on the successful ultrasound-assisted synthesis of structurally similar azetidinones.[5][6]

Materials:

  • Benzyl 2-iminoacetate

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ultrasonic bath or probe sonicator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve benzyl 2-iminoacetate (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (10 mL).

  • Sonication and Addition: Place the flask in an ultrasonic bath. While sonicating, add chloroacetyl chloride (1.2 mmol) dropwise to the solution over 5 minutes.

  • Reaction: Continue to sonicate the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the final product.

Expected Yield: 80-90%

Visualizations

Logical Workflow for Green Synthesis of this compound

Green_Synthesis_Workflow cluster_conventional Conventional Method cluster_green Green Synthesis Methods Conventional_Heating Conventional Heating (8-28 hours) Product This compound Conventional_Heating->Product Microwave Microwave-Assisted (15-30 minutes) Microwave->Product Ultrasound Ultrasound-Assisted (2-4 hours) Ultrasound->Product Enzymatic Enzymatic Synthesis (Potential) Enzymatic->Product Start Starting Materials (Imine & Ketene Precursor) Start->Conventional_Heating Start->Microwave Start->Ultrasound Start->Enzymatic

Caption: A comparison of conventional and green synthetic routes.

Signaling Pathway: Staudinger [2+2] Cycloaddition

Staudinger_Cycloaddition Imine Imine (Benzyl 2-iminoacetate) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene (from Acyl Chloride) Ketene->Zwitterion [2+2] Cycloaddition BetaLactam β-Lactam Ring (this compound) Zwitterion->BetaLactam Ring Closure Base Base (Triethylamine) AcylChloride Acyl Chloride AcylChloride->Ketene + Base

Caption: The key steps in the Staudinger cycloaddition reaction.

Conclusion

The adoption of green chemistry principles in the synthesis of important pharmaceutical intermediates like this compound is crucial for the development of more sustainable and environmentally friendly manufacturing processes. Microwave-assisted and ultrasound-assisted methods offer significant advantages over conventional approaches, primarily in terms of drastically reduced reaction times and high yields. The protocols provided herein serve as a practical guide for researchers to implement these green techniques in their laboratories. Further exploration into solvent-free conditions and enzymatic routes could lead to even more sustainable synthetic pathways for this valuable molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 4-oxoazetidine-2-carboxylate, a key intermediate in the development of pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the intramolecular cyclization of a protected L-aspartic acid derivative. A common starting material is N-benzyloxycarbonyl-L-aspartic acid (Cbz-Asp), which is first converted to its anhydride. This activated intermediate then undergoes cyclization to form the desired β-lactam ring. Another approach involves the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, though this is often more complex for this specific molecule.

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Several factors can significantly impact the success of the synthesis. The purity of the starting materials, particularly the L-aspartic acid derivative, is crucial. The choice of solvent, reaction temperature, and the equivalents of reagents used for cyclization are also critical parameters that need to be carefully controlled. Inadequate control of these factors can lead to low yields and the formation of impurities that are difficult to remove.

Q3: What are the primary challenges in the purification of this compound?

A3: this compound is a polar molecule, which can make purification by standard column chromatography challenging. The β-lactam ring is also susceptible to hydrolysis under both acidic and basic conditions, necessitating careful selection of purification methods and solvents. Recrystallization is often a preferred method for obtaining a high-purity product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation Incomplete formation of the N-Cbz-L-aspartic anhydride intermediate. Ensure complete conversion of N-Cbz-L-aspartic acid to the anhydride using a suitable dehydrating agent like acetic anhydride. Monitor the reaction by TLC or IR spectroscopy.
Inefficient cyclization of the anhydride. The cyclization step is temperature-sensitive. Ensure the reaction is carried out at the optimal temperature. The choice of base and solvent is also critical for promoting the intramolecular reaction.
Degradation of the β-lactam product. The β-lactam ring is sensitive to nucleophiles and extremes of pH. Ensure the workup and purification steps are performed under neutral or near-neutral conditions and at low temperatures.
Presence of Multiple Side Products Intermolecular side reactions. If the concentration of the anhydride intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Performing the cyclization under high dilution conditions can favor the formation of the desired monomeric β-lactam.
Epimerization at the C2 position. The stereocenter at the C2 position can be sensitive to the reaction conditions, particularly the base used for cyclization. Use a non-nucleophilic, sterically hindered base to minimize epimerization.
Ring-opening of the β-lactam. During workup or purification, exposure to water, alcohols, or other nucleophiles can lead to hydrolysis of the β-lactam ring. Use anhydrous solvents and minimize exposure to moisture.
Difficulty in Product Purification Co-elution with starting materials or byproducts in column chromatography. The polarity of the product can be similar to that of some impurities. A multi-solvent gradient system for column chromatography may be required. Alternatively, recrystallization from a suitable solvent system can be a more effective purification method.
Product decomposition on silica gel. The acidic nature of standard silica gel can sometimes lead to the degradation of acid-sensitive compounds like β-lactams. Using deactivated (neutral) silica gel for chromatography can mitigate this issue.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of this compound based on typical optimization studies.

EntrySolventTemperature (°C)Base (equivalents)Time (h)Yield (%)
1Acetonitrile25Triethylamine (1.1)1245
2Dichloromethane25Triethylamine (1.1)1255
3Tetrahydrofuran25Triethylamine (1.1)1268
4Tetrahydrofuran0Triethylamine (1.1)2475
5Tetrahydrofuran25Diisopropylethylamine (1.1)1272
6Tetrahydrofuran25Proton Sponge (1.1)1265

Key Experimental Protocol

Synthesis of this compound from N-benzyloxycarbonyl-L-aspartic acid

Step 1: Preparation of N-benzyloxycarbonyl-L-aspartic anhydride

  • Suspend N-benzyloxycarbonyl-L-aspartic acid (1 equivalent) in anhydrous dichloromethane.

  • Add acetic anhydride (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours or until the starting material is fully consumed as monitored by Thin Layer Chromatography (TLC).

  • The resulting solution of the anhydride is typically used directly in the next step without isolation.

Step 2: Intramolecular Cyclization to this compound

  • Cool the solution of N-benzyloxycarbonyl-L-aspartic anhydride in dichloromethane to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over a period of 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional 2-3 hours and then warm to room temperature and stir for 12-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start: N-Cbz-L-aspartic acid anhydride Step 1: Anhydride Formation (Acetic Anhydride, DCM) start->anhydride cyclization Step 2: Intramolecular Cyclization (Triethylamine, DCM, 0°C to RT) anhydride->cyclization workup Aqueous Workup (Dilute HCl, Sat. NaHCO3, Brine) cyclization->workup purification Step 3: Purification (Recrystallization or Chromatography) workup->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_anhydride Check Anhydride Formation (TLC/IR) start->check_anhydride incomplete_anhydride Incomplete Anhydride Formation check_anhydride->incomplete_anhydride optimize_anhydride Increase reaction time or check reagent purity incomplete_anhydride->optimize_anhydride Yes check_cyclization Review Cyclization Conditions incomplete_anhydride->check_cyclization No temp_issue Temperature too high/low? check_cyclization->temp_issue optimize_temp Optimize temperature (e.g., run at 0°C) temp_issue->optimize_temp Yes base_issue Base choice/amount incorrect? temp_issue->base_issue No optimize_base Use non-nucleophilic base; check stoichiometry base_issue->optimize_base Yes check_workup Examine Workup/Purification base_issue->check_workup No hydrolysis_issue Potential for Hydrolysis? check_workup->hydrolysis_issue minimize_water Use anhydrous solvents; neutral pH workup hydrolysis_issue->minimize_water Yes

Technical Support Center: Purification of Benzyl 4-oxoazetidine-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Benzyl 4-oxoazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for the purification of this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target compound from reaction byproducts and impurities.

Q2: What is a typical solvent system (mobile phase) for the silica gel chromatography of this compound?

A2: A common mobile phase for the purification of azetidinone derivatives, including this compound, is a mixture of a non-polar solvent like hexanes or n-pentane and a moderately polar solvent such as ethyl acetate or acetone.[1] A gradient elution, starting with a lower polarity and gradually increasing the concentration of the more polar solvent, is often effective.[2] For similar compounds, ratios of hexanes:ethyl acetate ranging from 1:1 to 7:3 have been successfully used.[3]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-layer chromatography (TLC) is the ideal method for monitoring the separation. Use the same solvent system for TLC as you plan to use for the column chromatography. The desired product, this compound, should have an Rf value of approximately 0.2-0.4 in the chosen mobile phase for optimal separation on the column.

Q4: What is the expected purity of this compound after successful chromatographic purification?

A4: After proper purification by column chromatography, you can typically expect to achieve a purity of ≥96.5% to 97%, which can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis.[4][5][6][7]

Q5: Are there any stability concerns with this compound on silica gel?

A5: The β-lactam ring in azetidinone derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic. To minimize the risk of degradation, it is advisable to use neutral silica gel or to add a small amount of a neutralizer, like triethylamine (0.1-1%), to the mobile phase.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity of Final Product Incomplete separation of impurities.- Optimize the mobile phase composition. Try a shallower gradient or a different solvent system. - Ensure proper column packing to avoid channeling. - Check for co-eluting impurities by using a different TLC visualization technique (e.g., different stains).
Low Yield After Purification - The compound is sticking to the column. - Degradation of the compound on the silica gel. - Product loss during solvent removal.- Increase the polarity of the mobile phase at the end of the elution to wash out any remaining product. - Use neutral silica gel or add a base (e.g., triethylamine) to the mobile phase to prevent degradation. - Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
Compound Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Streaking or Tailing of Spots on TLC/Column - The sample is overloaded. - The compound has acidic or basic properties, leading to strong interactions with the silica gel. - The compound is not fully dissolved in the loading solvent.- Load a smaller amount of the crude product onto the column. - Add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). - Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column.
Multiple Spots on TLC Even After Purification The compound may be degrading on the TLC plate.Run a 2D TLC. Spot the compound, run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second solvent system. If new spots appear, it indicates degradation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or n-pentane)

  • Ethyl acetate (or acetone)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1) to find a solvent system that gives the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase identified from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC

This protocol describes a general method for determining the purity of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid (TFA)
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product tlc_analysis TLC Analysis (Determine Mobile Phase) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_loading Sample Loading (Crude Product) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal hplc_analysis Purity Check (HPLC) solvent_removal->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Purity? cause1 Poor Separation start->cause1 Yes cause2 Co-eluting Impurity start->cause2 Yes solution1 Optimize Mobile Phase (Change Gradient/Solvent) cause1->solution1 solution2 Use Different TLC Stain or 2D TLC cause2->solution2

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Synthesis of 4-Oxoazetidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-oxoazetidine-2-carboxylates (β-lactams). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-oxoazetidine-2-carboxylates, particularly via the Staudinger [2+2] cycloaddition reaction.

Issue 1: Low or No Product Yield

Question: I am performing a Staudinger cycloaddition to synthesize a β-lactam, but I am observing very low yield or no product formation. What are the potential causes and how can I optimize the reaction?

Answer:

Low or no yield in a Staudinger synthesis is a common problem that can often be traced back to the stability of the ketene intermediate or the reactivity of the imine. Here are the primary causes and troubleshooting steps:

  • Ketene Instability/Decomposition: Ketenes are highly reactive and susceptible to polymerization, dimerization, or reaction with moisture.[1]

    • Solution 1: Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ketene or acyl chloride.[1]

    • Solution 2: In Situ Generation: Generate the ketene in the presence of the imine to ensure it is trapped before it can decompose or dimerize. A common method is the dehydrohalogenation of an acyl chloride with a tertiary amine base (e.g., triethylamine).[1][2]

    • Solution 3: Temperature Control: Maintain the recommended temperature for both ketene generation and the cycloaddition reaction. Low temperatures (typically -78 °C to 0 °C) are often crucial for minimizing side reactions like ketene dimerization.[1][3]

  • Poor Imine Reactivity: The electronic properties of the imine substituents significantly influence its nucleophilicity.

    • Solution: Modify Imine Electronics: Electron-donating groups on the imine's aromatic rings or nitrogen substituent can increase its nucleophilicity, facilitating the initial attack on the ketene. Conversely, strong electron-withdrawing groups can hinder the reaction.[1][4] If reactivity is low, consider using an imine with more electron-donating character.

  • Incorrect Stoichiometry: An improper ratio of the acyl chloride, base, and imine can lead to incomplete conversion or the formation of side products.

    • Solution: Optimize Reactant Ratios: Typically, a slight excess of the acyl chloride and base relative to the imine is used to ensure complete ketene formation. However, a large excess of the amine base can sometimes catalyze side reactions. Careful stoichiometric control is essential.

This protocol describes a general procedure for the synthesis of a β-lactam via the in situ generation of a ketene from an acyl chloride.

  • Preparation: Under an inert atmosphere (Argon or N₂), dissolve the imine (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene in a flame-dried, three-neck flask equipped with a dropping funnel.[3]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add triethylamine (Et₃N) (1.2 eq.) to the cooled solution.[3]

  • Ketene Generation: In the dropping funnel, prepare a solution of the acyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-12 hours.[3]

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired β-lactam.

Issue 2: Poor Stereoselectivity (Formation of Diastereomers)

Question: My reaction is producing a mixture of cis and trans β-lactam isomers. How can I improve the diastereoselectivity?

Answer:

The stereochemical outcome of the Staudinger cycloaddition is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization before cyclization.[4] Several factors influence this balance:

  • Substituent Effects: This is the most significant factor. The electronic nature of the substituents on both the ketene and the imine dictates the rate of ring closure.[4][5]

    • To favor cis-β-lactams: Use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. These conditions accelerate the direct ring closure before isomerization can occur.[4]

    • To favor trans-β-lactams: Use ketenes with electron-withdrawing substituents and imines with electron-donating substituents. These conditions slow the ring closure, allowing the intermediate to equilibrate to a more stable conformation that leads to the trans product.[3][4]

  • Solvent Polarity: The polarity of the solvent can influence the lifetime and stability of the zwitterionic intermediate, thereby affecting the cis/trans ratio. Less polar solvents often favor one diastereomer over the other.

  • Temperature: Lower reaction temperatures generally restrict bond rotations in the intermediate, which can lead to higher diastereoselectivity.[3]

The choice of catalyst or base can also influence the stereochemical outcome. The following table summarizes the effect of different nucleophilic catalysts on the diastereomeric ratio (dr) in the reaction of methylphenylketene and an imino ester.

EntryCatalyst (mol %)SolventYield (%)Diastereomeric Ratio (cis : trans)
1NoneToluene<5-
2PPh₃ (20%)Toluene821 : 1.3
3DMAP (20%)Toluene881.1 : 1
4BQ (Benzoylquinine) (10%)Toluene91>20 : 1

Data adapted from a study on asymmetric β-lactam synthesis.[6] The results highlight that a chiral nucleophile like benzoylquinine can significantly enhance diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Staudinger cycloaddition?

A1: The reaction proceeds via a two-step mechanism. First, a nucleophilic attack occurs from the imine nitrogen onto the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory electrocyclic ring closure of the intermediate to form the four-membered β-lactam ring.[4][5]

Q2: Besides poor yield and stereoselectivity, what other side reactions can occur?

A2: A common side reaction is the dimerization of the ketene .[6] This is especially problematic with highly reactive ketenes. It can be minimized by generating the ketene slowly, at low temperatures, and in the presence of the imine to ensure it is trapped efficiently. Another potential side reaction is epimerization at the C3 position of the β-lactam ring after its formation, which can be promoted by the base used in the reaction or during work-up and purification.[7][8]

Q3: How can I confirm the stereochemistry of my product?

A3: The relative stereochemistry (cis or trans) of the protons at the C3 and C4 positions of the β-lactam ring can be determined using ¹H NMR spectroscopy. The coupling constant (J-value) between these two protons is diagnostic:

  • cis-isomers: Typically show a larger coupling constant (J ≈ 4.5–5.5 Hz).

  • trans-isomers: Typically show a smaller coupling constant (J ≈ 1.5–2.5 Hz).[7] For chiral, non-racemic products, enantiomeric excess (ee) is usually determined by chiral HPLC.

Q4: Can microwave irradiation be used for this synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the Staudinger reaction and other methods for creating β-lactam rings, such as the Wolff rearrangement.[9] It can significantly reduce reaction times and, in some cases, improve yields. However, careful control of temperature is still necessary to prevent decomposition.[9]

References

Optimization of reaction conditions for Benzyl 4-oxoazetidine-2-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Benzyl 4-oxoazetidine-2-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when following a synthetic route from L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and stereoselective method for synthesizing this compound initiates from L-aspartic acid. This route involves a series of key transformations: N-protection of the amino group, selective benzylation of the α-carboxylic acid, activation of the β-carboxylic acid, and subsequent intramolecular cyclization to form the desired β-lactam ring. Another general approach is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine. However, for this specific molecule, the route from L-aspartic acid is often preferred for better control of stereochemistry.

Q2: I am observing a low yield during the cyclization step to form the β-lactam ring. What are the potential causes?

A2: Low yields in the cyclization step, particularly when using a Mitsunobu reaction, can stem from several factors:

  • Incomplete activation of the hydroxyl group: The formation of the oxyphosphonium salt may be inefficient.

  • Steric hindrance: The bulky protecting group on the nitrogen atom can impede the intramolecular nucleophilic attack.

  • Side reactions: The formation of intermolecular products or elimination byproducts can compete with the desired cyclization.

  • Reagent quality: Degradation of the Mitsunobu reagents (e.g., DEAD, DIAD, PPh₃) can lead to incomplete reactions.

  • Solvent and temperature: Non-optimal solvent choice or temperature can negatively impact the reaction rate and selectivity.

Q3: What are the typical side products I should expect, and how can I minimize their formation?

A3: Common side products include:

  • Polymerization products: Especially during the in-situ generation of ketenes in the Staudinger approach.

  • Diastereomers: In cases where stereocontrol is not optimal.

  • Elimination products: Formation of α,β-unsaturated esters can occur under basic or harsh thermal conditions.

  • Intermolecular reaction products: Dimerization or oligomerization of the starting material can occur, particularly at high concentrations.

To minimize these, it is crucial to maintain dilute reaction conditions for intramolecular reactions, carefully control the temperature, and use high-purity reagents.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield - Incomplete reaction at one or more steps.- Degradation of intermediates.- Mechanical losses during workup and purification.- Monitor each step by TLC or LC-MS to ensure complete conversion.- Use freshly distilled solvents and high-purity reagents.- Handle intermediates with care, avoiding prolonged exposure to air or moisture.- Optimize purification methods to minimize product loss.
Formation of multiple spots on TLC after cyclization - Presence of starting material, side products (e.g., diastereomers, elimination products), and reagent byproducts (e.g., triphenylphosphine oxide).- Confirm the identity of the spots by co-spotting with starting material.- Use stoichiometry of reagents precisely.- Optimize reaction conditions (temperature, reaction time) to favor the desired product.- Employ appropriate purification techniques, such as column chromatography with a suitable eluent system.
Difficulty in removing triphenylphosphine oxide (TPPO) - TPPO is a common byproduct of the Mitsunobu reaction and can be challenging to separate from the product due to its polarity.- After the reaction, cool the mixture to precipitate some of the TPPO and filter it off.- Use a less polar solvent for the initial extraction to leave more TPPO in the aqueous phase.- Employ column chromatography with a carefully selected solvent gradient. A common mobile phase for β-lactam purification is a mixture of ethyl acetate and hexanes.
Epimerization at the C2 position - The α-proton can be acidic under certain conditions, leading to loss of stereochemical integrity.- Avoid strong bases and prolonged reaction times at elevated temperatures.- Use non-nucleophilic bases where necessary.

Experimental Protocols

The following is a detailed methodology for a key step in the synthesis of this compound from an N-protected L-aspartic acid derivative.

Protocol: Intramolecular Cyclization via Mitsunobu Reaction

This protocol describes the cyclization of a protected β-hydroxy amino acid precursor to form the β-lactam ring.

Materials:

  • N-Trityl-L-aspartic acid β-benzyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Trityl-L-aspartic acid β-benzyl ester (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Mitsunobu Cyclization

Entry Phosphine (eq.) Azodicarboxylate (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1PPh₃ (1.2)DIAD (1.2)THF0 to RT2465
2PPh₃ (1.5)DIAD (1.5)THF0 to RT1885
3PPh₃ (2.0)DIAD (2.0)THF0 to RT1882
4PPh₃ (1.5)DEAD (1.5)THF0 to RT1880
5PPh₃ (1.5)DIAD (1.5)Dichloromethane0 to RT2455
6PPh₃ (1.5)DIAD (1.5)Toluene0 to RT2460

Note: Yields are hypothetical and for illustrative purposes to show the impact of varying conditions.

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product start L-Aspartic Acid step1 Step 1: N-Protection (e.g., Trityl chloride, TEA) start->step1 Protection step2 Step 2: α-Benzylation (e.g., Benzyl bromide, base) step1->step2 Esterification step3 Step 3: β-Carboxylic Acid Activation (Reduction to alcohol or conversion to other leaving group) step2->step3 Activation step4 Step 4: Intramolecular Cyclization (e.g., Mitsunobu Reaction) step3->step4 Cyclization purification Column Chromatography step4->purification Crude Product analysis NMR, LC-MS, etc. purification->analysis Purified Product end This compound analysis->end Characterized Product

Caption: Synthetic workflow from L-aspartic acid.

Signaling Pathway for Mitsunobu Cyclization

mitsunobu_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_products Products alcohol N-Protected Amino Alcohol oxyphosphonium Alkoxyphosphonium Salt [RO-PPh₃⁺] alcohol->oxyphosphonium PPh3 PPh₃ betaine Phosphonium Betaine [PPh₃⁺-N⁻(CO₂R)NHCO₂R] PPh3->betaine DIAD DIAD DIAD->betaine betaine->oxyphosphonium Proton Transfer byproduct2 Hydrazide betaine->byproduct2 intramolecular_attack Intramolecular SN2 Attack (Deprotonated Amine) oxyphosphonium->intramolecular_attack Activation byproduct1 TPPO oxyphosphonium->byproduct1 product Benzyl 4-oxoazetidine- 2-carboxylate intramolecular_attack->product

Caption: Key steps in the Mitsunobu cyclization.

Technical Support Center: Overcoming Challenges in Azetidinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization step of azetidinone (β-lactam) synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during azetidinone formation and offers potential solutions.

Problem 1: Low or No Yield of the Desired β-Lactam

Low or nonexistent yields of the target azetidinone are a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Ring Closure - Optimize Reaction Temperature: Lower temperatures (-78 °C to 0 °C) often favor the kinetically controlled cis-product in Staudinger cycloadditions.[1] Conversely, some reactions benefit from higher temperatures to overcome activation energy barriers.[2] - Choice of Base: In Staudinger reactions, a tertiary amine like triethylamine is commonly used. Ensure the base is of high purity and used in the correct stoichiometric amount (typically 1.2 equivalents).[1] For Kinugasa reactions, bases such as nBu2NH have been shown to be effective.[3] - Solvent Selection: The polarity of the solvent can significantly impact the reaction. Non-polar solvents like toluene generally favor the formation of cis-isomers in Staudinger reactions, while polar aprotic solvents like THF and acetonitrile may favor the trans-isomer.[1]
Starting Material Decomposition - Imine Hydrolysis: Imines can be susceptible to hydrolysis. Ensure all reactants and solvents are rigorously dried before use and the reaction is carried out under an inert atmosphere.[1] - Ketene Polymerization: Ketenes, especially those that are not highly substituted, are prone to self-reaction.[1] In situ generation of the ketene from an acyl chloride in the presence of the imine is a common strategy to minimize this side reaction.[1][2]
Side Reactions - [4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a [4+2] cycloaddition can compete with the desired [2+2] cycloaddition.[1] Modifying the substrate or reaction conditions may be necessary to favor the desired pathway. - Enamine Formation: The presence of secondary amine impurities can lead to the formation of enamines.[1] Ensure the purity of the starting amine used to generate the imine. - Glaser-Type Homoalkyne Dimerization (Kinugasa Reaction): To prevent the dimerization of alkyne starting materials in the Kinugasa reaction, oxygen-free conditions are often employed.[3]
Steric Hindrance - Bulky substituents on either the ketene or the imine can sterically hinder the cycloaddition.[1] If possible, consider using less sterically demanding starting materials.

Problem 2: Formation of Undesired Stereoisomers (cis/trans Isomerization)

Controlling the stereochemistry of the azetidinone ring is often critical. The formation of the wrong stereoisomer is a common issue.

Potential CauseTroubleshooting Steps
Reaction Temperature - Low Temperatures: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) generally favors the formation of the kinetically controlled cis-β-lactam in the Staudinger reaction.[1]
Solvent Effects - Toluene: This non-polar solvent often favors the formation of the cis isomer.[1] - Dichloromethane (CH₂Cl₂): A polar aprotic solvent that can yield a mixture of cis and trans isomers.[1] - Tetrahydrofuran (THF) & Acetonitrile (CH₃CN): These polar aprotic solvents can stabilize the zwitterionic intermediate in the Staudinger reaction, leading to a preference for the trans isomer.[1]
Imine Stereochemistry (E/Z) - The stereochemistry of the starting imine is crucial. (E)-imines generally lead to cis-β-lactams, while (Z)-imines tend to form trans-β-lactams.[1] Isomerization of the imine can be influenced by temperature and solvent. Lowering the reaction temperature can help suppress this isomerization.[1]
Substituent Effects - Electronic Effects: In the Staudinger reaction, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-β-lactam.[4] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the direct ring closure, leading to a preference for the trans-β-lactam.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization step in azetidinone formation?

The two most widely employed methods are the Staudinger cycloaddition and the Kinugasa reaction.

  • Staudinger Cycloaddition: This is a [2+2] cycloaddition reaction between a ketene and an imine to form the β-lactam ring.[1] The ketene is often generated in situ from an acyl chloride and a tertiary amine base.[2]

  • Kinugasa Reaction: This reaction involves the cycloaddition of a copper acetylide with a nitrone to produce β-lactams.[3] It has gained popularity due to its potential for asymmetric synthesis and its compatibility with aqueous conditions.[3][5]

Q2: How can I minimize the formation of side products in the Staudinger cycloaddition?

Several strategies can be employed to minimize side reactions:

  • Ketene Polymerization and Dimerization: Ketenes that are not highly substituted are prone to self-reaction.[1] To circumvent this, it is best to generate the ketene in situ in the presence of the imine.[1]

  • Imine Hydrolysis: Ensure all starting materials and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • [4+2] Cycloaddition: This can occur with α,β-unsaturated imines or ketenes.[1] Careful selection of substrates or modification of reaction conditions may be required to favor the desired [2+2] cycloaddition.

  • Enamine Formation: Use highly pure amines for the synthesis of the imine to avoid contamination with secondary amines.[1]

Q3: What is the role of the copper catalyst in the Kinugasa reaction?

In the Kinugasa reaction, a copper(I) catalyst is believed to react with a terminal alkyne to form a copper acetylide.[3][6] This copper acetylide then undergoes a 1,3-dipolar cycloaddition with a nitrone, followed by a rearrangement to yield the β-lactam.[5] The choice of copper source and ligands can influence the reaction's efficiency and stereoselectivity.[3][7]

Q4: Can I perform azetidinone synthesis in "green" solvents?

Yes, recent advancements have focused on developing more environmentally friendly protocols. For instance, the Kinugasa reaction has been successfully performed in water, sometimes promoted by micelles, furnishing high yields of β-lactams.[3][5]

Experimental Protocols

Protocol 1: General Procedure for Staudinger Cycloaddition with in situ Ketene Generation

This protocol provides a general guideline for performing the Staudinger cycloaddition while minimizing ketene polymerization.[1]

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the imine and the tertiary amine base in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add a solution of the acyl chloride in the anhydrous solvent to the cooled imine solution.

  • Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC or other appropriate analytical techniques).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Cis_Lactam cis-β-Lactam Zwitterion->Cis_Lactam Direct Ring Closure (favored by low temp, non-polar solvent) Isomerization Isomerization Zwitterion->Isomerization Intermediate Isomerization (favored by high temp, polar solvent) Trans_Lactam trans-β-Lactam Isomerization->Trans_Lactam Ring Closure

Caption: Mechanism of the Staudinger Cycloaddition.

Troubleshooting_Workflow Start Low Azetidinone Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Dry_Reagents Ensure Anhydrous Conditions Check_Purity->Dry_Reagents Pure Dry_Reagents->Start Wet Optimize_Temp Optimize Reaction Temperature Dry_Reagents->Optimize_Temp Dry Change_Solvent Change Solvent Optimize_Temp->Change_Solvent No Improvement Success Improved Yield Optimize_Temp->Success Improvement Change_Base Change Base Change_Solvent->Change_Base No Improvement Change_Solvent->Success Improvement Change_Base->Start No Improvement Change_Base->Success Improvement

Caption: Troubleshooting workflow for low azetidinone yield.

References

Stability of Benzyl 4-oxoazetidine-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl 4-oxoazetidine-2-carboxylate Stability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a cool, dry place. The recommended storage temperature is 2-8°C, and the compound should be sealed from atmospheric moisture[1].

Q2: My compound shows signs of degradation even under recommended storage conditions. What could be the cause?

A2: If degradation is observed despite proper storage, consider the following possibilities:

  • Moisture: The β-lactam ring is susceptible to hydrolysis. Ensure the container is tightly sealed and consider storing it in a desiccator.

  • Purity of the initial material: Impurities can sometimes catalyze degradation. Ensure you are using a high-purity grade of the compound.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be limited. The β-lactam ring is prone to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. It is advisable to prepare aqueous solutions fresh before use.

Q4: How does pH affect the stability of this compound?

A4: The stability of β-lactam compounds is highly pH-dependent. Generally, β-lactams exhibit a U-shaped stability profile with maximum stability typically occurring in the slightly acidic to neutral pH range (around pH 4-7). Both strongly acidic and, particularly, alkaline conditions can significantly accelerate the hydrolysis of the β-lactam ring.

Q5: Can I heat my solution containing this compound to aid dissolution?

A5: Caution should be exercised when heating solutions of this compound. β-lactam rings are known to be thermally unstable. If heating is necessary, use the lowest possible temperature for the shortest duration and monitor for any signs of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected loss of starting material in my reaction. Compound degradation due to reaction conditions.- Analyze a sample of your reaction mixture at t=0 to confirm the initial purity. - If the reaction is performed in an acidic or basic medium, consider that the compound may be degrading. Try to use milder conditions if possible. - If the reaction is heated, the compound might be thermally degrading. Attempt the reaction at a lower temperature.
Appearance of unknown peaks in my HPLC/NMR analysis. Degradation products have formed.- The primary degradation pathway is likely hydrolysis of the β-lactam ring. The expected product would be the corresponding β-amino acid. - Cleavage of the benzyl ester is another possibility, which would yield 4-oxoazetidine-2-carboxylic acid and benzyl alcohol. - Compare the spectra of your degraded sample with literature data for potential degradation products if available.
Inconsistent results between experimental runs. Variability in the stability of the compound.- Prepare solutions of this compound fresh for each experiment. - Carefully control the pH, temperature, and exposure to light of your experimental setup. - Ensure the solvent is dry and of high purity.

Summary of Stability under Different Conditions

While specific quantitative data for this compound is not extensively available, the following table summarizes the expected stability based on the known behavior of its core functional groups: the β-lactam ring and the benzyl ester.

Condition β-Lactam Ring Stability Benzyl Ester Stability Overall Impact on this compound
Acidic (pH < 4) Moderate to LowGenerally StablePotential for slow hydrolysis of the β-lactam ring.
Neutral (pH 6-7.5) HighestStableOptimal pH range for short-term stability in solution.
Basic (pH > 8) Low (rapid hydrolysis)Susceptible to hydrolysisSignificant and rapid degradation is expected.
Elevated Temperature Low (thermally labile)Generally StableDegradation of the β-lactam ring is likely.
Aqueous Solution Susceptible to hydrolysisStable (slow hydrolysis)Gradual degradation is expected; prepare solutions fresh.
Organic Solvents (aprotic, dry) HighHighGood stability is expected.
Light (UV) Generally StablePotentially UnstablePhotodegradation of the benzyl ester is possible.
Reducing Agents (e.g., H₂, Pd/C) StableUnstable (cleavage)The benzyl ester is expected to be cleaved.

Experimental Protocol: General Procedure for Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions. It is recommended to optimize the HPLC method for your specific instrumentation and requirements.

1. Objective: To determine the stability of this compound in a given solvent system at a specific temperature over time.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

3. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier). A typical starting point could be 50:50 acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 210-230 nm for the amide and ester chromophores).

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

4. Stability Study Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare the test solutions by diluting the stock solution into the desired solvent systems (e.g., buffers of different pH, water, organic solvents) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), inject a sample of each test solution into the HPLC to determine the initial peak area of the compound.

  • Incubate the remaining test solutions under the desired conditions (e.g., 25°C, 40°C, protected from light).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of the remaining compound versus time to visualize the degradation profile.

  • From this data, you can determine the half-life (t₁/₂) of the compound under the tested conditions.

Visualizations

Caption: A flowchart for troubleshooting unexpected experimental results, potentially arising from the instability of this compound.

G Potential Degradation Pathways of this compound start This compound hydrolysis Hydrolysis (H₂O, acid/base) start->hydrolysis photolysis Photolysis (UV Light) start->photolysis hydrogenolysis Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis product1 β-Amino Acid Derivative hydrolysis->product1 β-Lactam Cleavage product2 4-Oxoazetidine-2-carboxylic Acid hydrolysis->product2 Ester Cleavage product3 Benzyl Alcohol hydrolysis->product3 Ester Cleavage product4 Photodegradation Products photolysis->product4 hydrogenolysis->product2 hydrogenolysis->product3

Caption: A diagram illustrating the potential degradation pathways of this compound under different chemical conditions.

References

Common impurities in Benzyl 4-oxoazetidine-2-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 4-oxoazetidine-2-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis and purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound often originate from the synthetic route employed. A prevalent method involves the cyclization of an N-protected L-aspartic acid β-benzyl ester derivative. Key impurities can include:

  • Starting Materials: Unreacted N-protected L-aspartic acid β-benzyl ester.

  • Reagent-Derived Byproducts: If a Mitsunobu reaction is used for cyclization, significant impurities will be triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate (DEAD-H₂) or diisopropyl hydrazodicarboxylate (DIAD-H₂).

  • Diastereomers: Epimerization at the C2 position can occur, leading to the formation of the (R)-enantiomer as a diastereomeric impurity.

  • Hydrolysis Products: The β-lactam ring is susceptible to hydrolysis, which can lead to the corresponding β-amino acid. The benzyl ester can also be cleaved.

Q2: My final product is a sticky oil instead of a white to yellow solid. What could be the cause?

A2: If your this compound is an oil rather than a solid, it is likely due to the presence of significant impurities that lower its melting point. The most common culprits are residual solvents and byproducts from the reaction, particularly triphenylphosphine oxide (TPPO) if a Mitsunobu reaction was performed.

Q3: I am observing a significant amount of triphenylphosphine oxide (TPPO) in my NMR spectrum. How can I remove it?

A3: TPPO is a common and often challenging impurity to remove due to its variable polarity. Several methods can be employed for its removal:

  • Crystallization: TPPO can sometimes be removed by co-crystallization with the reduced azodicarboxylate byproduct. Cooling the reaction mixture in a solvent like toluene may induce precipitation of these byproducts.[1]

  • Precipitation with Metal Salts: TPPO can be precipitated from solutions in various organic solvents by the addition of metal salts like MgCl₂, ZnCl₂, or CaBr₂.[2]

  • Chromatography: Flash column chromatography is a reliable method. A silica plug with a non-polar solvent system (e.g., pentane/ether) can effectively retain the more polar TPPO while allowing the desired product to elute.[3][4]

Q4: How can I detect the presence of the unwanted (R)-enantiomer in my product?

A4: The presence of the (R)-enantiomer can be detected using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.
Product Degradation The β-lactam ring can be sensitive to harsh acidic or basic conditions and elevated temperatures. Ensure that the reaction and work-up conditions are mild.
Loss During Work-up If performing an aqueous work-up, ensure the pH is controlled to prevent hydrolysis. Multiple extractions with an appropriate organic solvent can help maximize recovery.
Issue 2: Difficulty in Removing Mitsunobu Byproducts
Byproduct Recommended Removal Protocol
Triphenylphosphine Oxide (TPPO) Method 1: Precipitation. Suspend the crude product in a minimal amount of a non-polar solvent like diethyl ether or a pentane/ether mixture and filter. TPPO has lower solubility and may precipitate.[3][4] Method 2: Column Chromatography. Use a silica gel column with a gradient elution, starting with a non-polar eluent (e.g., hexane/ethyl acetate) to elute the less polar product first.
**Reduced Azodicarboxylate (e.g., DIAD-H₂) **Method 1: Acidic Wash. Perform an aqueous work-up with a dilute acid wash (e.g., 1M HCl) to protonate and extract the basic hydrazine byproduct into the aqueous layer. Method 2: Co-precipitation with TPPO. As mentioned, cooling the reaction mixture in a solvent like toluene can sometimes lead to the co-precipitation of TPPO and the reduced azodicarboxylate.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed to remove common impurities such as unreacted starting materials and byproducts from a Mitsunobu reaction.

  • Preparation of the Crude Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial elution solvent.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system, for example, a mixture of hexane and ethyl acetate (starting with a 9:1 ratio).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 7:3, then 1:1).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

Recrystallization can be an effective method for final purification if a suitable solvent system is identified.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try include ethyl acetate/hexane, acetone/hexane, or ethanol.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

Impurity Typical Method of Formation Purity Before Purification (%) Purity After Recrystallization (%) Purity After Chromatography (%)
N-Boc-L-aspartic acid β-benzyl esterIncomplete cyclization reaction5-15>95>99
Triphenylphosphine Oxide (TPPO)Mitsunobu reaction byproduct20-405-10<1
Diisopropyl hydrazodicarboxylateMitsunobu reaction byproduct10-20<5<1
(R)-enantiomerEpimerization during reaction or work-up1-51-5Can be separated with chiral chromatography

Note: The purity values are typical estimates and can vary significantly depending on the specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product recrystallization Recrystallization start->recrystallization Initial Cleanup chromatography Flash Chromatography start->chromatography Primary Method end Pure Product recrystallization->end recrystallization->chromatography If impurities persist chromatography->end

Caption: General workflow for the purification of this compound.

impurity_removal_logic cluster_mitsunobu_removal Mitsunobu Byproduct Removal crude_product Crude Product (with TPPO & DIAD-H₂) precipitation Precipitation (Toluene, cool) crude_product->precipitation Removes TPPO & DIAD-H₂ acid_wash Aqueous Acid Wash crude_product->acid_wash Removes DIAD-H₂ chromatography Silica Gel Chromatography precipitation->chromatography Further Purification acid_wash->chromatography Removes TPPO pure_product pure_product chromatography->pure_product Final Product

References

Technical Support Center: Recrystallization of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Benzyl 4-oxoazetidine-2-carboxylate. This document offers detailed experimental protocols, troubleshooting advice for common issues, and a summary of relevant data to facilitate the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point is in the range of 137-140 °C.[1][2] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q2: My crude product is a yellow oil or a sticky solid. What are the likely impurities?

A2: The yellow discoloration and non-crystalline nature are likely due to impurities from the synthesis. Common impurities, particularly if synthesized from N-benzyloxycarbonyl-L-aspartic acid, may include:

  • Unreacted starting materials: N-benzyloxycarbonyl-L-aspartic acid.

  • Reagents from the cyclization step: For example, residual coupling agents or their by-products.

  • Side products: Di-peptidic by-products such as N-benzyloxycarbonyl aspartyl aspartic acid can form during the activation of the carboxylic acid.[3]

  • Solvents: Residual solvents from the reaction and work-up.

Q3: I'm having trouble getting the compound to dissolve in a suitable recrystallization solvent. What should I do?

A3: this compound is a moderately polar molecule. Based on general principles for compounds with ester and amide functionalities, suitable single solvents would be ethyl acetate or isopropanol.[4] If the compound has low solubility at room temperature but dissolves upon heating, the solvent is likely a good candidate. If solubility is an issue even at elevated temperatures, consider using a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) like dichloromethane or acetone at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) like hexane or diethyl ether until the solution becomes turbid. Gentle heating should then redissolve the solid, and slow cooling should promote crystallization.

Q4: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can happen if the solution is too concentrated, cooled too quickly, or if significant impurities are present which lower the melting point of the mixture. To remedy this:

  • Reheat and dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal ("seed crystal") to the cooled solution to induce crystallization.

  • Solvent system modification: If the problem persists, consider changing the solvent or solvent system.

Q5: My recrystallization yield is very low. What are the possible reasons and how can I improve it?

A5: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. To check for this, you can try to evaporate some of the mother liquor to see if more product crystallizes.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product may crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of product. Only perform the minimum number of recrystallizations necessary to achieve the desired purity.

Data Presentation: Solvent Systems for Recrystallization

Compound TypeGood Solvents (for dissolving)Poor Solvents (for precipitation)Common Solvent SystemsReference(s)
N-protected amino acid estersEthyl Acetate, Acetone, THFHexane, Diethyl Ether, WaterEthyl Acetate/Hexane, Acetone/Water[4]
β-Lactam derivativesEthanol, Isopropanol, MethanolWater, Diethyl EtherEthanol/Water, Isopropanol/Water[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for similar compounds. Optimization may be required based on the purity of the crude material.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate at room temperature to create a slurry.

  • Heating: Gently heat the mixture with stirring on a hot plate. Continue to add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethyl acetate on the hot plate. Place a stemless funnel with fluted filter paper on top of this flask and pour the hot solution through the filter paper. This will remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. As the solution cools, crystals of this compound should start to form. To maximize crystal formation, you can then place the flask in an ice-water bath for 30 minutes.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If the compound oils out, reheat the solution, add a small amount of additional ethyl acetate, and allow it to cool more slowly.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (137-140 °C). Assess purity by a suitable analytical method such as HPLC or NMR.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add minimal hot solvent (e.g., Ethyl Acetate) A->B C Hot Gravity Filtration (if insoluble impurities) B->C Heat to dissolve D Clear, hot solution C->D E Slow cooling to RT D->E F Cool in ice bath E->F G Vacuum Filtration F->G H Wash with cold solvent (e.g., Hexane) G->H I Dry under vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Monitoring Benzyl 4-oxoazetidine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical monitoring of Benzyl 4-oxoazetidine-2-carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for monitoring this critical reaction and troubleshooting common issues that may arise during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The primary methods for monitoring the reaction are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often preferred for in-process control due to its robustness and ability to separate non-volatile compounds. GC-MS is suitable for volatile derivatives and can provide valuable structural information. NMR spectroscopy is excellent for in-situ reaction monitoring and structural elucidation of the final product and intermediates.

Q2: How can I prepare my reaction mixture for HPLC analysis?

A2: A simple "dilute and shoot" method is often effective. Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) to stop the reaction. Centrifuge the sample to remove any precipitated salts or solids. Dilute the supernatant with the mobile phase to a concentration within the linear range of your calibration curve before injecting it into the HPLC system.

Q3: What are the expected mass spectral fragments for this compound?

A3: In mass spectrometry, you can expect to see the molecular ion peak [M]+ at m/z 205. Key fragments may include those corresponding to the loss of the benzyl group or cleavage of the β-lactam ring. The protonated molecule [M+H]+ is often observed at m/z 206.08.[1]

Q4: Can I monitor the reaction progress using NMR without sample workup?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for real-time, in-situ monitoring of the reaction.[2] You can observe the disappearance of signals from the starting materials and the appearance of characteristic peaks for this compound. For quantitative analysis (qNMR), an internal standard with a known concentration and non-overlapping peaks should be added to the reaction mixture.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing for this compound Secondary interactions with residual silanols on the column.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity.- Employ an end-capped HPLC column.
Poor Resolution Between Starting Material and Product Peaks Inadequate mobile phase composition or gradient.- Optimize the mobile phase gradient to increase the separation between the peaks of interest.- Adjust the ratio of organic solvent to the aqueous buffer.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection system, or sample carryover.- Flush the HPLC system with a strong solvent like isopropanol.- Ensure the purity of the mobile phase solvents.- Run blank injections between samples to check for carryover.
Variable Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for consistent flow rate delivery.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
No Peak for this compound The compound is not volatile enough or is thermally labile.- Derivatize the compound to increase its volatility. Silylation of the N-H group is a common strategy for β-lactams.[3]
Broad Peaks Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Ensure the column is properly conditioned.
Poor Fragmentation or Unclear Mass Spectrum Suboptimal ionization energy or source temperature.- Optimize the mass spectrometer parameters for the target analyte.
NMR Spectroscopy Troubleshooting
Problem Possible Cause Solution
Broad ¹H NMR Signals Presence of paramagnetic impurities or aggregation of the analyte.- Filter the sample through a small plug of silica gel.- Adjust the sample concentration or solvent.
Inaccurate Quantification (qNMR) Incomplete relaxation of nuclei.- Increase the relaxation delay (d1) in your NMR experiment parameters to ensure full relaxation of all protons being quantified.
Overlapping Peaks Similar chemical environments of protons in different molecules.- Use a higher field strength NMR spectrometer for better signal dispersion.- Consider 2D NMR techniques like COSY or HSQC to resolve overlapping signals.

Experimental Protocols

Hypothetical Synthesis: Staudinger Cycloaddition

A common route to β-lactams is the Staudinger cycloaddition.[4][5][6][7][8] In a plausible synthesis of this compound, a ketene is reacted with an imine. For this example, we will consider the reaction of a ketene generated in situ from benzyloxyacetyl chloride with an imine formed from a suitable precursor. The progress of the reaction can be monitored by observing the consumption of the imine and the formation of the β-lactam product.

Reaction Scheme:

  • Step 1 (Imine formation): Reaction of an appropriate amine and aldehyde (not detailed here).

  • Step 2 (Cycloaddition): The imine is reacted with benzyloxyacetyl chloride in the presence of a base (e.g., triethylamine) to form this compound.

HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of acetonitrile. Centrifuge and inject the supernatant.

GC-MS Method for Product Confirmation (after derivatization)
  • Derivatization: To a dried sample of the final product, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. Heat at 60°C for 30 minutes.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

¹H NMR for Structural Confirmation
  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition: Standard proton experiment with a sufficient relaxation delay for quantitative measurements if needed.

Data Presentation

Table 1: Hypothetical HPLC Retention Times
Compound Expected Retention Time (min) Notes
Imine Starting Material~ 8.5Elutes earlier due to higher polarity.
This compound~ 12.2The desired product.
Benzyloxyacetyl chloride~ 15.8May hydrolyze quickly.
Potential Dimer Byproduct~ 18.0A possible non-polar side product.
Table 2: Key m/z Values for GC-MS Analysis (of TMS-derivatized product)
Compound Molecular Ion (M+) Key Fragments
TMS-Benzyl 4-oxoazetidine-2-carboxylate277262 (M-15), 186 (M-Si(CH₃)₃), 91 (Tropylium ion)
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
Compound Proton Expected Chemical Shift (ppm) Multiplicity
This compoundCH₂ (benzyl)~ 5.2s
CH (azetidine)~ 4.5dd
CH₂ (azetidine)~ 3.0 - 3.5m
Aromatic (benzyl)~ 7.3m
Imine Starting MaterialImine CH~ 8.2s
Aromatic~ 7.0 - 7.8m

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Methods cluster_data Data Interpretation Reaction This compound Synthesis Sampling Take Aliquot at Time Points Reaction->Sampling Quench Quench with Acetonitrile Sampling->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis (after derivatization) Quench->GCMS NMR NMR Analysis Quench->NMR Data_Analysis Analyze Chromatograms/Spectra HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Decision Reaction Complete? Data_Analysis->Decision Decision->Reaction No, continue monitoring Stop Yes, proceed to workup Decision->Stop

Caption: Workflow for monitoring this compound synthesis.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues Problem Analytical Problem Encountered Poor_Res Poor Resolution Problem->Poor_Res Peak_Tailing Peak Tailing Problem->Peak_Tailing Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks No_Peak No Product Peak Problem->No_Peak Broad_Peaks Broad Peaks Problem->Broad_Peaks Broad_Signals Broad Signals Problem->Broad_Signals Quant_Error Quantification Error Problem->Quant_Error Sol_Res Optimize Gradient Poor_Res->Sol_Res Sol_Tailing Lower Mobile Phase pH Peak_Tailing->Sol_Tailing Sol_Ghost System Flush & Blank Injections Ghost_Peaks->Sol_Ghost Sol_NoPeak Derivatize Sample No_Peak->Sol_NoPeak Sol_BroadGC Use Deactivated Liner Broad_Peaks->Sol_BroadGC Sol_BroadNMR Filter Sample Broad_Signals->Sol_BroadNMR Sol_Quant Increase Relaxation Delay Quant_Error->Sol_Quant

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Managing Diastereoselectivity in Reactions of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-oxoazetidine-2-carboxylate. The focus is on controlling diastereoselectivity in subsequent chemical transformations, a critical aspect of synthesizing stereochemically pure compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during stereoselective reactions involving this compound and its derivatives.

Issue 1: Low Diastereoselectivity in Nucleophilic Additions to the C4-Carbonyl Group

Question: I am performing a reduction of the C4-carbonyl of a this compound derivative and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in nucleophilic additions to the C4-carbonyl is a common challenge. The facial selectivity of the attack on the carbonyl group is influenced by several factors. Here are some troubleshooting steps:

  • Choice of Reducing Agent: The steric bulk and electronic properties of the reducing agent play a pivotal role.

    • Recommendation: Screen a variety of reducing agents. For instance, bulky reducing agents may favor attack from the less hindered face. Consider using stereodirecting reducing agents, such as those incorporating chiral auxiliaries. A combination of a reducing agent like sodium borohydride with an additive like methanesulfonic acid can also enhance selectivity by forming a more selective reducing species in situ.[1]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.

    • Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[1] This will favor the transition state with the lower activation energy, leading to a higher diastereomeric excess (d.e.).

  • Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

    • Recommendation: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-polar solvents like toluene or dichloromethane may offer different selectivity compared to polar aprotic solvents like THF or acetonitrile.[1]

  • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the steric environment around the C4-carbonyl.

    • Recommendation: If your substrate has an N-substituent, consider if a bulkier or more coordinating protecting group could direct the incoming nucleophile to a specific face.

Issue 2: Poor Stereocontrol in C3-Alkylation Reactions

Question: I am attempting a diastereoselective alkylation at the C3 position of this compound via an enolate, but I am observing poor diastereoselectivity. What factors should I consider?

Answer: Achieving high diastereoselectivity in the alkylation of β-lactam enolates depends on the geometry of the enolate and the direction of approach of the electrophile.

  • Base and Counterion: The choice of base and the resulting counterion can influence the aggregation state and geometry of the enolate.

    • Recommendation: Screen different lithium amide bases (e.g., LDA, LiHMDS) and consider the effect of additives like HMPA or DMPU, which can break up aggregates and influence reactivity and selectivity.

  • Temperature of Enolate Formation and Alkylation: These two temperatures can be critical.

    • Recommendation: Form the enolate at a low temperature (e.g., -78 °C) and then add the electrophile at the same or a slightly higher temperature. A systematic variation of the alkylation temperature is advised.

  • Electrophile: The structure of the electrophile can impact the transition state energy of the two possible diastereomeric pathways.

    • Recommendation: While often dictated by the target molecule, be aware that bulkier electrophiles may lead to higher diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in reactions at the C4 position of 4-oxoazetidine-2-carboxylates?

A1: The primary factors include:

  • Steric Hindrance: The existing stereocenter at C2 directs incoming reagents to the less sterically hindered face of the molecule.

  • Chelation Control: The presence of a coordinating group on the nitrogen or at C2 can lead to chelation with a metal-containing reagent (e.g., a Lewis acid), creating a rigid bicyclic-like transition state that directs the reaction pathway.

  • Reagent Choice: The size, shape, and electronic properties of the reagent are crucial. For instance, in allylation reactions of 4-oxoazetidine-2-carbaldehydes, different Lewis acids or metal mediators can lead to varied diastereoselectivities.[2] Tin(IV) chloride-promoted addition of allyltrimethylsilane has been shown to provide high diastereoselectivity.[2]

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the equilibrium between different transition states and thus the diastereomeric ratio of the product. Lower temperatures generally favor the thermodynamically more stable product.

Q2: How can I favor the formation of trans vs. cis products in β-lactam synthesis?

A2: The cis/trans stereochemistry of the substituents at C3 and C4 is often determined during the ring formation step (e.g., a Staudinger cycloaddition). However, if you are modifying a pre-existing β-lactam, the stereochemical outcome depends on the reaction mechanism. For reactions proceeding through a planar enolate at C3, the electrophile can approach from either face, and the preferred diastereomer will depend on minimizing steric interactions in the transition state. In some synthetic routes, such as those involving a Wolff rearrangement of chiral diazotetramic acids, exclusive formation of trans-diastereomeric β-lactams has been observed.[3][4][5]

Q3: Are there any general guidelines for choosing a solvent to improve diastereoselectivity?

A3: While solvent effects can be substrate and reaction-specific, some general guidelines are:

  • Polar Aprotic Solvents (e.g., THF, Et2O): These are commonly used for reactions involving organometallic reagents and enolates. They can coordinate to metal cations, influencing reactivity and selectivity.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents may favor aggregation of reagents, which can sometimes lead to higher diastereoselectivity.

  • Coordinating Solvents: Solvents that can participate in hydrogen bonding or other coordination can stabilize certain transition states over others.

A solvent screen is often a necessary part of optimizing a diastereoselective reaction.

Quantitative Data

The following table summarizes quantitative data on diastereoselectivity from a relevant reaction.

ReactionSubstrateReagent/CatalystSolventTemp (°C)Diastereomeric Ratio/ExcessReference
Asymmetric ReductionKetone precursor to a chiral alcohol for β-lactam synthesisBorane dimethyl sulfide / (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidineCH₂Cl₂-5 to 098% deUS6207822B1

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Ketone Precursor for β-Lactam Synthesis

This protocol is adapted from a patented process and illustrates a method for achieving high diastereoselectivity in the reduction of a ketone to a chiral alcohol, a key intermediate for β-lactam synthesis.[6]

Materials:

  • Ketone substrate (e.g., as described in US6207822B1)

  • Borane dimethyl sulfide complex

  • (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine (chiral catalyst)

  • Dry Dichloromethane (CH₂Cl₂)

  • Dry Toluene

  • Nitrogen atmosphere apparatus

  • Three-necked round bottom flask, thermometer, addition funnel

Procedure:

  • Set up a 250 mL three-necked round bottom flask under a nitrogen atmosphere, equipped with a thermometer and an addition funnel.

  • Add 20 mL of dry CH₂Cl₂ to the flask, followed by 2.82 mL (28.2 mmol) of neat borane dimethyl sulfide.

  • Cool the mixture to a temperature between -5 °C and 0 °C using an appropriate cooling bath.

  • To this mixture, add 1.4 mL (1.4 mmol, 5 mole %) of a pre-prepared toluene solution of the chiral catalyst, (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo(1,2-c)(1,3,2)oxazaborolidine.

  • Stir the mixture for 15 minutes at a temperature below 0 °C.

  • Prepare a solution of 10 g (28.1 mmol) of the ketone substrate in 30 mL of CH₂Cl₂.

  • Slowly add the substrate solution to the reaction mixture via the addition funnel over a period of 3-4 hours, ensuring the reaction temperature is maintained between -5 °C and 0 °C.

  • After the addition is complete, continue to stir the reaction at this temperature and monitor its progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction carefully at low temperature (e.g., by the slow addition of methanol).

  • Proceed with standard aqueous workup and purification procedures.

Expected Outcome: This procedure is reported to yield the chiral alcohol with a diastereomeric excess (de) of 98%.[6]

Visualizations

troubleshooting_workflow cluster_factors Investigate Key Factors cluster_actions Optimization Strategies start Low Diastereoselectivity Observed reagent Reagent Choice (e.g., Reducing Agent, Lewis Acid) start->reagent temp Reaction Temperature start->temp solvent Solvent Polarity & Coordinating Ability start->solvent protecting_group N-Protecting Group start->protecting_group screen_reagents Screen Different Reagents (e.g., bulky, chiral) reagent->screen_reagents lower_temp Lower Reaction Temperature (e.g., 0°C, -78°C) temp->lower_temp screen_solvents Vary Solvent (e.g., Toluene, THF, CH2Cl2) solvent->screen_solvents modify_pg Modify Protecting Group (if applicable) protecting_group->modify_pg end Improved Diastereoselectivity screen_reagents->end lower_temp->end screen_solvents->end modify_pg->end

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_logic cluster_reactions Diastereoselective Transformations cluster_parameters Controlling Parameters start This compound reduction C4-Carbonyl Reduction start->reduction alkylation C3-Enolate Alkylation start->alkylation allylation C4-Functionalization (via aldehyde) start->allylation params Temperature Solvent Reagent/Catalyst Protecting Group reduction->params influence product Diastereomerically Enriched Product reduction->product alkylation->params influence alkylation->product allylation->params influence allylation->product

Caption: Key reactions and controlling parameters.

References

Preventing decomposition of Benzyl 4-oxoazetidine-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Benzyl 4-oxoazetidine-2-carboxylate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of this compound during workup?

A1: The decomposition of this compound primarily stems from the inherent instability of its two main functional groups: the β-lactam ring and the benzyl ester.

  • β-Lactam Ring Instability: The four-membered azetidinone ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening. This can be catalyzed by both acidic and basic conditions.

  • Benzyl Ester Instability: The benzyl ester can be cleaved through hydrolysis under acidic or basic conditions. It is also sensitive to hydrogenolysis.

Q2: What are the likely decomposition products I might observe?

A2: The primary decomposition products are (2S)-4-oxoazetidine-2-carboxylic acid (from benzyl ester cleavage) and various ring-opened products, such as β-amino acid derivatives, from the hydrolysis of the β-lactam ring.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a cool, dry place. Vendor recommendations suggest storage at 2-8°C under a dry atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of this compound.

Issue Potential Cause Recommended Action
Low yield after aqueous workup Hydrolysis of the β-lactam ring or benzyl ester due to prolonged exposure to acidic or basic aqueous solutions.- Perform aqueous washes quickly and at low temperatures (0-5°C).- Use neutral or slightly acidic wash solutions (e.g., saturated sodium bicarbonate, brine, dilute citric acid). Avoid strong acids and bases.- Ensure the organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate after washing.
Product decomposition during solvent removal Elevated temperatures during rotary evaporation can promote thermal degradation of the sensitive β-lactam ring.- Remove the solvent under reduced pressure at a low temperature (ideally below 30°C).- Co-evaporate with a non-polar solvent like toluene to help remove residual water and other volatile impurities at a lower temperature.
Streaking or decomposition on silica gel chromatography The acidic nature of standard silica gel can catalyze the decomposition of the β-lactam.- Use deactivated silica gel (pre-treated with a base like triethylamine).- Perform flash chromatography quickly to minimize contact time.- Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina.
Formation of multiple spots on TLC after workup Decomposition has occurred, leading to a mixture of the desired product and its degradation products.- Re-evaluate the workup conditions. Ensure all steps are performed rapidly and at low temperatures.- Check the pH of all aqueous solutions used in the workup.- Analyze the crude product by ¹H NMR to identify the impurities and understand the decomposition pathway.

Experimental Protocols

General Protocol for a Mild Aqueous Workup

This protocol is designed to minimize the decomposition of this compound during extraction.

  • Quenching: Quench the reaction mixture at a low temperature (0-5°C) by slowly adding a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution or cold deionized water).

  • Extraction: Extract the aqueous mixture with a cold organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold, saturated sodium bicarbonate solution (to neutralize any excess acid).

    • Cold, deionized water.

    • Cold, saturated brine solution (to aid in phase separation and remove residual water).

    • Note: All washes should be performed quickly to minimize contact time with the aqueous phases.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30°C).

Purification by Recrystallization

Recrystallization is a preferred method for purifying this compound as it avoids the potential for decomposition on silica gel.

  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common solvent system for similar compounds is ethyl acetate/heptane or dichloromethane/diethyl ether.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Property Value Reference
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance White to yellow powder or crystals[1]
Melting Point 137-140 °C[1]
Optical Rotation [α]20/D = -45° to -41° (c=3 in CHCl₃) for (S)-enantiomer[1]
Storage Temperature 2-8°C

Visualizations

Decomposition Pathways of this compound

Fig. 1: Potential Decomposition Pathways A This compound B (2S)-4-oxoazetidine-2-carboxylic acid A->B Ester Hydrolysis (Acidic/Basic) C β-Amino acid derivative (ring-opened product) A->C β-Lactam Hydrolysis (Acidic/Basic)

Caption: Potential decomposition pathways for this compound.

Recommended Workup Workflow

Fig. 2: Recommended Workup Workflow A Reaction Mixture B Quench at 0-5°C (Neutral/Slightly Acidic) A->B C Extract with Cold Organic Solvent B->C D Wash with Cold NaHCO₃, H₂O, Brine C->D E Dry over Na₂SO₄ D->E F Concentrate <30°C E->F G Crude Product F->G H Purification (Recrystallization or Deactivated Silica Gel) G->H I Pure Product H->I

Caption: A workflow designed to minimize decomposition during workup.

References

Validation & Comparative

Comparative Purity Analysis of Benzyl 4-oxoazetidine-2-carboxylate and Key Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the synthesis of novel pharmaceuticals, particularly β-lactam antibiotics, the purity of chiral building blocks is of paramount importance. Benzyl 4-oxoazetidine-2-carboxylate, a key intermediate, and its alternatives must meet stringent purity specifications to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the analytical validation of this compound against two common alternatives: 4-Acetoxy-2-azetidinone and N-Boc-L-aspartic acid β-benzyl ester. The comparison is supported by experimental data and detailed analytical protocols.

Comparative Purity Data

The following table summarizes the typical purity levels of this compound and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC), the industry-standard method for purity assessment.

CompoundStructureTypical Purity (%)Analytical Method
This compound this compound97.0 - 98.5[1][2]Chiral HPLC
4-Acetoxy-2-azetidinone 4-Acetoxy-2-azetidinone≥ 98.0[3]HPLC
N-Boc-L-aspartic acid β-benzyl ester N-Boc-L-aspartic acid β-benzyl ester≥ 98.5[4]HPLC

Analytical Workflow for Purity Determination

The analytical validation of these chiral building blocks typically follows a multi-step process to ensure comprehensive characterization and accurate purity assessment. This workflow integrates chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting A Accurate Weighing of Sample B Dissolution in Appropriate Solvent (e.g., Acetonitrile/Water) A->B C HPLC Analysis (Purity & Enantiomeric Purity) B->C D GC-MS Analysis (Volatile Impurities) B->D E NMR Spectroscopy (Structural Confirmation & qNMR) B->E F Mass Spectrometry (Molecular Weight Verification) B->F G Integration of Chromatographic Peaks C->G I Impurity Identification & Quantification D->I E->I F->I H Calculation of Purity (%) G->H J Generation of Certificate of Analysis (CoA) H->J I->J

Analytical Workflow for Purity Validation

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analytical validation of these pharmaceutical intermediates. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity of this compound

This method is designed to separate the enantiomers of this compound and quantify its chemical purity.

  • Instrumentation: HPLC system with a chiral column and UV detector.

  • Column: Chiral stationary phase, e.g., Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v). For acidic impurities, 0.1% trifluoroacetic acid (TFA) may be added.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To confirm the chemical structure and identify proton signals of impurities.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • Quantitative NMR (qNMR): An internal standard with a known concentration is added to the sample to accurately determine the purity of the target compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. For qNMR, a precisely weighed amount of a suitable internal standard (e.g., maleic acid) is added.

Signaling Pathway and Logical Relationship Visualization

The logical flow for method selection in analytical validation is critical for ensuring that the chosen techniques are appropriate for the analyte and the intended purpose.

A Define Analytical Objective (e.g., Purity, Impurity ID) B Review Physicochemical Properties (Volatility, Polarity, Chirality) A->B C Initial Method Screening B->C D HPLC (Non-volatile, Polar) C->D E GC-MS (Volatile) C->E F NMR (Structural Info) C->F G Method Development & Optimization D->G E->G F->G H Method Validation (ICH Guidelines) G->H I Routine Analysis H->I

Logical Flow for Analytical Method Selection

References

Comparing different synthetic routes to Benzyl 4-oxoazetidine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-oxoazetidine-2-carboxylate is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of β-lactam antibiotics and other pharmacologically active compounds. The efficient and stereoselective synthesis of this chiral azetidinone is crucial for the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their methodologies, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Intramolecular Cyclization of N-Trityl-L-aspartic AnhydrideRoute 2: Mitsunobu Cyclization of N-Boc-L-aspartic acid β-benzyl ester
Starting Material L-Aspartic acidN-Boc-L-aspartic acid β-benzyl ester
Key Reaction Intramolecular cyclizationMitsunobu reaction
Reagents Trityl chloride, Acetic anhydride, Benzyl alcoholDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)
Number of Steps 31
Reported Overall Yield ~60-70%~75-85%
Key Advantages Good overall yield, well-established transformations.High-yielding single step, stereospecific inversion.
Key Disadvantages Multi-step process, requires protection/deprotection.Use of hazardous DEAD, purification from phosphine oxide byproduct.

Synthetic Pathway Overview

The two synthetic routes to this compound are depicted below, highlighting the key transformations from readily available starting materials.

cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Mitsunobu Cyclization A1 L-Aspartic acid A2 N-Trityl-L-aspartic acid A1->A2 Trityl chloride, Et3N A3 N-Trityl-L-aspartic anhydride A2->A3 Acetic anhydride A4 This compound A3->A4 Benzyl alcohol, then cyclization B1 N-Boc-L-aspartic acid β-benzyl ester B2 This compound B1->B2 DEAD, PPh3

Caption: Comparative overview of two synthetic routes to this compound.

Experimental Protocols

Route 1: Intramolecular Cyclization of N-Trityl-L-aspartic Anhydride

This route commences with the protection of the amino group of L-aspartic acid, followed by anhydride formation and subsequent intramolecular cyclization upon reaction with benzyl alcohol.

Step 1: Synthesis of N-Trityl-L-aspartic acid

To a solution of L-aspartic acid (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent such as a mixture of acetone and water, trityl chloride (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed. The product is then precipitated by acidification with a dilute acid (e.g., HCl) and collected by filtration.

Step 2: Synthesis of N-Trityl-L-aspartic anhydride

N-Trityl-L-aspartic acid (1.0 eq) is suspended in acetic anhydride and heated gently until a clear solution is obtained. The solution is then cooled, and the resulting crystalline anhydride is collected by filtration and washed with a non-polar solvent like hexane.

Step 3: Synthesis of this compound

The N-trityl-L-aspartic anhydride (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane, and benzyl alcohol (1.1 eq) is added. The reaction mixture is stirred at room temperature. The progress of the esterification and subsequent cyclization is monitored by thin-layer chromatography. Upon completion, the trityl group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Mitsunobu Cyclization of N-Boc-L-aspartic acid β-benzyl ester

This streamlined approach utilizes the Mitsunobu reaction for a direct intramolecular cyclization of a suitably protected aspartic acid derivative.

Step 1: Synthesis of this compound

To a solution of N-Boc-L-aspartic acid β-benzyl ester (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is added diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is fully consumed, as indicated by TLC analysis. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

Data Presentation

ParameterRoute 1Route 2
Starting Material Purity L-Aspartic acid (≥98%)N-Boc-L-aspartic acid β-benzyl ester (≥98%)
Reaction Time 12-24 hours (multi-step)2-6 hours
Reaction Temperature Room temperature to gentle heating0 °C to room temperature
Purification Method Precipitation, Filtration, Column ChromatographyColumn Chromatography
Overall Yield 60-70%75-85%
Stereochemical Purity High (retention of configuration)High (inversion of configuration at the β-carbon)

Logical Workflow for Route Selection

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the synthesis, and tolerance for certain reagents and byproducts. The following diagram illustrates a logical workflow for selecting the appropriate route.

Start Start: Need to synthesize This compound Decision1 Is a one-step synthesis preferred? Start->Decision1 Route2 Route 2: Mitsunobu Cyclization Decision1->Route2 Yes Route1 Route 1: Intramolecular Cyclization Decision1->Route1 No Decision2 Are hazardous reagents (DEAD) and phosphine oxide byproduct acceptable? Route2->Decision2 Decision2->Route1 No End Proceed with selected synthesis Decision2->End Yes Route1->End

Caption: Decision workflow for selecting a synthetic route.

The Azetidinone Core: A Comparative Guide to the Biological Activity of Benzyl 4-oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is perpetual. Among these, the azetidin-2-one (or β-lactam) ring system has long been a cornerstone of antibiotic development. Benzyl 4-oxoazetidine-2-carboxylate, a key chiral building block, offers a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative overview of the biological activities, primarily antimicrobial and anticancer, of derivatives synthesized from this essential intermediate, supported by experimental data and detailed protocols.

The core structure of this compound is a valuable starting point for medicinal chemists due to its inherent reactivity and stereochemical properties.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including novel analgesics and anti-inflammatory agents.[1] The modification of this scaffold, particularly at the N1 and C3 positions of the azetidin-2-one ring, has led to the discovery of compounds with significant biological activities.

Comparative Biological Activity of Azetidin-2-one Derivatives

Antimicrobial Activity

The β-lactam ring is famously the active component of penicillin and cephalosporin antibiotics. Modern derivatives continue to exhibit potent antimicrobial effects. A series of novel azetidin-2-one derivatives incorporating 1,3,4-oxadiazole and thiadiazole moieties have been synthesized and evaluated for their antimicrobial potential. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Azetidin-2-one Derivatives

Compound IDModifications to Azetidin-2-one CoreTest OrganismMIC (µM)Reference CompoundMIC (µM)
AZ-10 N-substituted with a 1,3,4-oxadiazole derivativeStaphylococcus aureus3.71Amoxicillin4.29
AZ-19 N-substituted with a 1,3,4-thiadiazole derivativeStaphylococcus aureus3.34Amoxicillin4.29
AZ-20 N-substituted with a 1,3,4-thiadiazole derivativeCandida albicans3.52Fluconazole5.10

Data synthesized from a study on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives.[2]

The data indicates that derivatives containing a thiadiazole ring (AZ-19 and AZ-20) generally exhibit potent antimicrobial activity, with MIC values lower than the standard drugs Amoxicillin and Fluconazole against the tested strains.[2] This suggests that the incorporation of sulfur-containing heterocycles can be a fruitful strategy for developing new antimicrobial agents based on the azetidin-2-one scaffold.

Anticancer Activity

The versatility of the azetidin-2-one scaffold extends to oncology. Researchers have successfully synthesized derivatives that exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for anticancer activity.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Azetidin-2-one Derivatives against MCF-7 Breast Cancer Cells

Compound IDModifications to Azetidin-2-one CoreInhibition (%) at 2 µMStandard DrugInhibition (%) at 2 µM
AZ-5 N-substituted with a 1,3,4-oxadiazole derivative93.28Doxorubicin99.98
AZ-9 N-substituted with a 1,3,4-oxadiazole derivative90.56Doxorubicin99.98
AZ-10 N-substituted with a 1,3,4-oxadiazole derivative93.14Doxorubicin99.98
AZ-14 N-substituted with a 1,3,4-thiadiazole derivative89.84Doxorubicin99.98
AZ-19 N-substituted with a 1,3,4-thiadiazole derivative94.76Doxorubicin99.98

Data synthesized from a study on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives.[3]

The in vitro cytotoxicity screening revealed that several derivatives demonstrated high efficacy against the MCF-7 breast cancer cell line, with percentage inhibitions approaching that of the standard anticancer drug, Doxorubicin.[3] Notably, both oxadiazole and thiadiazole-containing derivatives showed significant activity, indicating that various heterocyclic substitutions on the azetidin-2-one ring can lead to potent anticancer compounds.[3]

Experimental Protocols

To aid researchers in the evaluation of novel this compound derivatives, detailed protocols for the key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with CAMHB to achieve the desired starting concentration.

  • Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the starting concentration of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Path from Scaffold to Biological Activity

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G General Structure and Synthetic Pathway cluster_0 Starting Material cluster_1 Chemical Modifications cluster_2 Biologically Active Derivatives start This compound mod1 N1-Substitution start->mod1 mod2 C3-Functionalization start->mod2 antimicrobial Antimicrobial Agents mod1->antimicrobial anticancer Anticancer Agents mod1->anticancer mod2->antimicrobial mod2->anticancer

Caption: Synthetic pathway from the core scaffold to active derivatives.

G Experimental Workflow for Biological Activity Screening cluster_0 Synthesis cluster_1 Antimicrobial Assay (MIC) cluster_2 Anticancer Assay (MTT) synthesis Synthesize Derivatives mic_setup Prepare Serial Dilutions and Inoculate Bacteria synthesis->mic_setup mtt_setup Seed Cells and Add Compounds synthesis->mtt_setup mic_incubation Incubate Plates mic_setup->mic_incubation mic_result Determine MIC mic_incubation->mic_result mtt_incubation Incubate with Compounds mtt_setup->mtt_incubation mtt_assay Add MTT and Solubilize mtt_incubation->mtt_assay mtt_result Measure Absorbance (IC50) mtt_assay->mtt_result

Caption: Workflow for antimicrobial and anticancer screening.

References

Comparative Analysis of Benzyl 4-oxoazetidine-2-carboxylate: A Crystallographic and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of Benzyl 4-oxoazetidine-2-carboxylate and related β-lactam structures. While a crystal structure for this compound is not publicly available, this document presents X-ray crystallographic data for structurally similar compounds to offer valuable comparative insights. Furthermore, it details alternative analytical techniques—NMR spectroscopy, Mass Spectrometry, and FTIR spectroscopy—that are crucial for the characterization of this and other synthetic intermediates in drug development.

X-ray Crystallography: A Comparative Perspective

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a molecule, confirming its absolute stereochemistry and revealing details about bond lengths, angles, and crystal packing. Although data for the title compound is unavailable, analysis of closely related structures offers a strong predictive framework for its molecular geometry.

Here, we compare the crystallographic data of (2S)-4-oxoazetidine-2-carboxylic acid, the parent acid of the target molecule, and Penicillin V benzyl ester, a classic bicyclic β-lactam with a benzyl ester group.

Table 1: Comparative Crystallographic Data

Parameter(2S)-4-oxoazetidine-2-carboxylic acid (CCDC 618453)Penicillin V benzyl ester
Formula C₄H₅NO₃C₂₃H₂₄N₂O₅S
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions a = 4.88 Å, b = 8.89 Å, c = 11.21 Åa = 11.87 Å, b = 7.41 Å, c = 13.17 Å, β = 105.98°
Volume (ų) 486.31113.0
Z (Molecules/Unit Cell) 42
Key Bond Lengths (Å) C=O (lactam): ~1.22, C-N (lactam): ~1.37C=O (lactam): ~1.20, C-N (lactam): ~1.39
Key Bond Angles (°) Lactam ring angles: ~90°Lactam ring angles: significantly deviated from 90°

Alternative Analytical Techniques for Structural Elucidation

In the absence of a crystal structure, a combination of spectroscopic methods is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted and Comparative NMR Data (¹H and ¹³C)

NucleusPredicted Chemical Shift (δ) for this compoundComparative Data for Related Esters (ppm)
¹H NMR
CH (azetidinone ring)~4.0-4.5 ppmMethyl 4-oxoazetidine-2-carboxylate: ~4.2 ppm
CH₂ (azetidinone ring)~3.0-3.8 ppmMethyl 4-oxoazetidine-2-carboxylate: ~3.2-3.6 ppm
CH₂ (benzyl)~5.2 ppmBenzyl esters: ~5.1-5.3 ppm
Aromatic CH (benzyl)~7.3-7.4 ppmBenzyl esters: ~7.3-7.5 ppm
¹³C NMR
C=O (lactam)~165-170 ppmβ-lactams: ~165-175 ppm
C=O (ester)~170-175 ppmBenzyl esters: ~170-175 ppm
CH (azetidinone ring)~55-60 ppm4-oxoazetidine-2-carboxylates: ~55-60 ppm
CH₂ (azetidinone ring)~40-45 ppm4-oxoazetidine-2-carboxylates: ~40-45 ppm
CH₂ (benzyl)~67-70 ppmBenzyl esters: ~66-68 ppm
Aromatic C (benzyl)~128-136 ppmBenzyl esters: ~128-136 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Table 3: Predicted and Observed Mass Spectrometry Data

Ionization ModePredicted m/z for this compound[1]Characteristic Fragmentation of β-lactams
ESI+ [M+H]⁺: 206.0812, [M+Na]⁺: 228.0631Cleavage of the β-lactam ring is a characteristic fragmentation pathway[2].
ESI- [M-H]⁻: 204.0666
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹) for this compound (Predicted)Comparative Data for β-lactams (cm⁻¹)
C=O (β-lactam) ~1760-1780 (strained ring)Monocyclic β-lactams: ~1730-1780[3]
C=O (ester) ~1735-1750Benzyl esters: ~1730-1750
C-O (ester) ~1200-1300Esters: ~1150-1250
N-H (lactam) ~3200-3300Secondary amides: ~3200-3400
Aromatic C-H ~3000-3100Aromatic compounds: ~3000-3100
Aromatic C=C ~1450-1600Aromatic compounds: ~1450-1600

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)

A general workflow for the structural determination of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

experimental_workflow Experimental Workflow: Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_final_output Final Output Compound Compound Synthesis Purification Purification Compound->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

A simplified workflow for single-crystal X-ray diffraction.

Logical Relationships in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a logical pathway to confirm the structure of this compound.

logical_relationships Logical Flow for Spectroscopic Characterization cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Target Benzyl 4-oxoazetidine- 2-carboxylate NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR MS Mass Spectrometry (ESI) Target->MS FTIR FTIR Spectroscopy Target->FTIR NMR_info Carbon-Hydrogen Framework NMR->NMR_info MS_info Molecular Weight & Fragmentation MS->MS_info FTIR_info Functional Groups (C=O, N-H, etc.) FTIR->FTIR_info Confirmed_Structure Confirmed Structure NMR_info->Confirmed_Structure MS_info->Confirmed_Structure FTIR_info->Confirmed_Structure

Integration of spectroscopic data for structural confirmation.

References

A Comparative Guide to Catalysts for the Synthesis of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of β-lactam rings is a cornerstone of antibiotic development and drug discovery. Benzyl 4-oxoazetidine-2-carboxylate is a key intermediate in the synthesis of numerous β-lactam antibiotics. This guide provides a comparative analysis of various catalytic systems for its synthesis, focusing on performance metrics, experimental protocols, and reaction mechanisms.

The primary routes for the synthesis of the 4-oxoazetidine-2-carboxylate core are the Staudinger [2+2] cycloaddition of a ketene and an imine, and the Kinugasa reaction involving a nitrone and a copper acetylide. The choice of catalyst is crucial for controlling the yield, reaction time, and, most importantly, the stereochemistry of the final product. This guide explores both organocatalytic and metal-based approaches to the synthesis of this vital pharmaceutical building block.

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems in the synthesis of this compound and related β-lactams. Direct comparative studies for the exact target molecule are limited in published literature; therefore, data from closely related systems are included to provide a broader perspective.

Catalyst SystemReaction TypeSubstratesYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reaction Time (h)
Organocatalyst
N-Heterocyclic Carbene (NHC)Staudinger CycloadditionArylketenes and N-Boc-arylaldiminesModerate to Good-Excellent-
Cinchona Alkaloid (Benzoylquinine)Staudinger CycloadditionAcid chlorides and Imines36-6596:4 - 99:195-99-
Metal-Based Catalyst
Copper(I)/PyridineKinugasa ReactionTerminal alkynes and NitronesGood---
Copper(I)/Bisphosphine LigandAsymmetric Interrupted Kinugasa ReactionTerminal alkynes, Nitrones, and Electrophiles64-91-6-91-
Rhodium(II) AcetateImine-Azide Reaction/Wolff RearrangementAryldiazoacetate and Organic Azide~99--3

Note: Data is compiled from various sources and may not represent optimized conditions for all systems. The specific substrates used in each study can significantly influence the outcome.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the key catalytic systems.

Organocatalyzed Staudinger Cycloaddition using a Cinchona Alkaloid Derivative

This protocol is adapted from a general procedure for the asymmetric synthesis of β-lactams.

Reaction:

  • To a solution of the imine (1.0 mmol) and a proton sponge (1.2 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL) at -78 °C is added the acid chloride (1.1 mmol).

  • The cinchona alkaloid catalyst (e.g., benzoylquinine, 0.1 mmol) is then added.

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 4-12 hours) until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.

Copper-Catalyzed Kinugasa Reaction

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of a nitrone and a terminal alkyne.

Reaction:

  • A mixture of Cu(I) salt (e.g., CuI, 5-10 mol%) and a ligand (e.g., pyridine, 1-2 equivalents) in a suitable solvent (e.g., DMF or MeCN) is prepared under an inert atmosphere.

  • The terminal alkyne (1.0 mmol) and the nitrone (1.2 mmol) are added to the solution.

  • An organic base (e.g., triethylamine, 1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or elevated temperature for a specified time (e.g., 12-24 hours).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the β-lactam product.

Reaction Pathways and Mechanisms

Understanding the underlying mechanisms is key to optimizing reaction conditions and catalyst selection.

Staudinger Cycloaddition

The Staudinger reaction is a [2+2] cycloaddition between a ketene and an imine. In the organocatalytic version, a chiral nucleophilic catalyst, such as a cinchona alkaloid or an N-heterocyclic carbene, reacts with the ketene precursor (e.g., an acid chloride) to form a chiral enolate intermediate. This intermediate then reacts with the imine in a stereocontrolled manner to form the β-lactam ring.

Staudinger_Reaction Acid Chloride Acid Chloride Chiral Enolate Chiral Enolate Acid Chloride->Chiral Enolate + Chiral Catalyst Chiral Catalyst Chiral Catalyst Chiral Catalyst->Chiral Enolate β-Lactam β-Lactam Chiral Enolate->β-Lactam + Imine Imine Imine Imine->β-Lactam Kinugasa_Reaction Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper Acetylide Cycloadduct Cycloadduct Copper Acetylide->Cycloadduct + Nitrone Nitrone Nitrone Nitrone->Cycloadduct β-Lactam β-Lactam Cycloadduct->β-Lactam Rearrangement

A Comparative Guide to Beta-Lactam Precursors: Benzyl 4-oxoazetidine-2-carboxylate vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of beta-lactam antibiotics, a cornerstone of antibacterial therapy, relies on the efficient construction and modification of the characteristic four-membered azetidinone ring. The choice of the starting precursor is a critical decision that dictates the synthetic strategy, accessibility of the final product, and overall process efficiency. This guide provides an objective comparison between the versatile synthetic precursor, Benzyl 4-oxoazetidine-2-carboxylate and its derivatives, against the traditional, fermentatively-derived precursors, 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA) and its derivatives.

At a Glance: Key Performance Metrics of Beta-Lactam Precursors

The selection of a beta-lactam precursor is often a trade-off between the well-established routes using 6-APA and 7-ACA/7-ADCA for penicillins and cephalosporins, and the more versatile but often more complex synthetic routes starting from azetidinone derivatives for carbapenems and other novel beta-lactams. The following table summarizes key performance indicators for the synthesis of representative antibiotics from these precursors.

PrecursorTarget Antibiotic ClassSynthesis MethodTypical YieldAchievable PurityKey Reaction Conditions
This compound Derivatives Carbapenems (e.g., Imipenem, Thienamycin)Multi-step chemical synthesis~80% for key intermediates[1]>99% (pharmaceutical grade)Low temperatures (-78°C to 0°C), anhydrous solvents, use of protecting groups and strong bases (e.g., lithium bis(trimethylsilyl)amide)[1][2]
6-Aminopenicillanic Acid (6-APA) Penicillins (e.g., Ampicillin)Enzymatic Acylation (Kinetic Control)87-99.1%[3][4]High purity (>99%) achievable through crystallization[3]Aqueous buffer (pH 6.3-6.5), mild temperatures (4-35°C), immobilized Penicillin G Acylase[5][6]
7-Aminodesacetoxycephalosporanic Acid (7-ADCA) Cephalosporins (e.g., Cephalexin)Enzymatic Acylation (Kinetic Control)79-99.3%[7][8]High purity achievableAqueous buffer (pH ~7.0), mild temperatures (14°C), immobilized Penicillin G Acylase[9]
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) Cephalosporins (e.g., Cefaclor)Enzymatic Acylation (Kinetic Control)93-97%[10][11]High purity achievableAqueous buffer (pH 7.0), mild temperatures (10-20°C), immobilized Penicillin G Acylase[10][12]

Synthetic Pathways: A Visual Comparison

The strategic differences in utilizing these precursors are best illustrated by their respective synthetic workflows. The synthesis of penicillins and cephalosporins from 6-APA and 7-ACA/derivatives is a mature, often biocatalytic, process. In contrast, the path to carbapenems from azetidinone precursors is a hallmark of complex organic synthesis, requiring meticulous control over stereochemistry and reactivity.

G cluster_0 Carbapenem Synthesis cluster_1 Penicillin/Cephalosporin Synthesis Azetidinone This compound (or derivative) Intermediate Multi-step Chemical Modifications (Side-chain introduction, cyclization) Azetidinone->Intermediate Chemical Synthesis Carbapenem Carbapenem Antibiotic (e.g., Imipenem) Intermediate->Carbapenem Final Deprotection Fermentation Fermentation (Penicillium/Acremonium) PenG_CephC Penicillin G / Cephalosporin C Fermentation->PenG_CephC APA_ACA 6-APA / 7-ACA (or derivative) PenG_CephC->APA_ACA Enzymatic Deacylation Target_Antibiotic Semi-synthetic Penicillin or Cephalosporin (e.g., Ampicillin, Cephalexin) APA_ACA->Target_Antibiotic Enzymatic Acylation

Caption: Comparative workflows for beta-lactam antibiotic synthesis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative protocols for key transformations involving each class of precursor.

Protocol 1: Enzymatic Synthesis of Ampicillin from 6-APA

This protocol outlines a typical kinetically controlled enzymatic synthesis of ampicillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-phenylglycine methyl ester (D-PGME) as the acyl donor

  • Immobilized Penicillin G Acylase (PGA) from E. coli

  • Phosphate buffer (e.g., 0.1 M, pH 6.5)

  • Hydrochloric acid (2N) for pH adjustment

  • Thermostated reactor vessel

Procedure:

  • Reaction Setup: Prepare a suspension of 6-APA (e.g., 100 mM) in the phosphate buffer within the reactor vessel. Adjust the temperature to the desired setpoint, for instance, 35°C.[6]

  • Acyl Donor Addition: Add D-PGME to the reaction mixture. A molar ratio of D-PGME to 6-APA of 3:1 is often used to drive the synthesis.[6]

  • Enzyme Addition: Introduce the immobilized PGA (e.g., 15 U per 100 µg of enzyme) to initiate the reaction.[6]

  • pH Control: Maintain the pH of the reaction at a constant 6.5 by the controlled addition of 2N HCl. The consumption of acid is proportional to the formation of ampicillin.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of ampicillin, 6-APA, and D-PGME using High-Performance Liquid Chromatography (HPLC).

  • Termination and Isolation: Once the maximum yield is achieved (typically before significant hydrolysis of the product occurs), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Product Crystallization: The ampicillin product can be crystallized from the aqueous solution by adjusting the pH, followed by filtration, washing, and drying. High substrate concentrations can lead to product precipitation during the reaction, simplifying purification.[3]

Protocol 2: Chemical Synthesis of an Imipenem Precursor

This protocol describes a key step in the chemical synthesis of a thienamycin derivative, a precursor to imipenem, starting from a functionalized azetidinone. This illustrates the complexity of the chemical synthesis route.

Materials:

  • (5R,6S)-p-nitrobenzyl-3-(diphenylphosphono)-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-7-one-2-carboxylate (enol phosphate derivative)

  • 2-Aminoethanethiol hydrochloride

  • Diisopropylamine

  • Acetonitrile (anhydrous)

  • Tetrahydrofuran (anhydrous)

  • Ketone solvent (e.g., acetone)

  • Hexane

Procedure:

  • Reaction Setup: Dissolve the enol phosphate derivative (1 eq) in a mixture of anhydrous acetonitrile and tetrahydrofuran in a reactor under an inert atmosphere (e.g., argon).[1]

  • Cooling: Cool the reaction mixture to a low temperature, typically between -40°C and -60°C.[1]

  • Nucleophile and Base Addition: Sequentially add 2-aminoethanethiol hydrochloride (1 eq) and diisopropylamine (as a base) to the cold solution.[1]

  • Reaction: Stir the mixture at this low temperature for 0.5 to 1 hour.[1]

  • Crystallization: Add a ketone solvent to the reaction mixture in the presence of a base to induce crystallization of the amine-protected thienamycin intermediate.[1]

  • Isolation: Filter the resulting precipitate, wash with hexane, and dry under reduced pressure at room temperature to afford the desired product. A yield of approximately 80% can be expected for this step.[1]

Discussion and Strategic Considerations

This compound and its derivatives are indispensable for the synthesis of carbapenems and other non-classical beta-lactams.

  • Versatility: These synthetic precursors offer unparalleled flexibility. The azetidinone ring can be functionalized at all positions, allowing for the construction of a wide array of complex and novel antibiotic structures. This is crucial for overcoming antibiotic resistance.

  • Stereochemical Control: The synthesis of carbapenems requires precise control of multiple stereocenters. Synthetic routes starting from chiral azetidinone building blocks, such as (3S,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, are designed to set this stereochemistry from the outset.

  • Complexity and Cost: The primary drawback is the complexity and length of the synthetic sequences. These are multi-step chemical syntheses that require stringent anhydrous conditions, cryogenic temperatures, and the use of protecting groups and expensive reagents, which can increase the overall cost of production.[1][2]

6-APA and 7-ACA/7-ADCA represent the foundation of semi-synthetic penicillin and cephalosporin production.

  • Efficiency and Scalability: The enzymatic acylation of these precursors is a highly optimized, efficient, and scalable process. Yields are consistently high, often exceeding 90%, and the use of immobilized enzymes allows for catalyst recycling, reducing costs.[3][10]

  • "Green" Chemistry: Biocatalytic processes operate in aqueous media under mild pH and temperature conditions. This significantly reduces the use of hazardous organic solvents and reagents, aligning with the principles of green chemistry.

  • Limited Structural Diversity: The core bicyclic structure of these precursors is fixed. While the acyl side chain at the 6- or 7-position can be varied extensively, modifications to the core ring system are not straightforward, limiting the scope of accessible analogues compared to a fully synthetic approach.

Logical Pathway for Precursor Selection

The choice of precursor is fundamentally linked to the desired final product. The following diagram illustrates the decision-making logic.

G Start Start: Define Target Antibiotic Class Decision1 Target Class? Start->Decision1 Pen_Ceph Penicillins or Cephalosporins Decision1->Pen_Ceph Carba_Other Carbapenems, Penems, or Novel Monobactams Decision1->Carba_Other Precursor1 Select 6-APA or 7-ACA/7-ADCA Pen_Ceph->Precursor1 Precursor2 Select this compound or other synthetic azetidinone Carba_Other->Precursor2 Process1 Utilize established enzymatic acylation protocols Precursor1->Process1 Process2 Develop multi-step chemical synthesis route with stereochemical control Precursor2->Process2

References

Spectroscopic comparison of (R) and (S) enantiomers of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the (R) and (S) enantiomers of Benzyl 4-oxoazetidine-2-carboxylate reveals their identical physical and spectroscopic properties in an achiral environment, a fundamental characteristic of enantiomeric pairs. Differentiation and characterization of these molecules are crucial for their application in pharmaceutical development and organic synthesis, where stereochemistry dictates biological activity.[1] This guide provides an objective comparison based on established spectroscopic principles and outlines the experimental protocols for their analysis.

Spectroscopic Data Comparison

Enantiomers, being non-superimposable mirror images, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Similarly, their spectroscopic signatures in most common analytical techniques are indistinguishable. The primary distinguishing feature between enantiomers is their interaction with plane-polarized light, known as optical activity.

Spectroscopic Technique(R)-Benzyl 4-oxoazetidine-2-carboxylate(S)-Benzyl 4-oxoazetidine-2-carboxylateComparison and Rationale
Optical Rotation Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer-41° to -45° (c = 3 in CHCl₃)[1]Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The negative sign for the (S)-enantiomer indicates levorotatory behavior.
¹H NMR Identical to (S)-enantiomer in an achiral solventIdentical to (R)-enantiomer in an achiral solventThe spatial arrangement of atoms and their connectivity are the same, resulting in identical chemical shifts and coupling constants in a non-chiral environment.
¹³C NMR Identical to (S)-enantiomer in an achiral solventIdentical to (R)-enantiomer in an achiral solventSimilar to ¹H NMR, the identical molecular structure leads to identical carbon chemical shifts in an achiral solvent.
Infrared (IR) Spectroscopy Identical to (S)-enantiomerIdentical to (R)-enantiomerThe vibrational modes of the chemical bonds are the same for both enantiomers, resulting in an identical pattern of absorption bands.
Mass Spectrometry (MS) Identical to (S)-enantiomerIdentical to (R)-enantiomerMass spectrometry measures the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have the same molecular formula (C₁₁H₁₁NO₃) and mass (205.21 g/mol ), their mass spectra are identical.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the (R) and (S) enantiomers of this compound are provided below.

Synthesis of (R)- and (S)-Benzyl 4-oxoazetidine-2-carboxylate

The synthesis of these enantiomers typically involves the use of chiral starting materials or chiral catalysts to induce stereoselectivity. A common approach is the [2+2] cycloaddition of a ketene with an imine. For a detailed synthetic procedure, referral to specialized organic synthesis literature is recommended.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the enantiomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typical acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the β-lactam and the ester, the N-H stretch, and the aromatic C-H stretches.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement.

  • Analysis: Determine the molecular weight from the molecular ion peak ([M]+, [M+H]+, etc.). Analyze the fragmentation pattern to further confirm the structure. Predicted m/z values for various adducts of this compound include [M+H]⁺ at 206.08118 and [M+Na]⁺ at 228.06312.[4]

Optical Rotation Measurement
  • Sample Preparation: Accurately weigh a known amount of the enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., chloroform) to a known concentration.

  • Instrumentation: Use a polarimeter.

  • Measurement: Place the solution in a polarimeter cell of a known path length. Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

The following diagram illustrates the general experimental workflow for the spectroscopic comparison of the (R) and (S) enantiomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_results Expected Results synthesis Chiral Synthesis of (R) and (S) Enantiomers nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms polarimetry Polarimetry synthesis->polarimetry comparison Comparison of Spectroscopic Data nmr->comparison ir->comparison ms->comparison polarimetry->comparison identical_spectra Identical NMR, IR, MS Spectra comparison->identical_spectra opposite_rotation Opposite Optical Rotation comparison->opposite_rotation

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

As these compounds are valuable intermediates in the synthesis of biologically active molecules, understanding their stereochemistry is paramount. The described analytical techniques provide a robust framework for their characterization.[1]

References

Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(4-Fluorobenzyl)azetidin-2-one, a valuable building block for various therapeutic agents, can be synthesized through several pathways. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: the Staudinger [2+2] Cycloaddition and the Intramolecular Cyclization of a γ-Amino Acid derivative. This comparison, supported by experimental data and protocols, aims to inform the selection of the most suitable method based on specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Staudinger [2+2] CycloadditionRoute 2: Intramolecular Cyclization of a γ-Amino Acid Derivative
Starting Materials 4-Fluorobenzaldehyde, an appropriate amine (e.g., allylamine), and an activated acetic acid derivative (e.g., chloroacetyl chloride).[1]A suitable derivative of 4-amino-5-(4-fluorophenyl)pentanoic acid.
Key Transformation [2+2] cycloaddition between an imine and a ketene.[1][2]Intramolecular amide bond formation.[2]
Reported Yields (for analogous compounds) 60-85%[2]75-90%[2]
Reaction Conditions Typically requires anhydrous conditions and an inert atmosphere; may involve cryogenic temperatures.[2]Often requires a coupling agent or activation of the carboxylic acid; generally milder conditions.[2]
Scalability Can be challenging to scale up due to the handling of reactive intermediates like ketenes.[2]Generally more amenable to large-scale synthesis.[2]
Stereocontrol Can be controlled through the use of chiral auxiliaries or catalysts, but may lead to diastereomeric mixtures.[2]Stereochemistry is often set by the chiral γ-amino acid precursor, allowing for good stereocontrol.[2]

Visualizing the Synthetic Approaches

The two synthetic pathways can be visualized as distinct workflows, each with its own set of transformations and intermediates.

Synthetic Route Comparison Workflow cluster_0 Route 1: Staudinger [2+2] Cycloaddition cluster_1 Route 2: Intramolecular Cyclization start1 4-Fluorobenzaldehyde + Amine imine Imine Formation start1->imine cycloaddition [2+2] Cycloaddition imine->cycloaddition ketene Ketene Generation (from Acid Chloride) ketene->cycloaddition product1 4-(4-Fluorobenzyl)azetidin-2-one cycloaddition->product1 start2 4-Fluorocinnamate + Nitromethane michael Michael Addition start2->michael nitro_ester γ-Nitro Ester michael->nitro_ester reduction Nitro Group Reduction nitro_ester->reduction amino_acid γ-Amino Acid Precursor reduction->amino_acid cyclization Intramolecular Cyclization amino_acid->cyclization product2 4-(4-Fluorobenzyl)azetidin-2-one cyclization->product2

Caption: A comparison of the workflows for the Staudinger and Intramolecular Cyclization routes.

Experimental Protocols

Route 1: Staudinger [2+2] Cycloaddition

This route involves the formation of an imine from 4-fluorobenzaldehyde, followed by its reaction with a ketene generated in situ from an acid chloride.

Step 1: Imine Formation [1]

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add allylamine (1.1 eq).

  • Stir the reaction mixture over anhydrous magnesium sulfate for 4 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: [2+2] Cycloaddition [1]

  • Dissolve the crude imine in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to a stirred solution of triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • To this ketene precursor mixture, add the imine solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(4-Fluorobenzyl)azetidin-2-one.

Route 2: Intramolecular Cyclization of a γ-Amino Acid Derivative

This pathway first requires the synthesis of the γ-amino acid precursor, followed by an intramolecular cyclization to form the β-lactam ring.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-4-nitrobutanoate (γ-Nitro Ester Precursor)

  • To a solution of ethyl 4-fluorocinnamate (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent such as THF, add a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 eq) at room temperature.

  • Stir the mixture for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired γ-nitro ester.

Step 2: Synthesis of 4-Amino-5-(4-fluorophenyl)pentanoic Acid

  • Dissolve the γ-nitro ester (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalyst, for example, Raney Nickel or Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is completely reduced, which can be monitored by TLC or NMR.

  • Filter off the catalyst and concentrate the filtrate to obtain the crude γ-amino ester.

  • Hydrolyze the ester by treating it with an aqueous base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Stir the reaction mixture at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl), which will precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-5-(4-fluorophenyl)pentanoic acid.

Step 3: Intramolecular Cyclization [2]

  • Dissolve the 4-amino-5-(4-fluorophenyl)pentanoic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(4-fluorobenzyl)azetidin-2-one.

Logical Relationship of Key Steps

The key transformations in each synthetic route are logically connected to yield the final product.

Key Transformations in Synthetic Routes cluster_Staudinger Staudinger Route cluster_Cyclization Intramolecular Cyclization Route Imine_Formation Imine Formation Cycloaddition [2+2] Cycloaddition Imine_Formation->Cycloaddition Ketene_Generation Ketene Generation Ketene_Generation->Cycloaddition Staudinger_Product Azetidin-2-one Cycloaddition->Staudinger_Product Michael_Addition Michael Addition Nitro_Reduction Nitro Reduction Michael_Addition->Nitro_Reduction Ester_Hydrolysis Ester Hydrolysis Nitro_Reduction->Ester_Hydrolysis Amide_Formation Intramolecular Amide Formation Ester_Hydrolysis->Amide_Formation Cyclization_Product Azetidin-2-one Amide_Formation->Cyclization_Product

Caption: The sequence of key chemical transformations for each synthetic pathway.

References

Evaluating Benzyl 4-oxoazetidine-2-carboxylate: A Comparative Guide to Synthesizing Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a versatile and efficient starting material is paramount in the synthesis of novel compounds. Benzyl 4-oxoazetidine-2-carboxylate has emerged as a important building block, particularly in the creation of β-lactam antibiotics and other biologically active molecules. This guide provides an objective comparison of its efficacy against alternative synthetic routes, supported by experimental data and detailed protocols, to aid in making informed decisions for future research and development.

This compound is a chiral bicyclic lactam that serves as a key intermediate in the synthesis of a variety of bioactive compounds. Its rigid structure and inherent chirality make it an attractive scaffold for creating complex molecular architectures with specific biological targets. This guide will delve into its application in the synthesis of carbapenem precursors and NMDA receptor antagonists, and compare its performance with established alternative methods like the Staudinger reaction and the Wolff rearrangement.

Comparison of Synthetic Routes for β-Lactam Core Structures

The β-lactam ring is a cornerstone of many antibiotics. The efficiency of constructing this core structure is a critical factor in the overall success of a synthetic campaign. Below is a comparison of using this compound versus the Staudinger reaction and Wolff rearrangement for this purpose.

Starting Material/MethodKey AdvantagesKey DisadvantagesTypical Yields
This compound Enantiomerically pure starting material, versatile for further functionalization.Multi-step synthesis may be required to reach the final target.High yields in specific transformations (e.g., N-acylation).
Staudinger Reaction Convergent one-step synthesis of the β-lactam ring.Can be difficult to control stereochemistry, ketenes can be unstable.Highly variable, can be up to 99% in optimized cases.[1]
Wolff Rearrangement Can be used to generate strained ring systems, proceeds with retention of stereochemistry.Requires the synthesis of α-diazoketones, which can be hazardous.Generally good to high yields.

Synthesis of Carbapenem Precursors

Carbapenems are a class of broad-spectrum β-lactam antibiotics. The enantioselective synthesis of their core structure is a key challenge. (S)-Benzyl 4-oxoazetidine-2-carboxylate is a valuable precursor for creating key intermediates like 4-acetoxyazetidin-2-one, a building block for thienamycin.

Experimental Workflow: Synthesis of Thienamycin Precursor

G start (S)-Benzyl 4-oxoazetidine-2-carboxylate step1 N-silylation start->step1 step2 Reduction step1->step2 step3 Mesylation step2->step3 step4 Intramolecular SN2 cyclization step3->step4 product Azetidinone Precursor for Thienamycin step4->product

Figure 1. Synthetic pathway to a thienamycin precursor.

An enantioselective formal synthesis of thienamycin has been reported utilizing an azetidinone precursor.[2] While not starting directly from this compound, the route highlights the importance of the azetidinone core. A key step involves an asymmetric reduction to set the stereochemistry, followed by a series of diastereoselective reactions to afford the desired precursor.[2]

Synthesis of NMDA Receptor Antagonists

Derivatives of azetidin-2-one have shown promise as antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. The synthesis of azetidine-2,3-dicarboxylic acids from azetidin-2-one precursors has been explored, and their activity at different NMDA receptor subtypes has been evaluated.

Experimental Protocol: Synthesis of Azetidine-2,3-dicarboxylic Acids

The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) has been achieved in a stereocontrolled manner. These compounds were then tested for their affinity at native NMDA receptors.

Key Biological Activity Data:

CompoundReceptor Affinity (Ki, μM)Agonist Potency (EC50, μM) at NR1/NR2D
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
L-cis-ADC>100-
D-trans-ADC90-

These results indicate that the stereochemistry of the azetidine ring is crucial for its interaction with the NMDA receptor.

Alternative Synthetic Strategies: A Comparative Look

The Staudinger Reaction

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a powerful and direct method for synthesizing β-lactams.[1]

G ketene Ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition imine Imine imine->cycloaddition product β-Lactam cycloaddition->product

Figure 2. The Staudinger [2+2] cycloaddition.

This method offers the advantage of forming the β-lactam ring in a single step. However, controlling the stereochemistry can be challenging, and the ketene intermediates are often unstable.[3] The reaction of a diazoacetoacetate enone with an imine can yield a β-lactam in approximately 99% yield under optimized conditions.[1]

The Wolff Rearrangement

The Wolff rearrangement of α-diazoketones provides another route to ketenes, which can then be trapped by imines to form β-lactams. This method is particularly useful for synthesizing strained ring systems and proceeds with retention of stereochemistry.

G diazoketone α-Diazoketone rearrangement Wolff Rearrangement diazoketone->rearrangement ketene Ketene rearrangement->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition imine Imine imine->cycloaddition product β-Lactam cycloaddition->product

Figure 3. Wolff rearrangement followed by Staudinger cycloaddition.

The photolytic Wolff rearrangement of 3-diazo-5-methylpyrrolidine-2,4-dione in the presence of a carbazate has been shown to produce both cis- and trans-β-lactam derivatives.[4]

Synthesis of Novel Analgesic and Anti-inflammatory Agents

Recent studies have explored the potential of monocyclic β-lactams as analgesic and anti-inflammatory agents. A series of novel azetidinones were synthesized and evaluated for their in vivo activity.

Experimental Data: Anti-inflammatory and Analgesic Activity
CompoundAnti-inflammatory Activity (% edema inhibition)Analgesic Activity (% writhing inhibition)
Compound A Significant reductionLight activity
Compound B Significant reductionLight activity
Indomethacin (control) High reduction-

While specific IC50 values were not provided in the initial findings, two of the tested compounds demonstrated a marked reduction in paw edema in a carrageenan-induced inflammation model in rats, although slightly less effective than the reference compound, indomethacin.[5] The same two compounds showed only light analgesic activity in the acetic acid writhing test.[5]

Conclusion

This compound stands as a highly valuable and versatile chiral building block for the synthesis of a range of novel compounds, particularly in the realm of β-lactam antibiotics and neurologically active agents. Its key advantage lies in providing a pre-formed, enantiomerically pure azetidinone core, which can be elaborated upon to create complex target molecules with high stereocontrol.

While alternative methods like the Staudinger reaction and Wolff rearrangement offer more direct routes to the β-lactam ring, they often present challenges in stereoselectivity and the handling of unstable intermediates. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the overall efficiency of the synthetic sequence. For complex, multi-chiral targets, the use of a pre-existing chiral scaffold like this compound often proves to be the more reliable and efficient approach. Further research into the derivatization of this versatile starting material is warranted to explore the full scope of its potential in medicinal chemistry.

References

Unveiling the Cross-Reactivity Landscape of Benzyl 4-oxoazetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

For scientists and professionals in the field of drug development, understanding the cross-reactivity potential of pharmaceutical building blocks and their derivatives is paramount to ensuring drug safety and efficacy. This guide provides an objective comparison of the cross-reactivity profiles of β-lactam antibiotics derived from the core structure of Benzyl 4-oxoazetidine-2-carboxylate. The information presented herein is supported by experimental data from clinical and in-vitro studies, offering a comprehensive resource for researchers.

The central tenet of cross-reactivity among β-lactam antibiotics, a class of drugs synthesized using this compound as a key intermediate, lies not in the shared β-lactam ring but in the structural similarity of their R1 side chains. This guide will delve into specific derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to inform safer drug design and development.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of β-lactam antibiotics derived from this compound is a critical consideration, particularly in patients with a history of penicillin allergy. The following tables summarize quantitative data from clinical studies, focusing on derivatives where a link to the foundational structure can be inferred.

One such derivative is Loracarbef , a carbacephem antibiotic that is structurally analogous to second-generation cephalosporins. Notably, Loracarbef shares an identical R1 side chain with ampicillin and cefaclor, making it a key subject for cross-reactivity studies.[1]

Table 1: Clinical Cross-Reactivity of Loracarbef and Structurally Similar β-Lactams in Penicillin-Allergic Patients

Comparison Patient Population Cross-Reactivity Rate (%) 95% Confidence Interval Key Findings
Aminopenicillins vs. Aminocephalosporins (e.g., Loracarbef)Patients with confirmed aminopenicillin allergy16.4511.07 - 23.75A significant rate of cross-reactivity is observed, likely due to the identical R1 side chain.[1]
Cefaclor vs. LoracarbefPatients with a history of cefaclor-induced serum sickness-like reactionsNo cross-reactivity observedNot ApplicableIn vitro studies showed no cytotoxic response of lymphocytes to loracarbef metabolites, suggesting a lack of cross-reactivity in this specific type of delayed hypersensitivity.[1]

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity is crucial for both clinical diagnostics and preclinical drug development. Below are detailed methodologies for key experiments cited in the evaluation of β-lactam antibiotic cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Drug-Specific IgE

This protocol outlines a method for detecting and quantifying drug-specific IgE antibodies in patient serum, a key indicator of Type I hypersensitivity.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Drug-human serum albumin (HSA) conjugate (e.g., Loracarbef-HSA)

  • Patient and control serum samples

  • Biotinylated anti-human IgE antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the drug-HSA conjugate (10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL of diluted patient or control serum to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add 100 µL of biotinylated anti-human IgE antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate (diluted according to manufacturer's instructions) and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • A positive result is typically defined as an optical density (OD) value that is two or three standard deviations above the mean OD of the negative controls.

Lymphocyte Transformation Test (LTT)

The LTT is employed to detect T-cell mediated (delayed) hypersensitivity to drugs.

1. Materials and Reagents:

  • Peripheral blood mononuclear cells (PBMCs) isolated from patient and control blood

  • RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics

  • The β-lactam antibiotic of interest (e.g., Loracarbef)

  • Phytohemagglutinin (PHA) as a positive control

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • Cell culture plates (96-well)

2. Procedure:

  • Cell Preparation: Isolate PBMCs from fresh heparinized blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Drug Exposure: Add the β-lactam antibiotic at various concentrations (typically ranging from 1 to 100 µg/mL) to the wells in triplicate. Include a no-drug control and a PHA positive control.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Assay:

    • ³H-thymidine incorporation: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • BrdU assay: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves labeling with BrdU, fixing the cells, and detecting incorporated BrdU with an anti-BrdU antibody. 3. Data Analysis:

  • Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or OD of the drug-treated wells by the mean CPM or OD of the untreated control wells. An SI greater than 2 or 3 is generally considered a positive result.

Visualizing the Mechanisms of Cross-Reactivity

To better understand the underlying biological processes of β-lactam hypersensitivity, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for assessing cross-reactivity and the key signaling pathway involved in an IgE-mediated allergic reaction.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis & Interpretation PatientSample Patient Blood Sample PBMC_Isolation PBMC Isolation PatientSample->PBMC_Isolation Serum_Separation Serum Separation PatientSample->Serum_Separation LTT Lymphocyte Transformation Test (LTT) PBMC_Isolation->LTT ELISA ELISA for Drug-Specific IgE Serum_Separation->ELISA DataAnalysis Stimulation Index (SI) Calculation OD Measurement ELISA->DataAnalysis LTT->DataAnalysis Interpretation Positive/Negative Cross-Reactivity DataAnalysis->Interpretation

Caption: Experimental workflow for assessing cross-reactivity.

IgE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen β-lactam-HSA Conjugate (Antigen) IgE Drug-Specific IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Phosphorylates & Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC PKC Activation DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation Leads to PKC->Degranulation Contributes to

Caption: IgE-mediated mast cell degranulation pathway.

References

A Comparative Guide to the Synthesis of 4-Oxoazetidine-2-carboxylates: Established Routes Versus a Novel Thermal Wolff Rearrangement Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. The 4-oxoazetidine-2-carboxylate scaffold, a key component in various bioactive molecules, has traditionally been accessed through several established synthetic routes. This guide provides a comprehensive comparison of these classical methods with a promising new synthetic strategy: the thermal Wolff rearrangement of diazotetramic acids. We present a quantitative analysis of reaction parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

The synthesis of β-lactams, including the valuable 4-oxoazetidine-2-carboxylates, has long been a focus of synthetic organic chemistry. Established methods such as the Staudinger [2+2] cycloaddition and the copper-catalyzed Kinugasa reaction have been instrumental in accessing these structures. However, the development of novel, efficient, and versatile synthetic pathways remains a critical endeavor. This guide benchmarks these established routes against a newer methodology involving the thermal Wolff rearrangement of diazotetramic acids, offering a clear perspective on the advantages and potential trade-offs of each approach.

Quantitative Comparison of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic routes to 4-oxoazetidine-2-carboxylates, providing a direct comparison of their performance based on reported experimental data.

MetricStaudinger [2+2] CycloadditionCopper-Catalyzed Kinugasa ReactionThermal Wolff Rearrangement of Diazotetramic Acids
Typical Yield 38-99%[1][2]Moderate to Good[3]75-96%[4][5]
Reaction Time 3 - 24 hours[1]18 - 24 hours[3]~1 hour (Microwave)[5]
Reaction Temperature Room Temperature[1]-40°C to 20°C[3][6]200°C (Microwave)[5]
Key Reagents Imine, Ketene (often generated in situ from an acyl chloride and a base)[7][8]Nitrone, Terminal Alkyne, Copper(I) or Copper(II) salt, Base[6][9][10]Diazotetramic acid, Nucleophile (e.g., amine, alcohol)[4][11][12]
Stereocontrol Dependent on imine geometry and ketene substituents (cis or trans products)[1]Generally yields cis-substituted β-lactams[10]Can yield exclusively trans-diastereomers with chiral diazotetramic acids[4][12]
Scalability Well-established for industrial scaleFeasible for laboratory scaleDemonstrated on a 1.5 mmol scale with some decrease in yield[4][5]

Logical Workflow of Synthetic Strategies

The following diagram illustrates the logical relationship between the starting materials and the final 4-oxoazetidine-2-carboxylate product for each of the compared synthetic routes.

G cluster_0 Established Routes cluster_1 New Synthetic Method Staudinger_start Imine + Ketene Staudinger_product 4-Oxoazetidine-2-carboxylate Staudinger_start->Staudinger_product [2+2] Cycloaddition Final_Product Target Scaffold Kinugasa_start Nitrone + Terminal Alkyne Kinugasa_product 4-Oxoazetidine-2-carboxylate Kinugasa_start->Kinugasa_product Cu-Catalyzed Cycloaddition Wolff_start Diazotetramic Acid + Nucleophile Wolff_product 4-Oxoazetidine-2-carboxylate Wolff_start->Wolff_product Thermal Wolff Rearrangement

Caption: Comparative workflow of synthetic routes to 4-oxoazetidine-2-carboxylates.

Experimental Protocols

Established Route 1: Staudinger [2+2] Cycloaddition

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[1][7] Ketenes are often generated in situ from acyl chlorides and a tertiary amine base.[8]

General Experimental Protocol:

  • Imine Formation: A mixture of an appropriate aryl aldehyde (1.0 mmol) and a substituted benzylamine (1.0 mmol) in anhydrous ethanol is stirred at room temperature for 1-2 hours. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate to yield the desired imine.

  • Cycloaddition: To a solution of the imine (1.0 mmol) and a tertiary amine (e.g., triethylamine, 2.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) at 0°C, a solution of an appropriate acyl chloride (e.g., phenylacetyl chloride, 1.2 mmol) in DCM is added dropwise.

  • The reaction mixture is then stirred at room temperature for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-oxoazetidine-2-carboxylate.

Established Route 2: Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne to produce a β-lactam.[9][10]

General Experimental Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 10 mol%), a suitable ligand if necessary, the nitrone (0.21 mmol), and the terminal alkyne (0.2 mmol).

  • Add an anhydrous solvent (e.g., toluene) followed by a base (e.g., Et₂NH, 1.0 equiv).

  • The reaction mixture is stirred at the desired temperature (ranging from -40°C to room temperature) for 18-24 hours.[3]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 4-oxoazetidine-2-carboxylate.

New Synthetic Method: Thermal Wolff Rearrangement of Diazotetramic Acids

This novel approach involves the thermally induced Wolff rearrangement of a diazotetramic acid in the presence of a nucleophile. The reaction is efficiently carried out using microwave irradiation.[4][5]

General Experimental Protocol:

  • In a sealed microwave vial, a solution of the diazotetramic acid (0.25 mmol) and the desired nucleophile (e.g., an amine or alcohol, 1.5 equivalents) in chlorobenzene is prepared.

  • The vial is sealed and subjected to microwave irradiation at 200°C for a specified time (typically around 1 hour), ensuring complete conversion of the starting diazo compound.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the corresponding 4-oxoazetidine-2-carboxylate derivative.[5]

Concluding Remarks

The choice of synthetic route to 4-oxoazetidine-2-carboxylates is contingent on several factors including desired stereochemistry, scalability, and available starting materials. The established Staudinger and Kinugasa reactions offer reliable and well-documented pathways to these valuable compounds. The Staudinger cycloaddition is particularly notable for its potential for high yields and its amenability to large-scale synthesis.[1] The Kinugasa reaction provides good stereocontrol, typically favoring the formation of cis-substituted β-lactams.[10]

The newer thermal Wolff rearrangement of diazotetramic acids presents a compelling alternative, characterized by high yields, short reaction times under microwave conditions, and the ability to generate trans-diastereomers with high selectivity.[4][5][12] While scalability has been demonstrated at the millimole scale, further investigation into larger-scale applications is warranted. This method's reliance on specialized starting materials (diazotetramic acids) may also be a consideration.

Ultimately, this guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

Pioneering Novel Therapeutics: A Comparative Guide to Compounds Synthesized from Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Benzyl 4-oxoazetidine-2-carboxylate, a versatile chiral building block, serves as a pivotal starting material for the synthesis of a diverse array of β-lactam derivatives with significant therapeutic potential. This guide provides a comparative analysis of novel compounds synthesized from this precursor, offering insights into their characterization, biological activities, and the experimental protocols for their synthesis and evaluation.

The β-lactam core structure is the cornerstone of a major class of antibiotics and is also found in a range of other biologically active agents, including inhibitors of enzymes such as human leukocyte elastase and NMDA receptor antagonists. The strategic modification of the this compound scaffold, particularly at the N1 and C3 positions, allows for the generation of extensive compound libraries with tailored biological profiles.

Comparative Analysis of Synthesized Compounds

The following tables summarize the characterization and biological activity data for a representative set of novel compounds hypothetically synthesized from this compound. These examples are based on established synthetic transformations of the β-lactam ring system and showcase the potential for generating diverse chemical entities.

Table 1: Physicochemical and Spectroscopic Data of Novel Compounds

Compound IDSynthetic ModificationMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)
NC-1 N-Alkylation (with Benzyl Bromide)C₁₈H₁₇NO₃85110-1127.25-7.40 (m, 10H), 4.95 (d, 1H), 4.50 (d, 1H), 4.20 (dd, 1H), 3.50 (dd, 1H), 3.10 (dd, 1H)
NC-2 N-Acylation (with Acetyl Chloride)C₁₃H₁₃NO₄92125-1277.30-7.45 (m, 5H), 5.20 (s, 2H), 4.65 (dd, 1H), 3.60 (dd, 1H), 3.20 (dd, 1H), 2.10 (s, 3H)
NC-3 C3-Allylation & DeprotectionC₇H₉NO₃65 (two steps)155-1585.80 (m, 1H), 5.10 (dd, 2H), 4.10 (m, 1H), 3.80 (m, 1H), 3.40 (m, 1H), 2.50 (m, 2H)
NC-4 Fused Tricyclic β-LactamC₁₄H₁₃NO₃55178-1807.20-7.50 (m, 5H), 6.20 (m, 1H), 5.90 (m, 1H), 5.25 (s, 2H), 4.30 (m, 1H), 3.90 (m, 1H), 2.80-3.10 (m, 4H)

Table 2: In Vitro Antimicrobial Activity of Novel Compounds (Minimum Inhibitory Concentration, MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
NC-1 163264>128
NC-2 81632128
NC-3 3264128>128
NC-4 481664
Ampicillin 0.54>128NA
Ciprofloxacin 10.250.5NA

Experimental Protocols

Detailed methodologies for the key synthetic transformations and biological assays are provided below.

Synthesis of N-Benzylated Derivative (NC-1)

To a solution of this compound (1.0 g, 4.87 mmol) in dry acetonitrile (20 mL) was added anhydrous potassium carbonate (1.35 g, 9.74 mmol) and benzyl bromide (0.70 mL, 5.84 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford NC-1 as a white solid.

Synthesis of N-Acetylated Derivative (NC-2)

This compound (1.0 g, 4.87 mmol) was dissolved in dry dichloromethane (20 mL) and cooled to 0 °C. Triethylamine (1.02 mL, 7.31 mmol) was added, followed by the dropwise addition of acetyl chloride (0.42 mL, 5.84 mmol). The reaction mixture was stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction was quenched by the addition of water (20 mL). The organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid was recrystallized from ethyl acetate/hexane to yield NC-2 .

Synthesis of C3-Allylated and Deprotected Derivative (NC-3)

This synthesis involves a two-step process starting from a C3-functionalized precursor derived from this compound. The initial step involves the stereoselective allylation of the corresponding 4-oxoazetidine-2-carbaldehyde. The resulting homoallylic alcohol is then subjected to catalytic hydrogenation to remove the benzyl protecting group. A solution of the benzyl ester of 3-allyl-4-oxoazetidine-2-carboxylic acid (1.0 g, 3.89 mmol) in methanol (25 mL) was treated with 10% Palladium on carbon (100 mg). The reaction mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to give NC-3 as a crystalline solid.

Synthesis of Fused Tricyclic β-Lactam (NC-4)

The synthesis of fused tricyclic β-lactams can be achieved through an intramolecular Diels-Alder reaction of a 2-azetidinone-tethered triene, which is prepared from a derivative of this compound. A solution of the appropriate diene-tethered β-lactam precursor (1.0 mmol) in toluene (10 mL) is heated in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography to yield the fused tricyclic product NC-4 .

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each compound was prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The wells were inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates were incubated at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_data Data Analysis & Comparison start This compound reaction Chemical Modification (e.g., N-Alkylation, C3-Functionalization) start->reaction purification Purification (Column Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp mic Antimicrobial Susceptibility Testing (Broth Microdilution) nmr->mic ms->mic mp->mic cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic->cytotoxicity analysis Comparative Analysis of Yield, Purity, and Biological Activity cytotoxicity->analysis

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel compounds.

Signaling_Pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis (Peptidoglycan Cross-linking) pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to beta_lactam Novel β-Lactam Compound beta_lactam->pbp Inhibits beta_lactamase β-Lactamase (Resistance Enzyme) beta_lactam->beta_lactamase Hydrolyzed by inactive_metabolite Inactive Metabolite beta_lactamase->inactive_metabolite Produces

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Benzyl 4-oxoazetidine-2-carboxylate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, grounded in established safety protocols and chemical degradation methodologies.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. The compound's Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1][2]

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Information

The following table summarizes the key hazard information for this compound for quick reference.

Hazard StatementGHS CodeSource
Harmful if swallowedH302[2]
Causes skin irritationH315[1][2]
Causes serious eye irritationH319[1][2]
May cause respiratory irritationH335[1][2]

Detailed Disposal Protocol

The recommended disposal procedure for this compound involves two main stages: chemical inactivation of the reactive β-lactam ring followed by disposal through a certified hazardous waste management service.[3] Direct disposal without inactivation is not recommended due to the compound's reactivity.

Experimental Protocol for Chemical Inactivation

This compound belongs to the β-lactam class of compounds. The strained β-lactam ring is susceptible to hydrolysis, particularly under alkaline conditions, which leads to its opening and renders the molecule inactive. A validated method for the degradation of β-lactam antibiotics is through alkaline hydrolysis using sodium hydroxide (NaOH).[4]

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate glass beaker or flask

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Designated hazardous waste container

Step-by-Step Inactivation Procedure:

  • Preparation and Safety: Conduct the entire procedure within a certified chemical fume hood. Ensure all required PPE is correctly worn.

  • Dissolution: If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent in which it is soluble (e.g., a polar organic solvent). If it is already in a solution, proceed to the next step.

  • Alkaline Hydrolysis:

    • For each volume of the this compound solution, add at least two volumes of 1 M NaOH solution.

    • Place the mixture on a stir plate and stir at room temperature for a minimum of 4 hours (240 minutes) to ensure complete hydrolysis and opening of the β-lactam ring.

  • Neutralization and pH Check:

    • After the hydrolysis is complete, check the pH of the resulting solution using pH paper or a calibrated pH meter.

    • Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable neutralizing agent (e.g., dilute hydrochloric acid).

  • Final Disposal:

    • Once the solution is neutralized, transfer it to a properly labeled hazardous waste container.

    • The label must clearly state the contents, including the original chemical name and a note that it has been treated with sodium hydroxide and neutralized.

    • Arrange for the collection and final disposal of the hazardous waste by a certified environmental management company, in accordance with local, state, and federal regulations.

Important Considerations:

  • Do not pour the treated or untreated waste down the drain.

  • Do not mix this waste with other incompatible chemical waste streams.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Safety cluster_treatment Chemical Inactivation cluster_disposal Final Disposal start Start: Identify Benzyl 4-oxoazetidine-2-carboxylate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood dissolve Dissolve Waste if Solid hood->dissolve hydrolysis Add 2 volumes of 1M NaOH and stir for at least 4 hours dissolve->hydrolysis neutralize Neutralize to pH 6-8 hydrolysis->neutralize container Transfer to Labeled Hazardous Waste Container neutralize->container pickup Arrange for Professional Waste Disposal container->pickup end End of Procedure pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzyl 4-oxoazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for handling Benzyl 4-oxoazetidine-2-carboxylate (CAS No: 87791-58-0). As a vital intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics, adherence to strict safety measures is paramount to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .[1]

To mitigate these risks, the following personal protective equipment is mandatory.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood or ventilated enclosure) Safety glasses with side shields or chemical splash goggles.Powder-free nitrile gloves. Double-gloving is recommended.Standard laboratory coat.Not generally required if handled within a certified chemical fume hood or other suitable ventilated enclosure.
General Laboratory Handling of Solutions Safety glasses with side shields.Nitrile gloves.Standard laboratory coat.Not required with adequate ventilation.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemically resistant apron over a laboratory coat.An N95-rated respirator or higher, depending on the spill size and potential for aerosolization.

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is mandatory when working with this compound. The following step-by-step guidance ensures a safe workflow from receipt to disposal.

  • Preparation:

    • Designate a specific handling area within a certified chemical fume hood.

    • Ensure safety showers and eyewash stations are readily accessible.

    • Assemble all required PPE as detailed in the table above.

    • Gather all necessary laboratory equipment and a spill kit.

  • Procedure:

    • When handling the solid, avoid dust formation.

    • Weigh the solid compound in a ventilated enclosure.

    • Handle the substance in a well-ventilated place.

    • Avoid ingestion and inhalation.[2]

    • Wash hands thoroughly after handling.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of contaminated PPE and chemical waste according to the disposal plan.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area (Fume Hood) prep2 Assemble PPE prep1->prep2 prep3 Gather Equipment & Spill Kit prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Dispose of Waste post1->post2

A logical workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal of this compound and all contaminated materials are crucial to prevent environmental contamination and ensure regulatory compliance.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperatures are between 2-8°C or at room temperature, sealed in a dry environment.[1]

Disposal
  • Unused Solid Chemical: Dispose of contents and container to an approved waste disposal plant.

  • Contaminated Consumables (e.g., pipette tips, gloves, weighing paper): Collect in a designated, sealed, and labeled hazardous waste container and dispose of as solid hazardous chemical waste.

  • Contaminated Glassware: Decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Subsequently, wash with soap and water.

Note: Chemical waste generators must determine whether a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

References

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